BODIPY FL VH032
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C46H62BF2N7O9S |
|---|---|
分子量 |
937.9 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[2-[2-[2-[2-[2-[3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H62BF2N7O9S/c1-30-23-31(2)55-38(30)24-36-12-11-35(56(36)47(55,48)49)13-14-40(58)50-15-16-62-17-18-63-19-20-64-21-22-65-28-41(59)53-43(46(4,5)6)45(61)54-27-37(57)25-39(54)44(60)51-26-33-7-9-34(10-8-33)42-32(3)52-29-66-42/h7-12,23-24,29,37,39,43,57H,13-22,25-28H2,1-6H3,(H,50,58)(H,51,60)(H,53,59)/t37?,39-,43+/m0/s1 |
InChIキー |
RYFBKCMIPSQUPY-WWGSOYAISA-N |
製品の起源 |
United States |
Foundational & Exploratory
BODIPY FL VH032: A Technical Guide to its Mechanism of Action and Application
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY FL VH032 is a high-affinity, small-molecule fluorescent probe specifically designed for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5][6] It is a valuable tool in drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), for which VHL is a commonly recruited E3 ligase.[7][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative binding characteristics, and detailed experimental protocols for its application in widely used assay formats.
Core Components and Design Rationale
This compound is a chimeric molecule comprising three key components:
-
VH032: A potent and selective ligand for the VHL E3 ligase.[9][10] It competitively disrupts the interaction between VHL and its natural substrate, the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[7][10]
-
BODIPY FL: A bright, green-fluorescent dye with high quantum yield and photostability.[][12][][14][15] Its fluorescence is largely insensitive to solvent polarity and pH.[14][15]
-
PEG4 Linker: A flexible polyethylene (B3416737) glycol linker that covalently connects the VH032 ligand to the BODIPY FL fluorophore.[3][6]
The design of this compound was rationally based on the structure of MZ1, a PROTAC that links a VHL ligand to a BET bromodomain inhibitor.[16] By replacing the bromodomain inhibitor with a fluorophore, a specific probe for VHL was created.[16]
Mechanism of Action
The primary mechanism of action of this compound is its high-affinity and selective binding to the substrate recognition domain of the VHL protein, specifically the VHL-elonginC-elonginB (VCB) complex.[2][16] This binding event is the foundation for its utility in various biochemical assays.
In a cellular context, the VHL E3 ligase is a critical component of the ubiquitin-proteasome system.[7][8] It recognizes and binds to hydroxylated HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. This process is a key regulatory mechanism of the cellular response to hypoxia.[7] VH032, and by extension this compound, mimics the binding of the hydroxylated HIF-1α peptide, thereby competitively inhibiting this interaction.[7][10]
The utility of this compound as a research tool stems from its ability to act as a reporter in binding assays. Its fluorescence properties allow for the direct or indirect measurement of its binding to VHL. In competitive binding assays, the displacement of this compound by an unlabeled VHL ligand results in a measurable change in the fluorescence signal, enabling the quantification of the unlabeled ligand's binding affinity.[2][16]
Quantitative Data
The binding affinity and spectral properties of this compound have been quantitatively characterized.
| Parameter | Value | Assay Method | Reference |
| Dissociation Constant (Kd) | 3.01 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1][2][3][6] |
| Dissociation Constant (Kd) | 100.8 nM | Fluorescence Polarization (FP) | [2][16] |
| Maximum Excitation Wavelength | 504 nm | Spectroscopy | [1][3][6] |
| Maximum Emission Wavelength | 520 nm | Spectroscopy | [1][3][6] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow using this compound.
Caption: VHL-HIF-1α pathway and its inhibition by this compound.
Caption: Workflow of a TR-FRET assay using this compound.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is adapted from the methodology described for the characterization of VHL ligands.[2][16]
Objective: To determine the binding affinity of a test compound for the VHL complex through competitive displacement of this compound.
Materials:
-
GST-tagged VCB protein complex
-
Terbium-labeled anti-GST antibody (Donor fluorophore)
-
This compound (Acceptor fluorophore)
-
Test compounds (potential VHL ligands)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
384-well low-volume microplates
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compounds in DMSO.
-
Prepare working solutions of GST-VCB, Tb-anti-GST, and this compound in assay buffer. The final concentrations to be used are typically in the low nanomolar range (e.g., 2 nM GST-VCB, 2 nM Tb-anti-GST, 4 nM this compound).[2]
-
-
Assay Plate Preparation:
-
Add a small volume of the test compound dilutions to the wells of the 384-well plate. Include wells with DMSO only as a negative control (maximum FRET signal) and a known VHL inhibitor as a positive control (minimum FRET signal).
-
Add the GST-VCB and Tb-anti-GST antibody solution to all wells.
-
Add the this compound solution to all wells to initiate the binding reaction.
-
-
Incubation:
-
Data Acquisition:
-
Measure the TR-FRET signal using a compatible plate reader. Excite the terbium donor at approximately 340 nm and measure the emission from both the donor (at ~490 nm) and the acceptor (at ~520 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor emission to the donor emission.
-
Plot the emission ratio as a function of the test compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value of the test compound.
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, taking into account the concentration and Kd of this compound.
-
Fluorescence Polarization (FP) Assay
Objective: To determine the binding affinity of a test compound for the VHL complex by measuring the change in polarization of this compound fluorescence upon displacement.
Materials:
-
GST-tagged VCB protein complex
-
This compound
-
Test compounds
-
Assay buffer
-
384-well black, low-volume microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions and serial dilutions of the test compounds and this compound in DMSO and then assay buffer.
-
Prepare a working solution of the GST-VCB complex in assay buffer. Optimized concentrations are around 100 nM for GST-VCB and 10 nM for this compound.[2]
-
-
Assay Plate Preparation:
-
Add the test compound dilutions to the wells of the microplate. Include appropriate controls.
-
Add the this compound solution to all wells.
-
Add the GST-VCB complex solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for approximately 90 minutes.[2]
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader with excitation at ~485 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of the test compound.
-
Fit the data to a competitive binding model to determine the IC50 value of the test compound.
-
This compound is a robust and sensitive tool for the study of the VHL E3 ligase. Its high affinity, excellent photophysical properties, and well-characterized mechanism of action make it an indispensable reagent for high-throughput screening and detailed characterization of VHL ligands. The provided protocols offer a starting point for the implementation of TR-FRET and FP assays, which are powerful techniques in the quest for novel therapeutics targeting the ubiquitin-proteasome system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 5. This compound, 2770675-66-4 | BroadPharm [broadpharm.com]
- 6. bio-techne.com [bio-techne.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 9. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 14. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. lifetein.com [lifetein.com]
- 16. pubs.acs.org [pubs.acs.org]
BODIPY FL VH032: A Technical Guide for Researchers
An In-depth Whitepaper on the High-Affinity Fluorescent Probe for the Von Hippel-Lindau E3 Ligase
This technical guide provides a comprehensive overview of BODIPY FL VH032, a high-affinity and selective fluorescent probe for the Von Hippel-Lindau (VHL) E3 ligase. Designed for researchers, scientists, and drug development professionals, this document details the probe's core properties, experimental applications, and the underlying methodologies.
Introduction
This compound is a novel small-molecule fluorescent probe that has emerged as a critical tool in the study of the VHL protein and the development of proteolysis-targeting chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] The VHL protein is a key component of an E3 ligase complex and is frequently utilized in PROTAC design.[1][4]
This compound consists of the VHL ligand VH032, a BODIPY FL fluorophore, and a polyethylene (B3416737) glycol (PEG) linker.[5] This design allows it to bind to VHL with high affinity, enabling the development of sensitive and robust assays for identifying and characterizing VHL ligands. Its application is particularly prominent in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays, which are instrumental in high-throughput screening campaigns.[1][6]
Core Properties of this compound
The utility of this compound as a fluorescent probe is defined by its chemical, physical, and biological properties. These are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₆H₆₂BF₂N₇O₉S | |
| Molecular Weight | 937.91 g/mol | |
| Appearance | Orange Solid | N/A |
| Solubility | Soluble in DMSO |
Optical Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~504 nm | [5][7] |
| Emission Maximum (λem) | ~520 nm | [5][7] |
| Closest Laser Line | 488 nm |
Biological Properties
| Property | Value | Assay Type | Reference |
| Dissociation Constant (Kd) | 3.01 nM | TR-FRET | [5][6] |
| Dissociation Constant (Kd) | 100.8 nM | FP | [8][9] |
Mechanism of Action in TR-FRET Assays
This compound is instrumental in establishing TR-FRET assays to screen for and characterize VHL ligands. The underlying principle of this assay is the proximity-dependent energy transfer between a donor fluorophore and an acceptor fluorophore.
In a typical VHL TR-FRET assay, a terbium-labeled anti-GST antibody serves as the donor, which binds to a GST-tagged VCB (VHL-ElonginC-ElonginB) protein complex.[8][9] this compound, the acceptor, binds to the VHL protein within this complex.[8][9] When the donor and acceptor are in close proximity, excitation of the terbium donor leads to energy transfer to the BODIPY FL acceptor, which then emits a signal at 520 nm.[8][9]
When a competing VHL ligand is introduced, it displaces this compound from the VCB complex.[8][9] This separation of the donor and acceptor fluorophores results in a decrease in the TR-FRET signal, allowing for the quantification of the competitor's binding affinity.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following sections outline the general protocols for its use in TR-FRET and FP assays.
General TR-FRET Assay Protocol
This protocol is adapted from the methodology described by Lin et al. in ACS Omega.[8][9]
Materials:
-
This compound
-
GST-tagged VCB protein complex
-
Terbium-labeled anti-GST antibody
-
Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100
-
Test compounds (potential VHL ligands)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Using an acoustic liquid handler, dispense the test compound dilutions into the assay plates.
-
Add a solution containing GST-VCB and Terbium-labeled anti-GST antibody to each well. Final concentrations are typically around 2 nM for each.
-
Add this compound solution to each well to a final concentration of approximately 4 nM.
-
Incubate the plates in the dark at room temperature for at least 90 minutes to allow the binding to reach equilibrium.[8][9]
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. Excite at approximately 340 nm and measure emissions at 520 nm (acceptor) and 620 nm (donor, for ratiometric analysis).
-
Calculate the ratio of the acceptor to donor emission signals and plot against the concentration of the test compound to determine IC₅₀ values.
General Fluorescence Polarization (FP) Assay Protocol
Materials:
-
This compound
-
GST-tagged VCB protein complex
-
Assay Buffer (as above)
-
Test compounds
-
384-well black assay plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
To each well, add the test compound dilutions.
-
Add a solution of GST-VCB to a final concentration of approximately 100 nM.[8]
-
Add this compound to a final concentration of around 10 nM.[8]
-
Incubate the plates for 90 minutes at room temperature, protected from light.[8]
-
Measure the fluorescence polarization using a suitable plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Plot the change in fluorescence polarization against the test compound concentration to determine binding affinity.
Applications in Drug Discovery and Research
This compound is a powerful tool for:
-
High-Throughput Screening (HTS): The robustness and sensitivity of TR-FRET and FP assays using this probe make it ideal for screening large compound libraries to identify novel VHL ligands.[1]
-
PROTAC Development: It facilitates the characterization of the VHL-binding moieties of new PROTAC molecules, which is a critical step in their design and optimization.[1]
-
Fragment-Based Screening: The high sensitivity of the TR-FRET assay allows for the detection of low-affinity fragments that bind to VHL.
-
Mechanistic Studies: It can be used to investigate the binding kinetics and thermodynamics of ligand-VHL interactions.
Conclusion
This compound represents a significant advancement in the study of the VHL E3 ligase. Its high affinity, selectivity, and excellent photophysical properties have enabled the development of sensitive and reliable assays for ligand identification and characterization. This technical guide provides the foundational knowledge and protocols necessary for researchers to effectively utilize this probe in their drug discovery and chemical biology endeavors, particularly in the rapidly evolving field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of this compound as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetmol.com [targetmol.com]
- 8. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
BODIPY FL VH032: A High-Affinity Fluorescent Probe for Advancing von Hippel-Lindau (VHL) Research and Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical tumor suppressor, and its dysfunction is implicated in various cancers, most notably clear cell renal cell carcinoma. The development of small molecule ligands that bind to VHL has paved the way for innovative therapeutic strategies, including proteolysis-targeting chimeras (PROTACs). A key tool in the characterization and screening of these ligands is the BODIPY FL VH032 fluorescent probe. This high-affinity, selective probe enables sensitive and robust biophysical assays for quantifying ligand-VHL interactions. This technical guide provides a comprehensive overview of this compound, including its properties, experimental applications, and the underlying biological pathways.
Core Properties of this compound
This compound is a meticulously designed chemical probe that consists of the high-affinity VHL ligand, VH032, conjugated to a bright and photostable BODIPY FL fluorophore via a polyethylene (B3416737) glycol (PEG) linker.[1][2] This design leverages the potent and specific binding of VH032 to the VHL protein.[3][4]
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Weight | 937.91 g/mol | [1][5] |
| Molecular Formula | C46H62BF2N7O9S | [1][5] |
| Excitation Maximum (λex) | ~502-504 nm | [1][2] |
| Emission Maximum (λem) | ~510-520 nm | [1][2] |
| Purity | ≥95% (HPLC) | [1] |
| Solubility | Soluble to 10 mM in DMSO | |
| Storage | Store at -20°C, protected from light | [2][5] |
Binding Affinity
The binding affinity of this compound to the VHL-ElonginB-ElonginC (VCB) complex has been determined using multiple biophysical assays, demonstrating its high-affinity interaction.
| Assay Type | Binding Constant (Kd) | Reference |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 3.01 nM | [1][2][3][5][6] |
| Fluorescence Polarization (FP) | 100.8 nM | [3][6] |
The VHL Signaling Pathway: A Critical Target in Oncology
The VHL protein is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for proteasomal degradation. In normoxic conditions, HIF-1α is hydroxylated, allowing for its recognition by VHL and subsequent ubiquitination and degradation. However, under hypoxic conditions or when VHL is mutated, HIF-1α accumulates and promotes the transcription of genes involved in angiogenesis, cell proliferation, and metastasis. VH032 and its derivatives, including the this compound probe, function by binding to VHL and can be used to modulate this pathway.[4]
Experimental Applications and Protocols
This compound is primarily utilized in two key biophysical assays for the identification and characterization of VHL ligands: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[1][2][3][6] These assays are amenable to high-throughput screening (HTS) formats.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The TR-FRET assay is a sensitive and robust method for measuring the binding of ligands to VHL.[3][6] It relies on the transfer of energy from a long-lifetime terbium (Tb) donor fluorophore to the BODIPY FL acceptor fluorophore on the VH032 probe when they are in close proximity.[3][6] Displacement of the this compound probe by a competing VHL ligand leads to a decrease in the TR-FRET signal.[3][6]
References
- 1. BDY FL VH032 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. VH032 suppresses glioma proliferation by inhibiting the VHL/HIF-1α/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tenovapharma.com [tenovapharma.com]
- 6. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
BODIPY FL VH032: A High-Affinity Fluorescent Probe for von Hippel-Lindau (VHL) E3 Ligase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular machinery that targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for proteasomal degradation. This pathway is a key regulator of the cellular response to changes in oxygen levels and is implicated in various diseases, including cancer. The development of small molecules that modulate the VHL-HIF-1α interaction is a significant area of interest in drug discovery, particularly for the development of proteolysis-targeting chimeras (PROTACs). BODIPY FL VH032 is a high-affinity, fluorescently labeled small molecule probe designed specifically to facilitate the discovery and characterization of VHL ligands. This technical guide provides a comprehensive overview of this compound, including its properties, and detailed protocols for its application in key biochemical assays.
This compound is a chemical tool comprised of the VHL ligand VH032, a BODIPY FL fluorophore, and a polyethylene (B3416737) glycol (PEG4) linker.[1] This design allows it to act as a potent and specific tracer in various fluorescence-based assays, enabling researchers to study the binding of potential drug candidates to the VHL E3 ligase with high sensitivity.
Core Properties and Quantitative Data
This compound has been characterized extensively to determine its binding affinity and fluorescent properties. This data is crucial for designing and interpreting experiments.
| Property | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 3.01 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1][2][3] |
| 100.8 nM | Fluorescence Polarization (FP) | [4][5] | |
| Fluorescence | |||
| Excitation Maximum | ~504 nm | Spectroscopy | [2][3] |
| Emission Maximum | ~520 nm | Spectroscopy | [2][3] |
| Chemical Composition | VHL ligand VH032, BODIPY FL fluorophore, PEG4 linker | Synthesis | [1] |
Mechanism of Action in Binding Assays
This compound is primarily utilized in competitive binding assays, such as TR-FRET and FP, to determine the binding affinity of unlabeled compounds for the VHL E3 ligase.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
In a TR-FRET assay, this compound serves as the acceptor fluorophore. The assay typically employs a terbium-labeled anti-GST antibody as the donor fluorophore, which binds to a GST-tagged VHL-Elongin C-Elongin B (VCB) protein complex. When this compound binds to the VCB complex, the donor and acceptor are brought into close proximity, resulting in a high FRET signal upon excitation of the donor. Unlabeled VHL ligands compete with this compound for binding to the VCB complex, leading to a decrease in the FRET signal in a dose-dependent manner. This allows for the determination of the binding affinity of the competing ligand.[4][5]
Caption: TR-FRET assay principle with this compound.
Fluorescence Polarization (FP)
In an FP assay, the principle relies on the change in the rotational speed of the fluorescent probe upon binding to a larger protein complex. Free this compound, being a relatively small molecule, tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger VCB protein complex, its tumbling is significantly slowed, leading to an increase in fluorescence polarization. In a competitive FP assay, unlabeled VHL ligands compete with this compound for binding to the VCB complex. This displacement of the fluorescent probe leads to a decrease in the overall fluorescence polarization, which can be measured to determine the IC50 of the competing ligand.
Caption: Fluorescence Polarization assay workflow.
Experimental Protocols
Preparation of Reagents
This compound Stock Solution:
-
Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C, protected from light.
-
For working solutions, dilute the stock solution in the appropriate assay buffer.
GST-VCB Protein Complex:
-
The GST-tagged VCB (von Hippel-Lindau, Elongin C, Elongin B) complex can be produced by co-expressing the three proteins in E. coli.[2]
-
A detailed protocol for the expression and purification of GST-fusion proteins is widely available and should be adapted for the co-expression of the VCB complex.
-
Alternatively, a commercially available VCB complex can be used.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol
This protocol is for a competitive binding assay to determine the IC50 of a test compound.
Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100.[4]
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a suitable microplate (e.g., 384-well, low-volume, black), add the test compound dilutions.
-
Add a solution of GST-VCB complex and Terbium-labeled anti-GST antibody to each well. Final concentrations should be approximately 2 nM for each.
-
Add this compound to each well to a final concentration of 4 nM.[4]
-
Include control wells:
-
Negative control (high FRET): DMSO, GST-VCB, Tb-anti-GST Ab, this compound.
-
Positive control (low FRET): A known VHL inhibitor (e.g., VH298 at 30 µM), GST-VCB, Tb-anti-GST Ab, this compound.[4]
-
-
Incubate the plate at room temperature for 90 minutes, protected from light.[4]
-
Read the plate on a TR-FRET enabled plate reader.
-
Excitation: ~340 nm
-
Emission: Donor (~490 nm for Terbium) and Acceptor (~520 nm for BODIPY FL)
-
A time delay (e.g., 100 µs) and integration time (e.g., 200 µs) should be used to minimize background fluorescence.
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Acceptor Emission / Donor Emission) * 10,000.
-
Normalize the data to the high and low controls.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd), where [Probe] is the concentration of this compound and Kd is its dissociation constant in the TR-FRET assay (3.01 nM).
Fluorescence Polarization (FP) Assay Protocol
This protocol is for a competitive binding assay to determine the IC50 of a test compound.
Assay Buffer: Same as TR-FRET assay buffer.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a suitable microplate (e.g., 384-well, black, non-binding surface), add the test compound dilutions.
-
Add a solution of the GST-VCB complex to each well to a final concentration of 100 nM.[5]
-
Add this compound to each well to a final concentration of 10 nM.[5]
-
Include control wells:
-
High polarization: DMSO, GST-VCB, this compound.
-
Low polarization: DMSO, this compound (no GST-VCB).
-
-
Incubate the plate at room temperature for 90 minutes, protected from light.[5]
-
Read the plate on a fluorescence polarization enabled plate reader.
-
Excitation filter: ~485 nm
-
Emission filter: ~520 nm
-
Measure both parallel and perpendicular fluorescence intensities.
-
Data Analysis:
-
Calculate the fluorescence polarization (mP) for each well.
-
Normalize the data to the high and low polarization controls.
-
Plot the normalized mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd), where [Probe] is the concentration of this compound and Kd is its dissociation constant in the FP assay (100.8 nM).
Conclusion
This compound is a powerful and versatile tool for the study of the von Hippel-Lindau E3 ligase. Its high affinity and excellent fluorescent properties make it an ideal probe for use in high-throughput screening and detailed mechanistic studies. The TR-FRET and FP assays described in this guide provide robust and sensitive methods for identifying and characterizing novel VHL ligands, thereby accelerating the development of new therapeutics targeting the VHL pathway.
References
- 1. Regulation of Hypoxia-Inducible mRNAs by the von Hippel-Lindau Tumor Suppressor Protein Requires Binding to Complexes Containing Elongins B/C and Cul2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Affinity VHL Fluorescent Probes for Researchers and Drug Development Professionals
Introduction
The Von Hippel-Lindau (VHL) protein is a critical tumor suppressor and the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1] This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[2] Dysregulation of the VHL/HIF axis is a hallmark of various cancers, particularly clear cell renal cell carcinoma (ccRCC).[3] Consequently, the VHL protein has emerged as a key target for therapeutic intervention, including the development of proteolysis-targeting chimeras (PROTACs).[2][4]
The development of high-affinity fluorescent probes for VHL has revolutionized the study of its interactions and the high-throughput screening of potential small molecule ligands.[5][6] These probes offer a sensitive and efficient alternative to traditional methods like isothermal titration calorimetry and surface plasmon resonance, which can be limited by high protein consumption or the need for protein immobilization.[6][7] This technical guide provides an in-depth overview of the currently available high-affinity VHL fluorescent probes, with a focus on their quantitative data, experimental applications, and the underlying signaling pathways.
High-Affinity VHL Fluorescent Probes: A Quantitative Overview
The most well-characterized high-affinity fluorescent probe for VHL is BODIPY FL VH032 . This probe was rationally designed by linking the high-affinity VHL ligand VH032 to a BODIPY FL fluorophore via a polyethylene (B3416737) glycol (PEG) linker.[7][8] Another commercially available probe is CELT-150 , a potent fluorescent ligand for VHL. The quantitative properties of these probes are summarized in the table below.
| Probe | VHL Ligand Moiety | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Binding Affinity (Kd) to VCB Complex | Assay Method | Reference |
| This compound | VH032 | BODIPY FL | 504 | 520 | 3.01 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [7][8] |
| 100.8 nM | Fluorescence Polarization (FP) | [7] | |||||
| CELT-150 | Not specified | Not specified | Not specified | Not specified | Not specified | TR-FRET | [5] |
VHL Signaling Pathways
The VHL protein is a central node in a complex network of signaling pathways, extending beyond its canonical role in HIF degradation. Understanding these pathways is crucial for interpreting data from VHL-targeted assays and for the development of novel therapeutics.
HIF-Dependent Pathway
Under normal oxygen levels (normoxia), proline residues on HIF-α subunits are hydroxylated by prolyl hydroxylase domain enzymes (PHDs).[2] This post-translational modification creates a recognition site for the β-domain of the VHL protein.[1] VHL, as part of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex, then polyubiquitinates HIF-α, marking it for degradation by the 26S proteasome.[8][9] In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-α. HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide array of genes involved in angiogenesis, glucose metabolism, and cell survival.[3][7]
Caption: VHL's role in the HIF-dependent signaling pathway.
HIF-Independent Pathways
Recent research has unveiled a growing list of VHL functions that are independent of HIF regulation.[7][10] These functions are critical for VHL's tumor suppressor activity and involve the regulation of various cellular processes.
-
Regulation of Microtubule Stability: VHL can associate with and stabilize microtubules, a function that is important for maintaining the mitotic spindle during cell division.[11]
-
Primary Cilium Maintenance: VHL is essential for the formation and maintenance of the primary cilium, a sensory organelle involved in cell signaling.[12][13] Loss of VHL leads to the abrogation of the primary cilium, which is linked to cyst formation in VHL disease.[13]
-
Degradation of Other Substrates: The VHL E3 ligase complex targets other proteins for degradation, including:
-
NDRG3 (N-myc downstream-regulated gene 3): Under normoxic conditions, VHL mediates the degradation of NDRG3.[7]
-
AKT (Protein Kinase B): VHL can bind to hydroxylated AKT, inhibiting its kinase activity and promoting cell survival in a HIF-independent manner.[14]
-
G9a (a histone methyltransferase): VHL has been shown to regulate the stability of G9a.[7]
-
ZHX2 (Zinc fingers and homeoboxes 2) and SFMBT1 (Scm-like with four malignant brain tumor domains): These have also been identified as substrates of pVHL.[15]
-
Caption: Overview of VHL's HIF-independent functions.
Experimental Protocols
High-affinity fluorescent probes for VHL are primarily utilized in two main types of binding assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP). Both are homogeneous (no-wash) assays well-suited for high-throughput screening.
Experimental Workflow: A General Overview
The general workflow for a competitive binding assay using a VHL fluorescent probe involves the incubation of the VHL protein complex with the fluorescent probe and a test compound. If the test compound binds to VHL, it will displace the fluorescent probe, leading to a measurable change in the fluorescence signal.
References
- 1. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 2. Allele-specific regulation of primary cilia function by the von Hippel-Lindau tumor suppressor [unige.iris.cineca.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tenovapharma.com [tenovapharma.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 12. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formation of primary cilia in the renal epithelium is regulated by the von Hippel-Lindau tumor suppressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pVHL suppresses kinase activity of Akt in a proline-hydroxylation–dependentmanner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
BODIPY FL VH032: A Technical Guide for Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BODIPY FL VH032, a fluorescent probe crucial for the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degradation strategies. This document details the probe's mechanism of action, experimental applications, and provides structured protocols for its use in key biochemical assays.
Introduction to this compound
This compound is a high-affinity, small-molecule fluorescent probe specifically designed to target the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5][6] It is a critical tool for researchers engaged in the discovery and characterization of novel VHL ligands, which are essential components of many PROTACs. The probe consists of three key moieties:
-
VH032: A potent ligand that binds with high affinity to the substrate recognition domain of the VHL E3 ligase.[2][3][7]
-
BODIPY FL: A bright and photostable fluorophore with an excitation maximum at approximately 504 nm and an emission maximum at around 520 nm.[2][3]
-
PEG4 Linker: A flexible polyethylene (B3416737) glycol linker that connects the VH032 ligand to the BODIPY FL fluorophore, ensuring that the fluorophore does not sterically hinder the binding of the ligand to VHL.[2][3]
The primary application of this compound is in competitive binding assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), to identify and quantify the binding affinity of new small molecules to the VHL E3 ligase.[1][5][8][9]
Mechanism of Action and Signaling Pathway
The von Hippel-Lindau E3 ligase is a key component of the cellular machinery responsible for protein degradation. In normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α), a transcription factor. This binding is dependent on the hydroxylation of specific proline residues on HIF-1α by prolyl hydroxylases (PHDs). Upon binding, the VHL E3 ligase complex polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome. This process prevents the accumulation of HIF-1α and the subsequent activation of hypoxia-related genes.
PROTACs that incorporate a VHL ligand, such as VH032, hijack this natural process. The PROTAC simultaneously binds to the VHL E3 ligase (via the VH032-based ligand) and a target protein of interest. This induced proximity brings the target protein close to the E3 ligase, leading to its ubiquitination and subsequent degradation. This compound is instrumental in developing these VHL-recruiting PROTACs by enabling the screening for and characterization of potent VHL ligands.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound and the binding affinities of selected VHL ligands determined using assays employing this probe.
| Compound/Parameter | Value | Assay Type | Reference |
| This compound | |||
| Dissociation Constant (Kd) | 3.01 nM | TR-FRET | [2][3][4][5][6][8] |
| Excitation Maximum (λex) | ~504 nm | Spectroscopy | [2][3] |
| Emission Maximum (λem) | ~520 nm | Spectroscopy | [2][3] |
| Molecular Weight | 937.91 g/mol | - | [2] |
| VH032 | |||
| IC50 | 44.31 nM | TR-FRET | [3] |
| VH298 | |||
| IC50 | 42.17 - 48.27 nM | TR-FRET | [3] |
Experimental Protocols
Detailed methodologies for utilizing this compound in TR-FRET and FP assays are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a competitive binding format used to determine the affinity of test compounds for the VHL E3 ligase.
Materials:
-
This compound
-
GST-tagged VCB (VHL-ElonginC-ElonginB) complex
-
Terbium-labeled anti-GST antibody (Donor fluorophore)
-
Test compounds (potential VHL ligands)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of test compounds in DMSO.
-
Prepare working solutions of GST-VCB and Terbium-anti-GST antibody in assay buffer.
-
-
Assay Plate Preparation:
-
Add test compounds or DMSO (for control wells) to the assay plate.
-
Add a solution containing this compound and GST-VCB to all wells. The final concentration of this compound is typically in the low nanomolar range (e.g., 5 nM), and GST-VCB concentration should be optimized (e.g., 10 nM).
-
-
Initiate Reaction:
-
Add the Terbium-anti-GST antibody solution to all wells to a final concentration of, for example, 2 nM.
-
-
Incubation:
-
Incubate the plate at room temperature in the dark for a specified period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader. Excite the terbium donor at ~340 nm and measure emission at two wavelengths: the terbium emission at ~620 nm and the BODIPY FL acceptor emission at ~520 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 620 nm).
-
Plot the TR-FRET ratio against the concentration of the test compound and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescent light emitted by this compound upon binding to the larger VCB complex.
Materials:
-
This compound
-
VCB complex
-
Test compounds
-
Assay buffer
-
384-well low-volume black plates
Protocol:
-
Prepare Reagents:
-
Prepare stock solutions and serial dilutions of test compounds and this compound in DMSO and then assay buffer.
-
Prepare a working solution of the VCB complex in assay buffer.
-
-
Assay Plate Preparation:
-
Add test compounds or DMSO to the wells.
-
Add a solution of this compound to all wells (e.g., final concentration of 10 nM).
-
-
Initiate Reaction:
-
Add the VCB complex solution to all wells to a final concentration that gives a significant polarization window (e.g., 50 nM).
-
-
Incubation:
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader (Excitation ~485 nm, Emission ~535 nm).
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the test compound concentration and fit the data to determine the IC50.
-
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC that utilizes a VH032-based ligand to induce the degradation of a target protein.
This technical guide provides a solid foundation for researchers to effectively utilize this compound in their targeted protein degradation research. By enabling the high-throughput screening and characterization of VHL ligands, this probe accelerates the development of novel therapeutics based on the PROTAC technology.
References
- 1. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of this compound as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BDY FL VH032 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
The Role of BODIPY FL VH032 in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase.[4] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][3] A critical component in the development of effective PROTACs is the availability of high-quality ligands for E3 ligases, with the von Hippel-Lindau (VHL) E3 ligase being a prominent choice.[1] The development of robust and sensitive assays to identify and characterize novel VHL ligands is therefore paramount. BODIPY FL VH032 has emerged as a key tool in this endeavor, serving as a high-affinity, small-molecule-based fluorescent probe for VHL.[1][5] This technical guide provides an in-depth overview of the role and applications of this compound in PROTAC development.
The Genesis and Properties of this compound
This compound was rationally designed based on the architecture of MZ1, a well-characterized PROTAC that degrades BRD4 by recruiting VHL.[5][6] In the design of this compound, the BRD4-binding moiety of MZ1 was replaced with a BODIPY FL fluorophore, while the VHL-binding ligand (VH032) and the polyethylene (B3416737) glycol (PEG) linker were retained.[5][6] This design strategy yielded a potent and versatile fluorescent probe for VHL.
Key Properties of this compound:
| Property | Value | Reference |
| Binding Affinity (Kd) to VCB complex (TR-FRET) | 3.01 nM | [5][6][7] |
| Binding Affinity (Kd) to VCB complex (FP) | 100.8 nM | [5][6] |
| Maximum Excitation Wavelength | 504 nm | [7][8] |
| Maximum Emission Wavelength | 520 nm | [7][8] |
Mechanism of Action in PROTAC Research
The fundamental principle behind the utility of this compound lies in competitive binding assays. By virtue of its high affinity for VHL, it can be displaced by other potential VHL ligands. This displacement event forms the basis of high-throughput screening assays designed to identify novel VHL binders, which are essential starting points for the development of new PROTACs. The fluorescence properties of the BODIPY FL moiety allow for the sensitive detection of these binding events.
References
- 1. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to BODIPY FL VH032
This guide provides a comprehensive overview of this compound, a high-affinity fluorescent probe for the von Hippel-Lindau (VHL) E3 ligase. It covers the probe's structure, synthesis, and its application in biochemical assays for the discovery and characterization of VHL ligands, crucial components in the field of Targeted Protein Degradation (TPD).
Core Structure and Design Principles
This compound is a novel small-molecule fluorescent probe engineered for sensitive and selective detection of VHL ligands.[1][2] Its design is based on the structure of MZ1, a bivalent Proteolysis Targeting Chimera (PROTAC), by replacing the BRD4-binding moiety ((+)-JQ1) with a BODIPY FL fluorophore.[1] This strategic substitution retains the high-affinity VHL-binding element while incorporating a fluorescent reporter.
The probe consists of three key components:
-
VH032: A potent and selective ligand for the von Hippel-Lindau (VHL) E3 ligase.[1][3][4]
-
BODIPY FL: A bright and photostable green-emitting fluorophore.[1][3][4]
-
PEG4 Linker: A polyethylene (B3416737) glycol linker that connects the VH032 ligand to the BODIPY FL fluorophore, ensuring that the binding of the ligand and the fluorescence of the dye are not sterically hindered.[4][5][6]
The resulting conjugate, this compound, serves as a powerful tool for high-throughput screening (HTS) and detailed biochemical characterization of potential VHL-recruiting molecules.[6][7]
Synthesis of this compound
The synthesis of this compound is achieved through a straightforward chemical ligation process. The general protocol involves the coupling of BODIPY FL propionic acid with a VH032-PEG4-amine hydrochloride salt.
Starting Materials:
-
VH032 amine or VH032-PEG4-amine hydrochloride salt
-
BODIPY FL propionic acid
-
Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt)
-
A non-nucleophilic base like diisopropylethylamine (DIPEA)
-
Anhydrous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF)
General Synthetic Procedure: The synthesis involves the reaction between BODIPY FL propionic acid and VH032-PEG4-amine.[1] Standard peptide coupling reagents are used to facilitate the formation of an amide bond between the carboxylic acid of the BODIPY FL moiety and the terminal amine of the VH032-linker construct. The reaction progress is monitored using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is purified using column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final this compound probe.[1]
Quantitative Data Summary
This compound has been characterized extensively in various biochemical assays. The key quantitative parameters are summarized in the tables below.
Table 1: Binding Affinity
| Assay Type | Protein Complex | Kd Value | Reference |
| Time-Resolved FRET | GST-VCB | 3.01 nM | [1][2][3][4][5] |
| Fluorescence Polarization | VCB | 100.8 nM | [1][2] |
Table 2: Spectroscopic Properties
| Parameter | Wavelength | Reference |
| Excitation Maximum (λex) | 504 nm | [3][4][5] |
| Emission Maximum (λem) | 520 nm | [3][4][5] |
Table 3: Assay Performance
| Assay | Parameter | Value | Incubation Time | Reference |
| TR-FRET | Average Z' value | 0.91 | N/A | [1] |
| TR-FRET | Average IC50 | 44.31 nM | 30-300 min | [1] |
| TR-FRET | Signal Stability | Stable | 90-300 min | [5] |
Experimental Protocols and Methodologies
This compound is primarily utilized in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays.
TR-FRET Binding Assay
This assay is a highly sensitive method for quantifying the binding of ligands to VHL.
Principle: The assay relies on the proximity-dependent energy transfer from a long-lifetime terbium (Tb) donor fluorophore to the BODIPY FL acceptor fluorophore. A GST-tagged VCB protein complex is bound by a Tb-labeled anti-GST antibody. When this compound binds to the VCB complex, the donor and acceptor are brought into close proximity, resulting in a high TR-FRET signal. Competing ligands will displace this compound, leading to a decrease in the signal.[1][2]
Experimental Workflow:
-
Reagent Preparation: Prepare solutions of GST-VCB protein complex, Tb-labeled anti-GST antibody, this compound, and test compounds in a suitable assay buffer.
-
Assay Plate Setup: Add the assay components to a low-volume microplate. A typical reaction mixture includes 2 nM GST-VCB, 2 nM Tb-anti-GST, and 4 nM this compound.[1]
-
Compound Addition: Add test compounds at various concentrations. Include controls for no inhibition (DMSO) and maximal inhibition (a known potent VHL ligand like VH298).[1][2]
-
Incubation: Incubate the plate at room temperature. The signal is stable over a wide range of incubation times, typically from 90 to 300 minutes.[1][5]
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the concentration of the test compound to determine IC50 values.
Caption: TR-FRET assay principle for VHL ligand screening.
Fluorescence Polarization (FP) Assay
The FP assay is another method to measure the binding of this compound to the VCB complex.
Principle: This technique is based on the observation that a small, fluorescent molecule (this compound) tumbles rapidly in solution, leading to low fluorescence polarization. When it binds to a much larger molecule (the VCB protein complex), its tumbling slows down, resulting in an increase in fluorescence polarization. Competing ligands will displace the probe, causing a decrease in polarization.
Experimental Workflow:
-
Reagent Preparation: Prepare solutions of the VCB protein complex, this compound, and test compounds in assay buffer.
-
Assay Plate Setup: Add the assay components to a suitable microplate (e.g., black, low-binding). Optimized concentrations are typically around 10 nM this compound and 100 nM GST-VCB.[2]
-
Compound Addition: Add serial dilutions of the test compounds.
-
Incubation: Incubate the plate for a set period, for instance, 90 minutes, to allow the binding to reach equilibrium.[2]
-
Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the change in fluorescence polarization against the competitor concentration to determine binding affinities (Ki) or IC50 values.
Caption: Fluorescence Polarization assay principle.
Conclusion
This compound is a highly effective and versatile tool for the study of the VHL E3 ligase.[8] Its high affinity, excellent photophysical properties, and suitability for both TR-FRET and FP assay formats make it an invaluable resource for academic and industrial researchers.[1][2] The adoption of this probe can accelerate the discovery and development of novel VHL ligands, PROTACs, and other therapeutics targeting the ubiquitin-proteasome system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BDY FL VH032 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 7. This compound, 2770675-66-4 | BroadPharm [broadpharm.com]
- 8. Development of BODIPY FL SNS 032 as a Versatile Probe for Constitutive Androstane Receptor and Multiple Kinases - PMC [pmc.ncbi.nlm.nih.gov]
BODIPY FL VH032: A High-Affinity Fluorescent Probe for Advancing Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted protein degradation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase has emerged as a critical target for the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). The ability to accurately and efficiently identify and characterize small molecule ligands that bind to VHL is paramount. BODIPY FL VH032 is a high-affinity, fluorescently labeled probe specifically designed for this purpose. This guide provides a comprehensive overview of the spectral properties, experimental applications, and underlying principles of this compound, serving as a technical resource for its effective implementation in drug discovery workflows.
Core Properties of this compound
This compound is a chemical probe consisting of the VHL ligand VH032 conjugated to the BODIPY FL fluorophore via a polyethylene (B3416737) glycol (PEG) linker.[1][2] This combination results in a potent and versatile tool for studying VHL biology and identifying new VHL-targeting compounds.
Spectral Characteristics
The fluorescent properties of BODIPY FL are central to the utility of the this compound probe. Characterized by a high fluorescence quantum yield and a narrow emission bandwidth, BODIPY FL offers excellent sensitivity and minimal spectral overlap in multiplexed assays.[3] The excitation and emission spectra of this compound are crucial for designing appropriate experimental setups.
| Parameter | Wavelength (nm) |
| Maximum Excitation | ~504 |
| Maximum Emission | ~520 |
Table 1: Spectral properties of this compound. [1][4][5]
Applications in VHL Ligand Discovery
This compound is primarily utilized in two key biophysical assays for the identification and characterization of VHL ligands: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays. Both methods rely on the high-affinity and specific binding of the probe to the VHL protein complex.
VHL Signaling Pathway and PROTAC Mechanism
The VHL protein is a component of an E3 ubiquitin ligase complex that targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. Small molecules like VH032 can bind to VHL and disrupt the VHL:HIF-1α interaction.[6] In the context of PROTACs, a VHL ligand is linked to a ligand for a target protein of interest, thereby recruiting the VHL E3 ligase to the target protein to induce its degradation.
References
- 1. BDY FL VH032 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Illuminating VHL-Ligand Interactions: A Technical Guide to Fluorescent Probe-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) protein is a critical component of the cellular machinery that senses and responds to changes in oxygen levels. As the substrate recognition subunit of the Cullin-2 RING E3 ubiquitin ligase complex (CRL2^VHL^), it plays a pivotal role in targeting the alpha subunits of hypoxia-inducible factor (HIF) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1][2][3][4][5][6] The dysregulation of this pathway is implicated in various diseases, most notably in cancer, making VHL a compelling target for therapeutic intervention. The development of small molecules that modulate VHL activity, including inhibitors and proteolysis-targeting chimeras (PROTACs), has become a significant area of research.[4][5][7][8]
Fluorescent probe-based assays have emerged as powerful tools for characterizing the interactions between VHL and its ligands in a high-throughput and quantitative manner. These assays, primarily Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer sensitive and robust platforms for screening compound libraries, determining binding affinities, and elucidating structure-activity relationships (SAR).[1][9][10][11] This technical guide provides an in-depth overview of the principles, methodologies, and data analysis of these assays, intended to equip researchers with the knowledge to effectively utilize these techniques in their drug discovery efforts.
VHL Signaling Pathway: Ubiquitination of HIF-1α
Under normal oxygen conditions (normoxia), specific proline residues on the HIF-1α subunit are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[5][12] This post-translational modification creates a binding site for VHL, which, as part of the CRL2^VHL^ E3 ligase complex (comprising VHL, Elongin B, Elongin C, Cullin 2, and Rbx1), recruits HIF-1α.[3][4] This recruitment leads to the polyubiquitination of HIF-1α, marking it for degradation by the proteasome. In hypoxic conditions, the lack of oxygen inhibits PHD activity, preventing HIF-1α hydroxylation and subsequent VHL-mediated degradation. This allows HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
Fluorescent Probes for VHL
The development of high-affinity, fluorescently labeled small molecules and peptides that bind to the HIF-1α binding pocket of VHL has been instrumental in establishing robust binding assays. These probes serve as reporters, where their displacement by a test compound results in a measurable change in a fluorescence property.
| Probe Name | Fluorophore | VHL Ligand/Peptide | Assay Type(s) | Reference |
| BDY FL VH032 | BODIPY FL | VH032 | FP, TR-FRET | [1][2][10] |
| CELT-150 | Not Specified | Potent VHL Ligand | TR-FRET | [9] |
| FAM-DEALAHypYIPMDDDFQLRSF | FAM | 20-mer HIF-1α peptide | FP | [13][14] |
| VHL-Red Ligand | Red HTRF Acceptor | VHL Ligand | HTRF (TR-FRET) | [15] |
| BODIPY-FL-PEG4-VH032 | BODIPY FL | VH032 | TR-FRET | [11] |
Fluorescence Polarization (FP) Assays
Principle: FP is a homogeneous assay technique that measures changes in the rotational motion of a fluorescent probe upon binding to a larger molecule. A small, fluorescently labeled ligand (the probe) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light, resulting in a low FP value. When the probe binds to a larger protein like the VHL complex, its tumbling rate is significantly reduced. This leads to the emission of light that remains largely polarized, resulting in a high FP value. Competitive inhibitors that displace the fluorescent probe from VHL will cause a decrease in the FP signal.
Experimental Protocol: Competitive FP Binding Assay
This protocol is a generalized procedure based on commercially available kits and published methods.[1][2]
Materials:
-
Purified VHL complex (e.g., ELOB/ELOC/VHL or VCB)
-
Fluorescent probe (e.g., BDY FL VH032)
-
VHL Assay Buffer (e.g., 20mM HEPES pH 7.5, 150mM NaCl, 1mM TCEP, 0.01% TWEEN20)
-
Test compounds and known inhibitor (e.g., VH298)
-
DMSO for compound dilution
-
Low-volume, non-binding microplates (e.g., 384-well black plates)
-
Fluorescent microplate reader capable of measuring FP
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of test compounds and the reference inhibitor in DMSO. Further dilute these in VHL Assay Buffer to the desired final concentrations (typically 10-fold higher than the final assay concentration). The final DMSO concentration in the assay should not exceed 1%.[2]
-
Dilute the VHL complex to the working concentration (e.g., 37.5 ng/µl) in VHL Assay Buffer.[2]
-
Dilute the fluorescent probe stock (e.g., 250 µM BDY FL VH032) to its working concentration (e.g., 2.5 µM) in VHL Assay Buffer.[2]
-
-
Assay Plate Setup (Final volume of 50 µl as an example):
-
Blank wells: Add 45 µl of VHL Assay Buffer and 5 µl of diluent solution (assay buffer with the same DMSO concentration as the test compound dilutions).
-
Negative Control (Probe only): Add 40 µl of VHL Assay Buffer and 5 µl of diluent solution.
-
Positive Control (VHL + Probe): Add 40 µl of diluted VHL complex and 5 µl of diluent solution.
-
Test Inhibitor wells: Add 40 µl of diluted VHL complex and 5 µl of the diluted test compound.
-
Reference Inhibitor wells: Add 40 µl of diluted VHL complex and 5 µl of the diluted reference inhibitor.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light.[2] Some protocols may involve slow shaking.
-
-
Probe Addition:
-
Add 5 µl of the diluted fluorescent probe to all wells except the "Blank" wells.
-
-
Final Incubation:
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
-
Measurement:
-
Read the fluorescence polarization on a suitable microplate reader. The excitation and emission wavelengths will depend on the fluorophore used (e.g., for BODIPY FL, excitation at ~485 nm and emission at ~535 nm).
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
The FP signal is typically measured in millipolarization units (mP).
-
Calculate the percentage of inhibition for each test compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
Principle: TR-FRET is another homogeneous assay format that relies on the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity. In the context of VHL binding assays, the VHL protein is typically tagged (e.g., with a His-tag or GST-tag) and associated with a long-lifetime donor fluorophore (e.g., Europium or Terbium) via a specific antibody. The VHL ligand is conjugated to an acceptor fluorophore (e.g., BODIPY FL or a red-shifted dye). When the fluorescent ligand binds to the VHL complex, the donor and acceptor are brought close enough for FRET to occur upon excitation of the donor. The long-lived FRET signal from the acceptor is then measured. A competitive inhibitor will displace the fluorescent ligand, disrupting FRET and leading to a decrease in the acceptor's emission signal.
Experimental Protocol: Competitive TR-FRET Binding Assay
This protocol is a generalized procedure based on available data.[9][10][15]
Materials:
-
Tagged, purified VHL complex (e.g., His-tagged VBC)
-
TR-FRET Donor: Anti-tag antibody labeled with Europium or Terbium (e.g., Anti-His-Europium)
-
TR-FRET Acceptor: Fluorescent VHL ligand (e.g., CELT-150, VHL-Red Ligand)
-
Assay Buffer (e.g., 20mM HEPES pH 7.5, 150mM NaCl, 1mM TCEP, 0.01% TWEEN20)
-
Test compounds and known inhibitor (e.g., VH298)
-
DMSO for compound dilution
-
Low-volume, TR-FRET compatible microplates (e.g., 384-well white plates)
-
TR-FRET-capable microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of test compounds in DMSO and then in assay buffer. The final DMSO concentration should be kept low (e.g., ≤ 2%).[9]
-
Prepare a "Master Mix" containing the tagged VHL complex, the donor antibody, and the acceptor ligand at 2x the final desired concentration in assay buffer. For example: 100nM His-VBC complex, 1nM Anti-His-EuAb, and 400nM CELT-150.[9]
-
-
Assay Plate Setup (Final volume of 15-20 µl as an example):
-
Dispense an equal volume (e.g., 7.5 µl) of the diluted test compounds or diluent solution (for controls) into the wells of the microplate.
-
Add an equal volume (e.g., 7.5 µl) of the 2x Master Mix to all wells.
-
-
Incubation:
-
Centrifuge the plate briefly to ensure all components are mixed.
-
Incubate the plate at room temperature for a period sufficient for the signal to stabilize (e.g., 90 minutes), protected from light.[9]
-
-
Measurement:
-
Read the plate on a TR-FRET reader. This involves exciting the donor (e.g., at 340 nm) and measuring the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Acceptor Emission / Donor Emission) * 10,000.
-
Normalize the data using controls (e.g., no inhibitor for high signal, high concentration of known inhibitor for low signal).
-
Plot the normalized signal against the logarithm of the compound concentration and fit the data to determine IC50 values.
-
Quantitative Data Summary
The following tables summarize binding affinity and inhibition data for various VHL ligands and inhibitors, as determined by FP and TR-FRET assays.
Table 1: VHL Ligand Binding Affinities
| Ligand/Probe | Assay Type | Kd (nM) | Protein Complex | Reference |
| BODIPY FL VH032 | TR-FRET | 3.01 | GST-VCB | [10] |
| This compound | FP | 100.8 | VCB | [10] |
| FAM-HIF-1α peptide | FP | 3 | VBC | [14] |
| VH032 | Not Specified | 185 | VHL | [5] |
| VH101 | Not Specified | 44 | VHL | [5] |
Table 2: IC50 Values of VHL Inhibitors
| Inhibitor | Assay Type | IC50 (nM) | Probe Displaced | Reference |
| VH298 | FP | Not specified, used as control | BDY FL VH032 | [1][2] |
| VH298 | TR-FRET | Potency correlated with literature | CELT-150 | [9] |
| VH-032 | HTRF | Expected potency | VHL-Red Ligand | [15] |
| VH-298 | HTRF | Expected potency | VHL-Red Ligand | [15] |
| MZ1 (PROTAC) | FP | 540.2 | FAM-DEALAHypYIPMDDDFQLRSF | [13] |
| Compound 30 | FP & SPR | < 40 | Not specified | [14] |
Conclusion
Fluorescence-based assays, particularly FP and TR-FRET, are indispensable tools in the study of VHL-ligand interactions. They provide robust, sensitive, and high-throughput methods for identifying and characterizing novel VHL inhibitors and ligands for PROTACs. The detailed protocols and data presented in this guide offer a framework for researchers to implement these assays in their own laboratories. A thorough understanding of the underlying principles and careful optimization of experimental conditions are key to generating high-quality, reproducible data that can accelerate the development of new therapeutics targeting the VHL pathway.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. VHL ligand binding increases intracellular level of VHL | Sciety [sciety.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. celtarys.com [celtarys.com]
- 10. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 12. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. revvity.com [revvity.com]
Illuminating the Ubiquitin Landscape: A Technical Guide to Small Molecule Fluorescent Probes for E3 Ligases
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular regulation, E3 ubiquitin ligases play a pivotal role as the primary determinants of substrate specificity within the ubiquitin-proteasome system. Their involvement in a vast array of physiological and pathological processes has positioned them as highly attractive targets for therapeutic intervention. The advent of targeted protein degradation, particularly through Proteolysis Targeting Chimeras (PROTACs), has further intensified the need for robust tools to interrogate E3 ligase function. Small molecule fluorescent probes have emerged as indispensable instruments in this endeavor, enabling researchers to quantify binding events, screen for novel ligands, and dissect the complex mechanisms of E3 ligase activity with high sensitivity and precision.
This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of small molecule fluorescent probes in the study of E3 ligases. We delve into the design and synthesis of these chemical tools, detail key experimental protocols, and present a comparative analysis of probes for prominent E3 ligases, including Cereblon (CRBN), von Hippel-Lindau (VHL), and Murine Double Minute 2 (MDM2).
I. Principles of Fluorescent Probes for E3 Ligases
Small molecule fluorescent probes for E3 ligases are engineered to report on the interaction between a small molecule and the target E3 ligase. They typically consist of a ligand that binds to a specific E3 ligase, a fluorescent dye (fluorophore), and a linker connecting the two. The binding event can be monitored through changes in the fluorescence properties of the probe, such as fluorescence polarization (FP) or Förster resonance energy transfer (FRET).
Binding-Based Probes
These probes are designed to directly measure the binding affinity of small molecules to an E3 ligase. The fluorescently labeled ligand competes with unlabeled compounds for binding to the E3 ligase, allowing for the determination of binding constants (Kd or Ki).
Activity-Based Probes (ABPs)
ABPs are designed to covalently label the active site of an enzyme, providing a direct measure of its catalytic activity. For E3 ligases, ABPs are often based on ubiquitin or E2-ubiquitin conjugates that are engineered to react with the active site cysteine of HECT or RBR-type E3 ligases.[1][2] These probes are invaluable for studying the enzymatic activity of E3 ligases and for screening for inhibitors that target the catalytic function.[1][2]
II. Key E3 Ligases and Their Fluorescent Probes
The development of potent and selective small molecule ligands for E3 ligases has been a critical step in the creation of fluorescent probes. The majority of efforts have focused on ligases that are readily hijacked by PROTACs, most notably CRBN and VHL.
Cereblon (CRBN)
CRBN is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex and is the target of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. Fluorescent probes for CRBN are often derivatives of these IMiDs.
Von Hippel-Lindau (VHL)
VHL is the substrate recognition component of the CUL2-RBX1-elongin B/C E3 ligase complex. Small molecule ligands for VHL have been developed, and these have been conjugated to fluorophores to create high-affinity probes.
Murine Double Minute 2 (MDM2)
MDM2 is a RING finger E3 ubiquitin ligase that is a key negative regulator of the p53 tumor suppressor. The interaction between p53 and MDM2 is a well-established target for cancer therapy, and fluorescent probes have been developed to screen for inhibitors of this interaction.
III. Quantitative Data on E3 Ligase Fluorescent Probes
The selection of an appropriate fluorescent probe is critical for the success of any experiment. The following tables summarize key quantitative data for some of the most commonly used fluorescent probes for CRBN, VHL, and other E3 ligases.
| Probe Name | E3 Ligase Target | Fluorophore | Assay Type | Binding Affinity (Kd/Ki) | Reference |
| BODIPY FL Thalidomide | CRBN | BODIPY FL | TR-FRET | 3.6 nM (Kd) | [] |
| TH-1 | CRBN | Not Specified | Not Specified | Not Specified | [4] |
| BODIPY FL VH032 | VHL | BODIPY FL | TR-FRET | 3.01 nM (Kd) | [2] |
| RG7388-TCO | MDM2 | BODIPY (via click chemistry) | Fluorescence Imaging | Potent (Ki not specified) | |
| Probe 10 | p53-MDM2 Interaction | Not Specified | Fluorescence Turn-On | 0.03 µM (Ki) | [5] |
| ES148 | FEM1C | Not Specified | FP | 1.6 ± 0.1 µM (Ki) |
Table 1: Binding Affinity of Selected Small Molecule Fluorescent Probes for E3 Ligases. This table provides a comparative overview of the binding affinities of various fluorescent probes for their respective E3 ligase targets. The data is compiled from multiple peer-reviewed publications.
| Assay | E3 Ligase | Probe | Z' Factor | S/N Ratio | Reference |
| TR-FRET | CRBN | BODIPY FL Thalidomide | > 0.5 | Not Specified | [] |
| TR-FRET | VHL | This compound | 0.91 | Not Specified | [2] |
| FP | FEM1C | ES148 | 0.80 | > 20 | [6] |
Table 2: Performance Metrics of E3 Ligase Fluorescent Probe Assays. This table highlights the robustness and sensitivity of different assay formats using fluorescent probes for E3 ligases. The Z' factor and signal-to-noise (S/N) ratio are key indicators of assay quality for high-throughput screening.
IV. Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable data. This section provides step-by-step methodologies for key experiments involving small molecule fluorescent probes for E3 ligases.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for E3 Ligase Binding
TR-FRET is a robust, homogeneous assay format that is well-suited for high-throughput screening.[7] The assay measures the proximity between a donor fluorophore (often a terbium or europium cryptate) and an acceptor fluorophore (such as Cy5 or a BODIPY dye). In the context of E3 ligase binding assays, a GST-tagged E3 ligase can be detected with a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled small molecule ligand serves as the acceptor.[8] Binding of the fluorescent probe to the E3 ligase brings the donor and acceptor into close proximity, resulting in a FRET signal.[8]
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA).
-
Dilute the GST-tagged E3 ligase and the terbium-labeled anti-GST antibody in assay buffer to the desired concentrations.
-
Dilute the fluorescent probe (e.g., BODIPY FL-ligand) in assay buffer.
-
Prepare a serial dilution of the test compounds in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound or DMSO control to the assay plate.
-
Add 5 µL of the GST-tagged E3 ligase/terbium-anti-GST antibody mix.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the fluorescent probe.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 620 nm (terbium) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the concentration of the test compound and fit the data to a suitable model to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay for Ligand Screening
FP is a solution-based technique that measures changes in the rotational motion of a fluorescent molecule upon binding to a larger partner.[9] When a small fluorescent probe binds to a larger E3 ligase, its tumbling rate slows down, leading to an increase in the polarization of the emitted light.[9] This change in polarization can be used to monitor the binding event and to screen for compounds that displace the fluorescent probe.[9]
Protocol:
-
Reagent Preparation:
-
Prepare FP assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
Dilute the E3 ligase and the fluorescent probe to their optimal concentrations in the assay buffer.
-
Prepare a serial dilution of the test compounds.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the fluorescent probe to all wells of a black, low-volume 384-well plate.
-
Add 5 µL of the test compound or buffer control.
-
Add 5 µL of the E3 ligase to initiate the binding reaction. For control wells (no protein), add 5 µL of assay buffer.
-
Incubate the plate for the desired time (e.g., 30-60 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Determine the IC50 values for competing compounds by plotting the mP values against the compound concentration.
-
Synthesis of a BODIPY-Conjugated E3 Ligase Probe
The synthesis of fluorescent probes typically involves the conjugation of a fluorophore to a known E3 ligase ligand. BODIPY dyes are a popular choice due to their high quantum yields, sharp emission peaks, and relative insensitivity to the solvent environment. The following is a general procedure for conjugating a BODIPY dye to a ligand containing a reactive amine group.
Protocol:
-
Activation of BODIPY dye:
-
Dissolve the BODIPY dye containing a carboxylic acid functional group in a suitable organic solvent (e.g., DMF or DMSO).
-
Add an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester.
-
Stir the reaction at room temperature for several hours.
-
-
Conjugation to the ligand:
-
Dissolve the E3 ligase ligand (containing a primary or secondary amine) in a suitable solvent.
-
Add the activated BODIPY-NHS ester to the ligand solution.
-
Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to facilitate the reaction.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, purify the fluorescently labeled ligand using column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
V. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical workflow for the development and application of E3 ligase fluorescent probes.
Signaling Pathways
Caption: VHL and CRBN E3 ligase signaling pathways.
Experimental Workflow
Caption: Workflow for E3 ligase fluorescent probe development.
VI. Conclusion
Small molecule fluorescent probes have become indispensable tools for the study of E3 ubiquitin ligases. They provide a sensitive and quantitative means to investigate ligand binding, screen for novel binders, and probe the enzymatic activity of these critical enzymes. The continued development of novel probes for a wider range of E3 ligases will undoubtedly accelerate the discovery of new therapeutics, particularly in the burgeoning field of targeted protein degradation. This guide provides a foundational understanding and practical methodologies to empower researchers in their quest to unravel the complexities of the ubiquitin-proteasome system.
References
- 1. Activity‐Based Probes for HECT E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-Based Probes for HECT E3 Ubiquitin Ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity-Based Ubiquitin Probes for Investigation of Deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-based Assay for Novel E3 Ligase Ligand Identification - The Office of Technology Commercialization Online Licensing Store [licensing.prf.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
Methodological & Application
Application Notes and Protocols: BODIPY FL VH032 TR-FRET Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) protein is a crucial component of the VCB E3 ubiquitin ligase complex, which targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation under normoxic conditions.[1][2][3][4] This pathway is a key regulator of the cellular response to changes in oxygen levels and its dysregulation is implicated in cancer.[1][2] VHL is a significant target for the development of therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[5][6]
The BODIPY FL VH032 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a sensitive and robust high-throughput screening (HTS) method for the identification and characterization of VHL ligands.[7][8] This competitive binding assay utilizes a high-affinity fluorescent probe, this compound, to quantify the displacement of the probe from the VHL protein by a test compound.[7]
Principle of the Assay
The assay is based on the principle of TR-FRET, a technology that combines time-resolved fluorescence (TRF) with Förster Resonance Energy Transfer (FRET).[9] The assay involves a donor fluorophore, terbium (Tb), and an acceptor fluorophore, BODIPY FL. When the donor and acceptor are in close proximity, excitation of the terbium donor by a light source results in energy transfer to the BODIPY FL acceptor, which then emits light at a specific wavelength.[7][8]
In this specific assay, a terbium-labeled anti-GST antibody serves as the donor, which binds to a GST-tagged VHL-Elongin B-Elongin C (VCB) protein complex.[7] The this compound probe, a conjugate of the VHL ligand VH032 and the BODIPY FL fluorophore, acts as the acceptor and binds to the VHL protein within the VCB complex.[7][10][11] The binding of both the antibody and the probe to the VCB complex brings the terbium donor and BODIPY FL acceptor into close proximity, resulting in a high TR-FRET signal.[7]
When a non-fluorescent VHL ligand (e.g., a potential drug candidate) is introduced, it competes with this compound for binding to VHL. This competition leads to the displacement of the this compound probe from the VCB complex, increasing the distance between the donor and acceptor fluorophores.[7][8] Consequently, the TR-FRET signal is diminished in a dose-dependent manner, allowing for the quantification of the binding affinity of the test compound.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VHL-HIF-1α signaling pathway and the experimental workflow of the this compound TR-FRET assay.
Figure 1: VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.
Figure 2: this compound TR-FRET assay workflow.
Quantitative Data Summary
The performance of the this compound TR-FRET assay has been characterized by several key parameters, which are summarized in the table below.
| Parameter | Value | Reference |
| This compound Binding Affinity (Kd) | 3.01 nM | [7][10][11][12] |
| Assay Z' Factor | 0.91 (average) | [8] |
| Signal Fold Change (Negative/Positive Control) | > 13-fold | [7] |
| Signal Stability | 90 - 300 minutes | [7][11] |
| DMSO Tolerance | Minimal effect at ≤ 1% | [8][13] |
Experimental Protocol
This protocol is adapted from the published literature for the this compound TR-FRET assay.[7]
Materials and Reagents:
-
This compound: Fluorescent probe.
-
GST-VCB Protein Complex: Comprising GST-tagged VHL, Elongin B, and Elongin C.
-
Terbium (Tb)-labeled anti-GST Antibody: Donor fluorophore.
-
Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100.[7]
-
Test Compounds: VHL ligands or potential inhibitors.
-
Control Compounds:
-
Assay Plates: Low-volume, 384-well black plates.
-
Plate Reader: Capable of TR-FRET measurements.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the assay buffer.
-
Dilute the GST-VCB protein complex, Tb-anti-GST antibody, and this compound to their final desired concentrations in the assay buffer. The recommended final concentrations are 2 nM for GST-VCB, 2 nM for Tb-anti-GST antibody, and 4 nM for this compound.[7]
-
Prepare serial dilutions of the test compounds and control compounds in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[8][13]
-
-
Assay Plate Setup:
-
Using a liquid handler for precision, add the diluted test compounds, positive control, and negative control (DMSO) to the wells of the 384-well plate.
-
Add the mixture of GST-VCB and Tb-anti-GST antibody to all wells.
-
Add the this compound solution to all wells to initiate the binding reaction.
-
-
Incubation:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well using the following formula: TR-FRET Ratio = (Emission at 520 nm / Emission at 490 nm) * 10,000 [7]
-
Normalize the data using the positive and negative controls.
-
Plot the normalized TR-FRET ratio against the concentration of the test compound.
-
Determine the IC50 values for the test compounds by fitting the data to a suitable dose-response curve.
-
Assay Validation and Quality Control:
-
The Z' factor should be calculated to assess the quality and robustness of the assay. A Z' factor greater than 0.5 indicates an excellent assay.
-
The signal-to-background ratio should be monitored to ensure the assay window is sufficient for reliable hit identification.
This detailed protocol provides a comprehensive guide for researchers to successfully implement the this compound TR-FRET assay for the discovery and characterization of novel VHL ligands.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. tenovapharma.com [tenovapharma.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for BODIPY FL VH032 Fluorescence Polarization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) protein is a critical component of the E3 ubiquitin ligase complex responsible for the degradation of Hypoxia-Inducible Factor-alpha (HIF-α), a key regulator of cellular response to low oxygen levels.[1][2] The interaction between VHL and HIF-α is a prime target for therapeutic intervention in various diseases, including cancer and anemia.[2][3] Proteolysis-targeting chimeras (PROTACs) that co-opt VHL to degrade specific target proteins are a promising therapeutic modality.[4][5] The development of robust and sensitive assays to screen for and characterize VHL ligands is therefore of significant interest.
The BODIPY FL VH032 fluorescence polarization (FP) assay is a homogeneous, competitive binding assay used to identify and characterize inhibitors of the VHL/HIF-α interaction.[1] This assay utilizes a fluorescently labeled VHL ligand, this compound, which binds to the VHL protein complex.[6] When bound, the larger size of the complex slows the rotational motion of the fluorescent probe, resulting in a high fluorescence polarization signal.[7][8][9] In the presence of a competing ligand, the probe is displaced, tumbles more rapidly in solution, and consequently emits a lower polarization signal.[10] This change in polarization is directly proportional to the binding affinity of the test compound.[7]
These application notes provide a detailed protocol for setting up and performing the this compound FP assay, along with key quantitative data and visual representations of the underlying principles and workflows.
Quantitative Data Summary
The following table summarizes key quantitative data for the this compound FP assay, compiled from various sources.
| Parameter | Value | Source(s) |
| Probe | This compound | [6][11] |
| Target Protein | von Hippel-Lindau (VHL) complex (e.g., GST-VCB or ELOB/ELOC/VHL) | [1][11] |
| BODIPY FL Excitation Wavelength | ~504 nm | [6][12] |
| BODIPY FL Emission Wavelength | ~520 nm | [6][12] |
| Optimal this compound Concentration | 10 nM | [11] |
| Optimal GST-VCB Protein Concentration | 100 nM | [11] |
| Dissociation Constant (Kd) of this compound for VCB | 100.8 nM (in FP assay) | [11][12] |
| Dissociation Constant (Kd) of this compound for VCB | 3.01 nM (in TR-FRET assay) | [6][12] |
| Incubation Time | 90 minutes | [11] |
| Control Inhibitor | VH298 | [1][11] |
Signaling Pathway and Assay Principle
VHL-HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs). This modification allows it to be recognized by the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. VH032 is a ligand that binds to VHL, blocking the VHL:HIF-1α interaction and thereby stabilizing HIF-1α.
Caption: VHL-HIF-1α signaling and inhibition.
Principle of the Fluorescence Polarization Assay
The this compound FP assay is a competitive binding assay. The binding of the small fluorescent probe to the large VHL protein complex results in a high polarization signal. A competing compound will displace the probe, leading to a decrease in the polarization signal.
Caption: Principle of the competitive FP assay.
Experimental Protocols
Materials and Reagents
-
This compound Probe: Stock solution in DMSO (e.g., 250 µM).
-
VHL Protein Complex: Purified ELOB/ELOC/VHL complex or GST-VCB complex.
-
VHL Assay Buffer (FP): A suitable buffer for biochemical assays, for example: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Control Inhibitor: VH298 stock solution in DMSO (e.g., 50 mM).
-
Test Compounds: Serial dilutions in DMSO.
-
Assay Plates: Black, low-volume, 96-well or 384-well microplates.
-
Microplate Reader: Capable of measuring fluorescence polarization with appropriate excitation and emission filters (e.g., Excitation: 485 nm, Emission: 528 nm).[1]
Experimental Workflow
The following diagram outlines the major steps in setting up the this compound FP assay.
Caption: Workflow for the FP assay setup.
Detailed Assay Protocol
1. Reagent Preparation:
-
VHL Assay Buffer (FP): Prepare the assay buffer and keep it on ice.
-
This compound Working Solution: Dilute the this compound stock solution in VHL Assay Buffer to the desired final concentration (e.g., 20 nM for a 2x solution, to reach a final concentration of 10 nM in the assay).
-
VHL Protein Complex Working Solution: Thaw the VHL protein complex on ice. Dilute the protein complex in VHL Assay Buffer to the desired final concentration (e.g., 200 nM for a 2x solution, to reach a final concentration of 100 nM in the assay).
-
Test Compound and Control Plates: Prepare serial dilutions of the test compounds and control inhibitor (VH298) in DMSO. Further dilute these in VHL Assay Buffer to create a 4x or 10x working stock plate. The final DMSO concentration in the assay should not exceed 1%.[1]
2. Assay Plate Setup (for a 20 µL final volume in a 384-well plate):
-
Blank Wells: Add 10 µL of VHL Assay Buffer and 10 µL of this compound working solution. These wells will not contain the VHL protein complex.
-
Negative Control (High Polarization) Wells: Add 5 µL of VHL Assay Buffer containing the same percentage of DMSO as the compound wells. Add 5 µL of this compound working solution and 10 µL of VHL protein complex working solution.
-
Positive Control (Low Polarization) Wells: Add 5 µL of the highest concentration of the control inhibitor (e.g., VH298). Add 5 µL of this compound working solution and 10 µL of VHL protein complex working solution.
-
Test Compound Wells: Add 5 µL of the diluted test compounds. Add 5 µL of this compound working solution and 10 µL of VHL protein complex working solution.
Note: The order of addition may be optimized. It is common to add the compound/control first, followed by the probe, and then initiate the reaction by adding the protein complex.
3. Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate for 90 minutes at room temperature, protected from light.[11] The signal is reported to be stable for 90-300 minutes.[6]
4. Measurement:
-
Measure the fluorescence polarization on a suitable microplate reader.
-
Set the excitation wavelength to ~485 nm and the emission wavelength to ~528 nm.[1]
-
Ensure the instrument's G-factor is correctly calibrated for the specific assay plate and buffer.[1]
5. Data Analysis:
-
The instrument software will typically calculate the millipolarization (mP) values.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)])
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Conclusion
The this compound fluorescence polarization assay is a sensitive and reliable method for the identification and characterization of VHL ligands, making it a valuable tool in drug discovery, particularly for the development of PROTACs and inhibitors of the VHL-HIF-1α pathway.[3][11] Its homogeneous format and suitability for high-throughput screening allow for the efficient evaluation of large compound libraries.[11][13] By following the detailed protocols outlined in these application notes, researchers can successfully implement this assay in their laboratories.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of this compound as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 6. This compound | TargetMol [targetmol.com]
- 7. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
Application Notes and Protocols for BODIPY FL VH032 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY FL VH032 is a high-affinity, fluorescently labeled small molecule probe designed for studying the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] It is a derivative of the VHL ligand VH032, conjugated to a BODIPY FL fluorophore via a polyethylene (B3416737) glycol (PEG) linker.[1][2] This probe enables the development of robust and sensitive high-throughput screening (HTS) assays to identify and characterize novel VHL ligands, which are of significant interest for the development of therapeutics, including PROteolysis TArgeting Chimeras (PROTACs).[4][5]
This document provides detailed application notes and protocols for the use of this compound in two key HTS-compatible assay formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).
Signaling Pathway
This compound targets the VHL protein, a critical component of the cellular oxygen sensing pathway. Under normoxic conditions, VHL recognizes and binds to the hydroxylated alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, or when VHL function is inhibited, HIF-1α stabilizes, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Small molecule inhibitors that bind to VHL, like VH032, can mimic a hypoxic state by preventing the degradation of HIF-1α.
Physicochemical and Fluorescent Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 937.91 g/mol | [1] |
| Formula | C₄₆H₆₂BF₂N₇O₉S | [1] |
| Excitation Maximum (λex) | ~504 nm | [1][2] |
| Emission Maximum (λem) | ~520 nm | [1][2] |
| Purity | ≥95% (HPLC) | [1] |
| Solubility | Soluble to 10 mM in DMSO | |
| Storage | Store at -20°C, protected from light. Aliquots of stock solutions in DMSO can be stored at -80°C. | [2] |
High-Throughput Screening Assays
This compound is a versatile probe that can be utilized in different assay formats. Below are detailed protocols for TR-FRET and FP competition assays, which are well-suited for HTS campaigns to identify and characterize VHL inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The TR-FRET assay is a highly sensitive, homogeneous assay format that is resistant to many forms of assay interference.[4][5] In this assay, a terbium (Tb)-labeled anti-GST antibody serves as the donor, binding to a GST-tagged VCB (VHL-Elongin C-Elongin B) complex. This compound, the acceptor, binds to the VHL protein within the complex, bringing the donor and acceptor into close proximity and generating a FRET signal.[4] Competing ligands will displace this compound, leading to a decrease in the TR-FRET signal.[4]
References
- 1. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for VHL Ligand Identification Using BODIPY FL VH032
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing BODIPY FL VH032, a high-affinity fluorescent probe, for the identification and characterization of von Hippel-Lindau (VHL) E3 ligase ligands. The protocols outlined below are designed for robust and sensitive screening using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays.
Introduction
The von Hippel-Lindau (VHL) protein is a crucial component of the VHL-Elongin B-Elongin C (VCB) E3 ubiquitin ligase complex, which plays a critical role in cellular oxygen sensing by targeting Hypoxia-Inducible Factor-1α (HIF-1α) for proteasomal degradation.[1][2][3] Dysregulation of the VHL/HIF-1α pathway is implicated in cancer and other diseases, making VHL a compelling target for therapeutic intervention. The development of Proteolysis Targeting Chimeras (PROTACs) has further intensified the search for novel, high-affinity VHL ligands.[4]
This compound is a potent and selective fluorescent probe developed for VHL.[4] It consists of the VHL ligand VH032 conjugated to a BODIPY FL fluorophore via a polyethylene (B3416737) glycol (PEG) linker.[5] This probe enables the development of sensitive and high-throughput compatible assays for the discovery and characterization of new VHL ligands.[4][6] This document provides detailed protocols for TR-FRET and FP assays using this compound.
Principle of the Assays
Both TR-FRET and FP assays are homogeneous (no-wash) techniques that measure the binding of this compound to the VHL protein complex. In a competitive binding format, a test compound that binds to VHL will displace the fluorescent probe, leading to a measurable change in the fluorescence signal.
-
TR-FRET Assay: This assay relies on the transfer of energy from a long-lifetime terbium (Tb)-labeled anti-GST antibody (donor) bound to a GST-tagged VCB complex to the BODIPY FL fluorophore (acceptor) on the VH032 probe.[1] When the probe is bound to VCB, the donor and acceptor are in close proximity, resulting in a high TR-FRET signal.[1] A competing ligand will disrupt this interaction, leading to a decrease in the TR-FRET signal.[1][2]
-
Fluorescence Polarization (FP) Assay: This assay is based on the principle that a small, fluorescently labeled molecule (this compound) tumbles rapidly in solution, resulting in low fluorescence polarization.[7] Upon binding to a much larger protein complex (VCB), the rotation of the probe is significantly slowed, leading to an increase in fluorescence polarization.[7] A competing ligand will displace the probe, causing it to tumble freely again and resulting in a decrease in the polarization signal.
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of various ligands as determined by TR-FRET and FP assays using this compound.
Table 1: Binding Affinity of this compound to VCB Complex
| Assay Type | Kd (nM) | Reference |
| TR-FRET | 3.01 | [1][5] |
| FP | 100.8 | [1][2] |
Table 2: Inhibitory Potency of VHL Ligands in the this compound TR-FRET Assay
| Compound | Ki (nM) | Reference |
| MZ1 | 6.3 | [1] |
| VH032 amine | 5700 | [1] |
Table 3: Inhibitory Potency of VHL Ligands in the this compound FP Assay
| Compound | IC50 (nM) | Reference |
| VH298 | 44.31 (average) | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: VHL signaling pathway in normoxia and hypoxia.
Caption: TR-FRET assay workflow for VHL ligand identification.
Caption: Fluorescence Polarization assay workflow.
Experimental Protocols
Materials and Reagents
-
This compound (e.g., from Tocris Bioscience, TargetMol)
-
GST-tagged VCB protein complex
-
Terbium-labeled anti-GST antibody (for TR-FRET)
-
Assay buffer (e.g., PBS, 0.01% Triton X-100, 1 mM DTT)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of TR-FRET and FP measurements
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., VH298)
-
Negative control (DMSO)
Protocol 1: TR-FRET Competitive Binding Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of this compound in assay buffer. A final concentration of around 10 nM is a good starting point.[1]
-
Prepare a working solution of GST-VCB complex in assay buffer. The optimal concentration should be determined empirically but is expected to be in the low nanomolar range.
-
Prepare a working solution of Tb-anti-GST antibody in assay buffer.
-
Prepare serial dilutions of test compounds and controls in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure:
-
Add 2 µL of diluted test compound or control to the wells of a 384-well plate.
-
Add 4 µL of a pre-mixed solution of GST-VCB and Tb-anti-GST antibody.
-
Add 4 µL of the this compound working solution.
-
The final volume in each well should be 10 µL.
-
Mix the plate gently on a plate shaker.
-
Incubate the plate in the dark at room temperature for at least 90 minutes. The signal is stable for up to 300 minutes.[1][5]
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (for terbium) and 520 nm (for BODIPY FL).
-
The TR-FRET ratio is calculated as (Emission at 520 nm / Emission at 495 nm) * 10,000.
-
-
Data Analysis:
-
Normalize the data to the positive (e.g., high concentration of VH298) and negative (DMSO) controls.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the Kd of this compound in the TR-FRET assay (3.01 nM).
-
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of this compound in assay buffer. A concentration of 10 nM is recommended as a starting point.[1]
-
Prepare a working solution of GST-VCB complex in assay buffer. The optimal concentration should be determined by titration, but a starting concentration of around 100 nM has been reported.[1]
-
Prepare serial dilutions of test compounds and controls in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of diluted test compound or control to the wells of a 384-well plate.
-
Add 5 µL of the this compound working solution.
-
Add 10 µL of the GST-VCB working solution.
-
The final volume in each well should be 20 µL.
-
Mix the plate gently on a plate shaker.
-
Incubate the plate in the dark at room temperature for 90 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a versatile and high-affinity fluorescent probe that enables sensitive and robust assays for the identification and characterization of VHL ligands. The TR-FRET and FP assays described here are suitable for high-throughput screening and lead optimization efforts in drug discovery programs targeting the VHL E3 ligase. The TR-FRET assay, in particular, offers higher sensitivity and is less prone to interference compared to the FP assay.[1]
References
- 1. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of this compound as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 7. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - IE [thermofisher.com]
Application Notes and Protocols for Characterizing VHL Ligands with Fluorescent Probes
Introduction
The von Hippel-Lindau (VHL) protein is a critical component of the Cullin-RING E3 ubiquitin ligase complex, known as CRL2^VHL^.[1] This complex plays a central role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions (normoxia).[2][3][4] The dysregulation of this pathway is implicated in various diseases, including cancer. Consequently, VHL has emerged as a significant therapeutic target. Small molecule ligands that bind to VHL are crucial for developing both inhibitors of the VHL/HIF-1α interaction and Proteolysis Targeting Chimeras (PROTACs), which leverage the cellular degradation machinery to eliminate specific unwanted proteins.[1][2][5]
Fluorescent probes have become indispensable tools for identifying and characterizing these VHL ligands in a high-throughput manner. Assays such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provide sensitive and quantitative methods to measure the binding affinity of potential drug candidates to the VHL protein complex.[1][6] This document provides detailed principles and protocols for utilizing fluorescent probes in these key assays.
VHL-HIF-1α Signaling Pathway
Under normal oxygen levels (normoxia), HIF-1α is hydroxylated on specific proline residues. This modification allows it to be recognized by the VHL E3 ligase complex, leading to its ubiquitination and degradation by the proteasome. In low oxygen conditions (hypoxia), HIF-1α is not hydroxylated, allowing it to accumulate, translocate to the nucleus, and activate genes involved in processes like angiogenesis.[4]
Fluorescent Probes for VHL Ligand Characterization
The development of high-affinity, small-molecule fluorescent probes has been a significant advancement for screening VHL ligands. These probes offer advantages over older, peptide-based probes, including improved sensitivity and suitability for robust high-throughput screening (HTS) assays like TR-FRET.[5][7]
| Probe Name | Type | Fluorophore | Reported Kd | Assay Application(s) | Reference(s) |
| BODIPY FL VH032 | Small Molecule | BODIPY FL | 3.01 nM (TR-FRET)[6][7], 100.8 nM (FP)[7] | TR-FRET, FP | [5][7][8] |
| CELT-150 | Small Molecule | Proprietary | Not specified | TR-FRET | [9] |
| FAM-HIF-1α Peptide (10-mer) | Peptide | FAM | 560 nM (FP)[7] | FP | [1][7] |
| FAM-HIF-1α Peptide (19-mer) | Peptide | FAM | 36 nM (FP)[7] | FP | [7][10] |
Application Note 1: Fluorescence Polarization (FP) Assay
1. Principle
Fluorescence Polarization (FP) is a technique used to measure molecular interactions in solution.[11] It relies on the principle that when a small, fluorescently labeled molecule (the probe) is excited with plane-polarized light, it tumbles rapidly in solution, causing the emitted light to be largely depolarized. However, when the probe binds to a much larger molecule, such as the VHL protein complex, its rotation slows significantly. This results in a higher degree of polarization of the emitted light.[12][13] In a competitive FP assay, a test compound competes with the fluorescent probe for binding to the VHL complex. Displacement of the probe by the compound leads to a decrease in the FP signal, which can be used to quantify the compound's binding affinity.[1][8]
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 5. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 6. Development of this compound as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. celtarys.com [celtarys.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 12. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: BODIPY FL VH032 for Studying PROTAC Ternary Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins.[1][2] A key step in their mechanism of action is the formation of a ternary complex, where the PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase.[2][3][4] The stability and efficiency of this ternary complex are critical determinants of the PROTAC's degradation potency.[3] Therefore, robust and sensitive methods to study the formation and dynamics of these complexes are essential for the development of effective PROTAC-based therapeutics.
BODIPY FL VH032 is a high-affinity, small-molecule fluorescent probe specifically designed for the von Hippel-Lindau (VHL) E3 ligase, one of the most commonly utilized E3 ligases in PROTAC design.[1][5] This probe, which links the VHL ligand VH032 to a BODIPY FL fluorophore, enables the sensitive and quantitative analysis of VHL-based PROTAC ternary complexes through various biophysical assays.[5][6][7] These application notes provide detailed protocols for utilizing this compound in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays to characterize the binding of PROTACs and other ligands to the VHL E3 ligase.
Principle of PROTAC Action and Ternary Complex Formation
PROTACs function by inducing proximity between a target protein and an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The formation of the ternary complex is the foundational step in this process.
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of various ligands for the VHL E3 ligase, as determined by assays utilizing this compound.
Table 1: Binding Affinity (Kd) of this compound for VCB Complex
| Assay Type | Kd (nM) | Reference |
| TR-FRET | 3.01 | [6][7][8] |
| FP | 100.8 | [6][8] |
Table 2: IC50 Values of VHL Ligands Determined by this compound based TR-FRET Assay
| Compound | Average IC50 (nM) |
| VH032 (1) | 44.31 |
| VH298 (2) | 43.27 |
| MZ1 (3) | 42.17 |
| VH032 amine (6) | 44.46 |
| Me-VH032 amine (7) | 42.93 |
| BOC-VH032 (8) | 43.20 |
| VH032 phenol (B47542) (9) | 44.04 |
| VH032-PEG4-amine (10) | 43.86 |
Data extracted from a study where IC50 values were determined at various time points, with the average presented here.[6]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of ligands to the VHL-elongin-C-elongin-B (VCB) complex by monitoring the displacement of this compound.[6] The assay relies on the energy transfer from a terbium (Tb)-labeled anti-GST antibody (donor) bound to a GST-tagged VCB complex to the BODIPY FL fluorophore (acceptor) on the VH032 probe.[6][8] Displacement of the probe by a competing ligand leads to a decrease in the TR-FRET signal.[6][8]
References
- 1. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 2. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes. | Semantic Scholar [semanticscholar.org]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 6. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for BODIPY FL VH032 Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY FL VH032 is a high-affinity, fluorescently labeled small molecule probe designed for studying the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cellular oxygen sensing pathway and a popular target in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This probe consists of the VHL ligand VH032 conjugated to the BODIPY FL fluorophore via a polyethylene (B3416737) glycol (PEG) linker.[3][4] With a dissociation constant (Kd) of approximately 3.01 nM in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, this compound offers a sensitive and robust tool for the discovery and characterization of novel VHL ligands.[3][4][5][6][7] These application notes provide detailed protocols for utilizing this compound in key biochemical assays.
Signaling Pathway Context: The VHL/HIF-1α Axis
Under normoxic (normal oxygen) conditions, the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated on specific proline residues by prolyl hydroxylase domain enzymes (PHDs).[8][9][10][11] This post-translational modification allows for recognition by the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[8][9][10][11] In hypoxic (low oxygen) conditions, PHDs are inactive, stabilizing HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[8][10][11]
Experimental Assays and Protocols
This compound is amenable to several fluorescence-based assay formats for quantifying its interaction with the VHL complex and for screening for competitive binders. The most common applications are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays. An adaptation for an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is also proposed.
General Experimental Workflow
The general workflow for a competitive binding assay using this compound involves the incubation of the VHL protein complex with the fluorescent probe and a test compound. If the test compound binds to VHL, it will displace this compound, leading to a change in the fluorescence signal.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BDY FL VH032 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bio-techne.com [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. von Hippel-Lindau tumor suppressor protein (VHL)-dependent HIF-1α signaling pathways. Under normoxia conditions, HIF-1α protein is recognized by prolyl hydroxylase protein (PHD), before combination with von Hippel-Lindau protein (VHL) and ubiquitination (Ub). It is subsequently degraded by the proteasome. Under hypoxia conditions, PHD is inactivated. HIF-1α and HIF-1β translocate to the nucleus, thus forming a complex with p300 in the nucleus, binding to hypoxic response element (HRE) and activating gene transcription [cjnmcpu.com]
- 10. researchgate.net [researchgate.net]
- 11. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for BODIPY FL VH032 in TR-FRET Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of BODIPY FL VH032 as a fluorescent tracer in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. These guidelines are intended to assist in the identification and characterization of ligands binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical target in drug discovery, particularly for the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction
The von Hippel-Lindau (VHL) protein is a key component of an E3 ubiquitin ligase complex that targets the alpha subunits of hypoxia-inducible factors (HIFs) for degradation.[1] Dysregulation of the VHL-HIF pathway is implicated in various cancers, making VHL a prime therapeutic target.[1] TR-FRET assays offer a robust and sensitive method for studying the binding of small molecule ligands to VHL.
This compound is a high-affinity fluorescent probe specifically designed for VHL, exhibiting a dissociation constant (Kd) of 3.01 nM in a TR-FRET binding assay.[2][3][4][5] This probe consists of the VHL ligand VH032 linked to a BODIPY FL fluorophore.[3][4][5] In a TR-FRET assay, a terbium-labeled anti-GST antibody (donor) binds to a GST-tagged VCB (VHL-Elongin B-Elongin C) protein complex. When this compound (acceptor) binds to VHL, the close proximity of the donor and acceptor fluorophores results in a FRET signal.[2] Competing ligands that bind to VHL will displace this compound, leading to a decrease in the TR-FRET signal.[2][6]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in TR-FRET experiments, derived from validated assays.
Table 1: Key Reagent Concentrations for VHL TR-FRET Assay
| Reagent | Optimized Concentration | Concentration Range Tested |
| This compound | 4 nM | 0.06 - 500 nM[6] |
| GST-VCB Complex | 2 nM | Not explicitly stated |
| Tb-anti-GST Antibody | 2 nM | Not explicitly stated |
Table 2: Binding Affinity of this compound
| Assay Type | Kd Value |
| TR-FRET | 3.01 nM[2][3][4][5] |
| Fluorescence Polarization (FP) | 100.8 nM[2][6] |
Table 3: Assay Parameters and Performance
| Parameter | Recommended Value/Range | Notes |
| Incubation Time | 90 minutes | Signal is stable between 90 and 300 minutes.[2][4][6] |
| DMSO Tolerance | ≤ 1% | Higher concentrations (2-10%) can negatively impact the assay signal.[2][6] |
| Z' Value | 0.91 (average) | Indicates a robust and high-quality assay suitable for high-throughput screening.[2] |
Experimental Protocols
General TR-FRET Assay Protocol for VHL Ligand Binding
This protocol is adapted from established methods for characterizing VHL ligands using this compound.[2][6]
Materials and Reagents:
-
This compound
-
GST-tagged VCB protein complex (GST-VCB)
-
Terbium-labeled anti-GST antibody (Tb-anti-GST)
-
Test compounds (VHL ligands and controls)
-
DMSO
-
384-well low-volume assay plates (e.g., white or black)
-
Plate reader capable of TR-FRET measurements (e.g., excitation at ~340 nm, emission at ~520 nm and ~620 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of GST-VCB and Tb-anti-GST antibody in a suitable buffer and store as recommended by the manufacturer.
-
Prepare the VHL TR-FRET assay buffer.
-
Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Procedure:
-
All final concentrations are based on the final assay volume.
-
Dispense test compounds and controls (e.g., positive control VH298, negative control DMSO) into the assay plate. An acoustic liquid handler can be used for precise dispensing.[2][6]
-
Prepare a master mix containing GST-VCB and Tb-anti-GST antibody in the assay buffer.
-
Add the GST-VCB and Tb-anti-GST antibody mixture to each well of the assay plate.
-
Add this compound to each well.
-
The final concentrations in the well should be:
-
Incubate the plate in the dark at room temperature for 90 minutes.[2][6]
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader. Set the excitation wavelength for the terbium donor (e.g., ~340 nm) and measure the emission at the acceptor wavelength (BODIPY FL, ~520 nm) and the donor wavelength (~620 nm).
-
The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the high (no competitor) and low (saturating concentration of a known inhibitor) controls.
-
Determine the IC50 values for the test compounds by fitting the concentration-response data to a suitable model (e.g., four-parameter logistic equation).
-
The inhibitory constant (Ki) can be calculated from the IC50 value if the Kd of the tracer and the tracer concentration are known.
-
Visualizations
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
BODIPY FL VH032: A High-Affinity Fluorescent Probe for Advancing Drug Discovery in the VHL-E3 Ligase System
Abstract
BODIPY FL VH032 is a novel fluorescent probe that has emerged as a powerful tool in drug discovery, specifically for the study of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This probe is synthesized by conjugating the fluorescent dye BODIPY FL to VH032, a high-affinity ligand for VHL. Its primary application lies in high-throughput screening (HTS) and biophysical assays to identify and characterize novel VHL ligands, which are crucial for the development of Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes and protocols for the use of this compound in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays.
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation and has become an attractive target for therapeutic intervention. E3 ubiquitin ligases, which provide substrate specificity to this system, are of particular interest. The von Hippel-Lindau (VHL) protein is the substrate recognition component of a Cullin-RING E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) for degradation under normoxic conditions.[1][2] Dysregulation of this pathway is implicated in various cancers.
PROTACs are heterobifunctional molecules that co-opt E3 ligases to induce the degradation of specific target proteins. A key component of a VHL-based PROTAC is a ligand that binds to the VHL protein. The discovery and characterization of new, potent, and selective VHL ligands are therefore of paramount importance. This compound serves as a high-affinity fluorescent probe (Kd = 3.01 nM in a TR-FRET assay) that facilitates the rapid and sensitive screening for such ligands.[3][4]
Applications in Drug Discovery
The primary applications of this compound in drug discovery include:
-
High-Throughput Screening (HTS): The TR-FRET assay using this compound is particularly well-suited for HTS campaigns to identify novel VHL ligands from large compound libraries.[3][5] The assay is robust, sensitive, and shows good signal stability over time.[3]
-
Binding Affinity Determination: Both TR-FRET and FP assays can be used to accurately determine the binding affinities (Kd or Ki) of newly identified VHL ligands.[3][4]
-
Structure-Activity Relationship (SAR) Studies: These assays are invaluable for guiding the medicinal chemistry optimization of VHL ligands to improve their potency and selectivity.
-
Competitive Binding Assays: Researchers can characterize the binding of non-fluorescent compounds to VHL by their ability to displace this compound in competitive binding assays.[3]
While BODIPY dyes, in general, are widely used for cellular imaging, to date, the principal application of this compound has been in in vitro biophysical assays.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its use in characterizing various VHL ligands as reported in the literature.
Table 1: Properties of this compound
| Property | Value | Reference |
| Binding Affinity (Kd) to VHL (TR-FRET) | 3.01 nM | [3][8] |
| Binding Affinity (Kd) to VHL (FP) | 100.8 nM | [3] |
| Excitation Maximum (λex) | ~504 nm | |
| Emission Maximum (λem) | ~520 nm |
Table 2: Inhibitory Constants (Ki) of VHL Ligands Determined by this compound Assays
| Compound | TR-FRET Ki (nM) | FP Ki (nM) | Reference |
| VH032 | 33.4 | 142.1 | [3] |
| VH298 | 18.9 | 110.4 | [3] |
| MZ1 | 6.3 | 79.7 | [3] |
| BOC-VH032 | 2100 | 8000 | [3] |
| VH032 phenol | 14.6 | 77.9 | [3] |
| VH032-PEG4-amine | 6.8 | 181.0 | [3] |
Signaling Pathway and Experimental Workflows
VHL-Mediated Ubiquitination of HIF-1α
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on proline residues by prolyl hydroxylases (PHDs). This modification allows it to be recognized by the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, PHDs are inactive, HIF-1α is not hydroxylated, and it is therefore not recognized by VHL, leading to its stabilization and activation of downstream genes.
TR-FRET Assay Workflow
The TR-FRET assay is a competition-based assay. A Terbium (Tb)-labeled anti-GST antibody serves as the donor, which binds to a GST-tagged VHL-ElonginB-ElonginC (VBC) complex. This compound, the acceptor, binds to the VHL protein within the complex. When in close proximity, excitation of the Tb donor leads to energy transfer and emission from the BODIPY FL acceptor. A competing VHL ligand will displace this compound, leading to a decrease in the FRET signal.
Fluorescence Polarization Assay Workflow
The FP assay measures the change in the rotational speed of the fluorescent probe upon binding to a larger protein. Free this compound tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger GST-VBC complex, its tumbling is slowed, leading to an increase in fluorescence polarization. A competing ligand will displace the probe, causing a decrease in polarization.
Experimental Protocols
Materials and Reagents
-
This compound (probe)
-
GST-tagged VCB (VHL-ElonginB-ElonginC) complex
-
Terbium-labeled anti-GST antibody (for TR-FRET)
-
Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100[3]
-
Test compounds (potential VHL ligands)
-
DMSO (for dissolving compounds)
-
384-well low-volume black plates
-
Plate reader capable of TR-FRET and FP measurements
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is adapted from Lin et al. (2020).[3]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of test compounds in DMSO.
-
On the day of the experiment, dilute this compound, GST-VBC, and Tb-anti-GST antibody to the desired working concentrations in Assay Buffer.
-
-
Assay Procedure (for a 20 µL final volume):
-
Add 10 µL of a solution containing 4 nM this compound and 4 nM Tb-anti-GST antibody in Assay Buffer to each well of a 384-well plate.
-
Add 100 nL of test compound solution in DMSO using an acoustic liquid handler (e.g., Echo 555), or by serial dilution. For the negative control, add 100 nL of DMSO. For the positive control, add a known VHL inhibitor (e.g., VH298 at a final concentration of 30 µM).
-
Add 10 µL of a solution containing 4 nM GST-VBC in Assay Buffer to initiate the binding reaction.
-
The final concentrations in the well will be: 2 nM this compound, 2 nM Tb-anti-GST antibody, and 2 nM GST-VBC.[3]
-
-
Incubation:
-
Incubate the plate at room temperature in the dark for 90 to 300 minutes. The signal is stable within this time frame.[3]
-
-
Measurement:
-
Read the plate using a TR-FRET-capable plate reader. Set the excitation wavelength to 340 nm and measure the emission at 490 nm (for Tb donor) and 520 nm (for BODIPY FL acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm) * 10,000.
-
Normalize the data using the negative (DMSO) and positive (saturating concentration of a known inhibitor) controls.
-
Plot the normalized response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Fluorescence Polarization (FP) Assay
This protocol is adapted from Lin et al. (2020).[3]
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and test compounds in DMSO.
-
On the day of the experiment, dilute this compound and GST-VBC to the desired working concentrations in Assay Buffer.
-
-
Assay Procedure (for a 20 µL final volume):
-
Add 10 µL of a solution containing 20 nM this compound in Assay Buffer to each well of a 384-well plate.
-
Add 100 nL of test compound solution in DMSO or DMSO for controls.
-
Add 10 µL of a solution containing 200 nM GST-VBC in Assay Buffer.
-
The final concentrations in the well will be: 10 nM this compound and 100 nM GST-VBC.[3]
-
-
Incubation:
-
Incubate the plate at room temperature in the dark for 90 minutes.
-
-
Measurement:
-
Read the plate using an FP-capable plate reader with appropriate filters for BODIPY FL (e.g., excitation at 485 nm, emission at 535 nm). Measure both the parallel and perpendicular fluorescence intensities.
-
-
Data Analysis:
-
Calculate the fluorescence polarization (mP) for each well.
-
Normalize the data using controls for free probe (low polarization) and probe bound to GST-VBC (high polarization).
-
Plot the mP values against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
-
Calculate the Ki value using an appropriate equation for competitive FP assays.[3]
-
Conclusion
This compound is a highly valuable tool for researchers in the field of targeted protein degradation. Its high affinity for VHL and excellent fluorescent properties enable the development of sensitive and robust TR-FRET and FP assays. These assays are instrumental for the discovery and optimization of novel VHL ligands, which are essential for the creation of new PROTAC-based therapeutics. The detailed protocols provided herein should serve as a valuable resource for scientists working in this exciting area of drug discovery.
References
- 1. Mechanism of regulation of the hypoxia‐inducible factor‐1α by the von Hippel‐Lindau tumor suppressor protein | The EMBO Journal [link.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Cell Uptake of Steroid-BODIPY Conjugates and Their Internalization Mechanisms: Cancer Theranostic Dyes [mdpi.com]
- 8. Development of this compound as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Binding Affinity to the Von Hippel-Lindau (VHL) E3 Ligase with BODIPY FL VH032
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for measuring the binding affinity of small molecules to the Von Hippel-Lindau (VHL) E3 ligase complex using the fluorescent probe BODIPY FL VH032. These assays are crucial for the development of novel VHL ligands, including those used in Proteolysis Targeting Chimeras (PROTACs).
The von Hippel-Lindau (VHL) tumor suppressor is a key component of the VHL-elongin-C-elongin-B (VCB) complex, an E3 ubiquitin ligase that plays a critical role in cellular oxygen sensing.[1][2] Under normal oxygen conditions, VHL recognizes and binds to hydroxylated hypoxia-inducible factor-alpha (HIF-α), leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] The development of small molecule ligands that bind to VHL is of significant interest for modulating hypoxia signaling pathways and for creating PROTACs to induce the degradation of specific target proteins.[1][3][5]
This compound is a high-affinity, small-molecule fluorescent probe designed for sensitive and selective measurement of VHL binding.[1][2][5] It consists of the VHL ligand VH032 linked to a BODIPY FL fluorophore.[6][7][8] This probe enables robust and high-throughput compatible assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), to identify and characterize VHL ligands.[1][2][5]
Quantitative Data Summary
The binding affinity of this compound and the inhibitory constants of various VHL ligands have been determined using TR-FRET and FP assays. A summary of this quantitative data is presented below.
| Assay Type | Probe | Target Protein | Binding Affinity (Kd) of this compound | Reference |
| TR-FRET | This compound | GST-VCB Complex | 3.01 nM | [1][2][6][7][8][9] |
| Fluorescence Polarization | This compound | GST-VCB Complex | 100.8 nM | [1][2] |
| Compound | TR-FRET IC50 | TR-FRET Ki | FP IC50 | FP Ki |
| VH032 (1) | 77.8 nM | 33.4 nM | 2.0 µM | 0.9 µM |
| VH298 (2) | 44.0 nM | 18.9 nM | 1.1 µM | 0.5 µM |
| MZ1 (3) | 14.7 nM | 6.3 nM | 0.4 µM | 0.2 µM |
| VH032 amine (6) | 13.3 µM | 5.7 µM | >30 µM | >13.6 µM |
| Me-VH032 amine (7) | 7.9 µM | 3.4 µM | >30 µM | >13.6 µM |
| BOC-VH032 (8) | 4.9 µM | 2.1 µM | 11.2 µM | 5.1 µM |
| VH032 phenol (B47542) (9) | 34.0 nM | 14.6 nM | 0.9 µM | 0.4 µM |
| VH032-PEG4-amine (10) | 5.9 nM | 6.8 nM | 0.3 µM | 0.1 µM |
Data compiled from ACS Omega 2021, 6(1), 680-695.[1]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay measures the displacement of this compound from the VHL complex by a test compound. The assay utilizes a terbium-labeled anti-GST antibody as the donor fluorophore, which binds to a GST-tagged VCB complex. When this compound (acceptor) is bound to VHL, FRET occurs upon excitation. A competing ligand will disrupt this interaction, leading to a decrease in the FRET signal.[1]
Materials:
-
GST-tagged VCB (VHL-ElonginC-ElonginB) complex
-
This compound fluorescent probe
-
Terbium-labeled anti-GST antibody
-
Assay Buffer: 25 mM HEPES (pH 7.4), 0.01% Tween-20[1]
-
Test compounds
-
384-well low volume white plates
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of GST-VCB complex and Terbium-labeled anti-GST antibody in assay buffer. The final concentration in the well will be 2 nM for each.
-
Prepare a 2X solution of this compound in assay buffer. The final concentration in the well will be determined by a prior Kd determination experiment (e.g., 3.01 nM).
-
Prepare serial dilutions of test compounds in DMSO, and then dilute further in assay buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Procedure:
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
Excitation: 340 nm
-
Emission: 520 nm (BODIPY FL) and 620 nm (Terbium, reference)
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 620 nm).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd), where [Probe] is the concentration of this compound and Kd is its dissociation constant in the TR-FRET assay.
-
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescent light emitted by this compound upon binding to the larger VCB complex. Small, unbound probes tumble rapidly in solution, resulting in low polarization. When bound to the large protein complex, the probe's tumbling is restricted, leading to higher polarization. A test compound that displaces the probe will cause a decrease in the FP signal.[1][10][11]
Materials:
-
GST-tagged VCB (VHL-ElonginC-ElonginB) complex
-
This compound fluorescent probe
-
Assay Buffer: 25 mM HEPES (pH 7.4), 0.01% Tween-20[1]
-
Test compounds
-
Black, low-binding microtiter plates[10]
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of GST-VCB complex in assay buffer. The final concentration in the well will be 100 nM.[1]
-
Prepare a 2X solution of this compound in assay buffer. The final concentration in the well will be 10 nM.[1]
-
Prepare serial dilutions of test compounds in DMSO, and then dilute further in assay buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Procedure:
-
Add 10 µL of the test compound solution to the wells of a black microtiter plate.
-
Add 10 µL of the 2X GST-VCB solution to all wells (except for wells used to measure the polarization of the free probe).
-
Add 20 µL of the 2X this compound solution to all wells.
-
Incubate the plate for 90 minutes at room temperature, protected from light.[1]
-
-
Data Acquisition:
-
Data Analysis:
-
The instrument will report the fluorescence polarization values in millipolarization units (mP).
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd), where [Probe] is the concentration of this compound and Kd is its dissociation constant in the FP assay.
-
Visualizations
Signaling Pathway and Assay Principles
Caption: VHL signaling pathway and principles of TR-FRET and FP binding assays.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 6. This compound | TargetMol [targetmol.com]
- 7. rndsystems.com [rndsystems.com]
- 8. tocris.com [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: BODIPY FL VH032 in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing BODIPY FL VH032, a high-affinity fluorescent probe for the von Hippel-Lindau (VHL) E3 ligase, in competitive binding assays. This probe is an invaluable tool for the discovery and characterization of VHL ligands, which are crucial for modulating the hypoxia-inducible factor-1α (HIF-1α) signaling pathway and for the development of proteolysis-targeting chimeras (PROTACs).
This compound is a fluorescently labeled version of the VHL ligand VH032.[1][2] Its high affinity for VHL, with a dissociation constant (Kd) of 3.01 nM, makes it an excellent probe for sensitive and robust binding assays.[1][2][3][4][5][6][7] The probe has an excitation maximum at approximately 504 nm and an emission maximum at around 520 nm.[1][2]
Overview of Competitive Binding Assays
Competitive binding assays with this compound are used to determine the binding affinity of unlabeled test compounds (ligands) to the VHL protein complex. The principle relies on the displacement of the fluorescent probe from the VHL binding site by a competing ligand. This displacement results in a measurable change in a fluorescence-based signal, such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).
Fluorescence Polarization (FP) Assay
In an FP assay, the binding of the small, fluorescently labeled this compound to the much larger VHL protein complex results in a slower rotation and, consequently, a higher fluorescence polarization value. When a competing ligand displaces the probe, the free probe tumbles more rapidly, leading to a decrease in the FP signal. This change in polarization is proportional to the amount of displaced probe and can be used to determine the binding affinity of the test compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The TR-FRET assay involves a donor fluorophore (e.g., terbium) and an acceptor fluorophore (BODIPY FL on the VH032 probe). When this compound is bound to a terbium-labeled VHL protein complex, the donor and acceptor are in close proximity, allowing for energy transfer and a resulting FRET signal.[3] Competing ligands that displace this compound disrupt this proximity, leading to a decrease in the TR-FRET signal.[3][4] This assay format is known for its sensitivity and resistance to interference.[3][4][6][8]
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory activities of various ligands determined using this compound-based competitive binding assays.
Table 1: Binding Affinity of this compound to VCB Complex
| Assay Type | Kd Value (nM) |
| TR-FRET | 3.01[3][4][6] |
| Fluorescence Polarization (FP) | 100.8[4] |
Table 2: Inhibitory Activity of VHL Ligands in Competitive Binding Assays
| Compound | Assay Type | IC50 (nM) | Ki (nM) |
| VH032 (1) | FP | 352.2[4] | 142.1[4] |
| VH298 (2) | TR-FRET | - | 18.9[3][4] |
| VH298 (2) | FP | 288.2[4] | 110.4[3][4] |
| MZ1 (3) | FP | 226.2[4] | 79.7[4] |
| VH032 phenol (B47542) (9) | FP | 212.5[4] | 77.9[4] |
| VH032-PEG4-amine (10) | FP | 430.8[4] | 181.0[4] |
| BOC-VH032 (8) | FP | 16,300[4] | 8,000[4] |
Note: The VCB complex consists of VHL, elongin C, and elongin B.
Experimental Protocols
General Recommendations
-
Reagents : Use high-purity reagents and solvents. This compound is soluble in DMSO.
-
Plate Reader : A microplate reader capable of measuring fluorescence polarization or TR-FRET is required.
-
Controls : Include negative controls (e.g., DMSO vehicle) and positive controls (e.g., a known VHL inhibitor like VH298) in each experiment.[3][9]
Protocol for Fluorescence Polarization (FP) Competitive Binding Assay
This protocol is adapted from established methods.[3][9]
Materials:
-
This compound
-
Purified VCB (VHL/Elongin B/Elongin C) protein complex
-
Assay Buffer (e.g., VHL Assay Buffer)
-
Test compounds (VHL ligands)
-
Positive control (e.g., VH298)
-
DMSO
-
384-well, low-volume, black, round-bottom plates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of test compounds and the positive control in DMSO.
-
Prepare working solutions of this compound (e.g., 20 nM) and VCB complex (e.g., 200 nM) in Assay Buffer. Final concentrations in the assay will be 10 nM and 100 nM, respectively.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted test compounds or controls to the wells of the 384-well plate.
-
Add 2.5 µL of DMSO to the "no inhibitor" control wells.
-
Add 5 µL of the VCB protein complex working solution to all wells except the "no protein" control wells. Add 5 µL of Assay Buffer to the "no protein" wells.
-
Add 5 µL of the this compound working solution to all wells.
-
-
Incubation:
-
Seal the plate and incubate for 90 minutes at room temperature, protected from light.[3]
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.
-
Protocol for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This protocol is based on published methodologies.[3]
Materials:
-
This compound
-
GST-tagged VCB (GST-VCB) protein complex
-
Terbium-labeled anti-GST antibody (Tb-anti-GST)
-
Assay Buffer
-
Test compounds
-
Positive control (e.g., VH298)
-
DMSO
-
384-well, low-volume, black plates
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of this compound, test compounds, and positive control in DMSO.
-
Prepare working solutions of this compound (e.g., 8 nM), GST-VCB (e.g., 4 nM), and Tb-anti-GST (e.g., 4 nM) in Assay Buffer. Final concentrations will be 4 nM, 2 nM, and 2 nM, respectively.
-
-
Assay Plate Setup:
-
Add test compounds and controls to the wells.
-
Add the GST-VCB and Tb-anti-GST antibody mixture to the wells.
-
Add the this compound solution to initiate the binding reaction.
-
-
Incubation:
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with excitation at ~340 nm and emission at 520 nm (for BODIPY FL) and a reference emission.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the ratio against the log concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Calculate the Ki value using the appropriate binding competition model.
-
Signaling Pathways and Experimental Workflows
HIF-1α Signaling Pathway and VHL-Mediated Degradation
Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs).[10][11] This hydroxylation allows the von Hippel-Lindau protein (VHL), as part of the VCB-Cul2 E3 ubiquitin ligase complex, to recognize and bind to HIF-1α.[10] This binding leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low.[11][12][13]
Under hypoxic conditions, PHDs are inactive, and HIF-1α is not hydroxylated. This prevents VHL from binding, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β.[11][12] The HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as vascular endothelial growth factor (VEGF).[10][12][14]
VH032 and its derivatives act as inhibitors of the VHL/HIF-1α interaction, which can be explored for therapeutic applications.[5][15]
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.
Experimental Workflow for Competitive Binding Assay
The general workflow for performing a competitive binding assay using this compound involves reagent preparation, execution of the assay in a multi-well plate format, data acquisition with a plate reader, and subsequent data analysis to determine the binding affinity of test compounds.
Caption: General experimental workflow for a competitive binding assay.
Principle of Fluorescence Polarization Competitive Binding Assay
This diagram illustrates the core principle of the FP-based competitive binding assay.
Caption: Principle of the FP competitive binding assay.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. BDY FL VH032 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of this compound as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. VH032 suppresses glioma proliferation by inhibiting the VHL/HIF-1α/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for VHL Ligand Displacement Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Von Hippel-Lindau (VHL) protein is a crucial tumor suppressor that functions as the substrate recognition component of the Cullin-2 RING E3 ubiquitin ligase complex (CRL2^VHL^).[1][2] This complex plays a vital role in cellular oxygen sensing by targeting the alpha subunits of Hypoxia-Inducible Factor (HIF-α) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions (normoxia).[2][3] In hypoxic conditions or when VHL is mutated, HIF-α is stabilized, leading to the transcription of genes involved in processes like angiogenesis.[3][4]
The interaction between VHL and HIF-1α is mediated by the hydroxylation of a specific proline residue on HIF-1α, which is then recognized by the β-domain of VHL.[5] Small molecules that can bind to this recognition site on VHL are of significant therapeutic interest, particularly for the development of Proteolysis-Targeting Chimeras (PROTACs), which utilize VHL to induce the degradation of specific target proteins.[1][5]
This document provides a detailed protocol for a competitive ligand displacement assay to identify and characterize small molecule binders of the VHL protein complex. The protocol is based on the principles of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust and sensitive method suitable for high-throughput screening (HTS).[6][7]
Assay Principle (TR-FRET)
Time-Resolved FRET (TR-FRET) is a homogenous assay format that measures the binding of two molecules.[7][8] It utilizes a lanthanide chelate (e.g., Europium or Terbium) as a long-lifetime fluorescence donor and a suitable fluorophore (e.g., Cy5 or a fluorescent tracer ligand) as an acceptor.[6][9]
In this assay, a recombinant VHL protein complex is labeled with a donor fluorophore (e.g., via a tagged antibody), and a known VHL-binding fluorescent ligand (tracer) acts as the acceptor. When the fluorescent tracer binds to VHL, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. This results in a high TR-FRET signal (a ratio of acceptor to donor emission).[9]
When a test compound that binds to the same site on VHL is introduced, it displaces the fluorescent tracer.[9] This separation of the donor and acceptor leads to a decrease in the TR-FRET signal.[9] The degree of signal reduction is proportional to the binding affinity of the test compound, allowing for the determination of its inhibitory concentration (IC50).
VHL Signaling Pathway
Under normoxic conditions, the VHL protein is a key component of an E3 ubiquitin ligase complex that also includes Elongin B, Elongin C, Cullin-2, and Rbx1.[2][5] This complex recognizes and binds to the HIF-1α subunit, which has been hydroxylated on specific proline residues by prolyl-4-hydroxylases (PHDs).[10] This binding leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low.[2][10] Under hypoxic conditions, the PHDs are inactive, HIF-1α is not hydroxylated, and it evades VHL-mediated degradation. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of hypoxia-responsive genes.[3][10]
Experimental Protocol: TR-FRET Displacement Assay
This protocol outlines a competitive binding assay in a 384-well format.
| Reagent | Supplier | Example Catalog # | Purpose |
| VBC Complex (VHL/ElonginB/ElonginC) | BPS Bioscience | 100361 | Target protein complex.[1] |
| Fluorescent VHL Ligand (Tracer) | BPS Bioscience | BDY FL VH032 | Acceptor fluorophore.[1] |
| Tb-labeled Anti-His-Tag Antibody | Thermo Fisher | PV5596 | Donor fluorophore (binds His-tagged VBC). |
| VHL Assay Buffer | BPS Bioscience | See Kit #78805 | Optimized buffer for binding.[1] |
| Test Compounds | User-defined | - | Small molecules for screening. |
| Control Inhibitor (e.g., VH298) | BPS Bioscience | See Kit #78805 | Positive control for displacement.[1] |
| DMSO, ACS Grade | Sigma-Aldrich | D2650 | Solvent for compounds. |
| Low-volume, 384-well plates (black) | Corning | 3724 | Assay plates.[11] |
-
Assay Buffer: Prepare the assay buffer as per the manufacturer's instructions. Keep on ice.
-
VBC Complex: Thaw the VBC complex on ice. Dilute to the desired final concentration (e.g., 20 nM) in assay buffer. The optimal concentration should be determined empirically.
-
Tracer Ligand: Dilute the fluorescent tracer to the desired final concentration (e.g., 50 nM) in assay buffer. The optimal concentration is typically at or below its Kd for the VBC complex.
-
Tb-anti-His Antibody: Dilute the antibody to the desired final concentration (e.g., 2 nM) in assay buffer.
-
Test Compounds: Prepare a serial dilution of test compounds in DMSO. A common starting concentration is 10 mM. Then, create intermediate dilutions in assay buffer. The final DMSO concentration in the assay should not exceed 1%.[1][9]
-
Control Inhibitor: Prepare a dilution series of the known VHL inhibitor (e.g., VH298) to generate a positive control curve.
The following steps are for a single well in a 384-well plate with a final volume of 20 µL.
-
Compound Plating: Add 5 µL of the diluted test compound, control inhibitor, or DMSO (for "no compound" and "no enzyme" controls) to the appropriate wells of a 384-well plate.
-
Protein Addition: Prepare a master mix of the VBC Complex and the Tb-anti-His Antibody in assay buffer. Add 10 µL of this mix to each well (except "blank" wells).
-
Tracer Addition: Add 5 µL of the diluted fluorescent tracer to each well.
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours, protected from light.[11] The optimal incubation time should be determined to ensure the binding reaction has reached equilibrium.
-
Plate Reading: Read the plate using a TR-FRET capable microplate reader. Set the excitation wavelength to ~337 nm and measure the emission at two wavelengths: ~620 nm (donor, Terbium) and ~665 nm (acceptor, tracer).[6][11] A time delay of 50-100 µs before reading is recommended to reduce background fluorescence.[9]
| Well Type | Compound (5 µL) | Protein Mix (10 µL) | Tracer (5 µL) |
| Blank | Assay Buffer | Assay Buffer | Assay Buffer |
| No Compound (Max Signal) | DMSO/Buffer | VBC + Ab | Tracer |
| Test Compound | Serial Dilution | VBC + Ab | Tracer |
| Control Inhibitor | Serial Dilution | VBC + Ab | Tracer |
Data Presentation and Analysis
-
TR-FRET Ratio: For each well, calculate the TR-FRET ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000[6]
-
Percent Inhibition: Normalize the data using the "No Compound" (0% inhibition) and "Blank" or high concentration control inhibitor (100% inhibition) wells. % Inhibition = 100 * (1 - [(Ratio_Sample - Ratio_Min) / (Ratio_Max - Ratio_Min)])
The half-maximal inhibitory concentration (IC50) is the concentration of a test compound at which 50% of the fluorescent tracer is displaced.[12]
-
Plot the Percent Inhibition against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[12]
The results for several compounds can be summarized for comparison.
| Compound ID | Description | IC50 (µM) | Hill Slope | R² |
| VH298 | Control VHL Inhibitor | 0.53 | 1.1 | 0.995 |
| Compound A | Test Ligand 1 | 2.5 | 1.0 | 0.991 |
| Compound B | Test Ligand 2 | > 100 | N/A | N/A |
| Compound C | Test Ligand 3 | 15.2 | 0.9 | 0.987 |
Note: IC50 values are dependent on assay conditions (e.g., protein and tracer concentrations) and are a measure of functional potency, not a direct measure of binding affinity (Kd).[13][14]
Disclaimer: This protocol is a guideline. Researchers should optimize concentrations, incubation times, and other parameters for their specific reagents and instrumentation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 11. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: BODIPY FL VH032 TR-FRET Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the BODIPY FL VH032 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound TR-FRET assay in a question-and-answer format.
Question: Why is my TR-FRET signal low or absent?
Answer: A low or absent TR-FRET signal can stem from several factors. A primary reason for TR-FRET assay failure is the incorrect selection of emission filters.[1] It is crucial to use the exact recommended filters for your specific instrument.[1] Additionally, ensure all reagents are correctly prepared and stored. For instance, BODIPY-FL stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from moisture and light.[2]
Other potential causes include:
-
Incorrect Reagent Concentrations: Titrate the concentrations of the terbium-labeled anti-GST antibody, GST-VCB protein complex, and the this compound probe to find the optimal assay window.
-
Insufficient Incubation Time: While the signal for the this compound assay is stable over a wide range of incubation times (30 to 300 minutes), ensure sufficient time for the binding equilibrium to be reached.[3]
-
Inactive Protein: Verify the activity of the GST-VCB protein complex. Improper storage or handling can lead to loss of function.
-
Instrument Settings: Confirm that the plate reader is set to the correct excitation and emission wavelengths for the terbium donor and BODIPY FL acceptor, with appropriate delay and integration times for time-resolved fluorescence.
Question: What is causing a high background signal in my assay?
Answer: High background fluorescence can obscure the specific TR-FRET signal. Common causes include:
-
Autofluorescence of Compounds or Samples: Test compounds or biological samples may exhibit their own fluorescence. TR-FRET is designed to minimize this by using a time delay, but highly fluorescent compounds can still interfere.[4]
-
Light Scatter: Precipitated compounds or particulates in the well can cause light scattering, leading to artificially high readings.[4] Ensure all solutions are clear and free of precipitates.
-
Contaminated Reagents or Buffers: Microbial contamination in buffers or reagents can be a source of fluorescence.[5] Use fresh, sterile solutions.
-
Non-specific Binding: The fluorescent probe may bind non-specifically to the wells of the microplate or other components in the assay.[6] Consider using low-binding microplates and including appropriate blocking agents in your assay buffer if necessary.
Question: My dose-response curve has a bell shape. What does this mean?
Answer: A bell-shaped dose-response curve is a known phenomenon in assays involving the formation of a ternary complex, such as those with PROTACs where VH032 is often used.[7] At optimal concentrations, the PROTAC effectively brings the target protein and the E3 ligase together, resulting in a strong signal. However, at very high concentrations of the PROTAC, the formation of binary complexes (PROTAC with either the target or the E3 ligase) is favored over the ternary complex, leading to a decrease in the TR-FRET signal. This is often referred to as the "hook effect."[7]
Question: The IC50 values I'm obtaining are inconsistent or different from published values.
Answer: Discrepancies in IC50 values can arise from several sources:
-
Differences in Stock Solution Preparation: Variations in the preparation of stock solutions, particularly for test compounds, can lead to different effective concentrations in the assay.
-
DMSO Concentration: High concentrations of DMSO can negatively impact TR-FRET assays. It has been observed that increasing DMSO concentrations can decrease the TR-FRET signal and shift the maximal PROTAC efficacy concentration.[7] It is recommended to keep the final DMSO concentration consistent across all wells and as low as possible, ideally below 2%.[7][8]
-
Assay Conditions: Ensure that assay parameters such as incubation time, temperature, and reagent concentrations are consistent between experiments. The this compound-mediated VHL TR-FRET assay has been shown to yield stable signals over a wide range of incubation times.[3]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound TR-FRET assay?
A1: This assay is a homogeneous (no-wash) binding assay used to study the interaction of ligands with the von Hippel-Lindau (VHL) E3 ligase complex.[3] It utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[9][10][11] In this specific assay, a terbium (Tb)-labeled anti-GST antibody serves as the FRET donor, which binds to a GST-tagged VHL-ElonginC-ElonginB (VCB) protein complex.[12] The fluorescent probe, this compound, consists of the VHL ligand VH032 linked to the BODIPY FL fluorophore, which acts as the FRET acceptor.[13] When this compound binds to the VCB complex, the terbium donor and BODIPY FL acceptor are brought into close proximity (less than 10 nm).[11] Excitation of the terbium donor leads to energy transfer to the BODIPY FL acceptor, which then emits light at its characteristic wavelength.[3][14] If a test compound competes with this compound for binding to VHL, this proximity is disrupted, and the TR-FRET signal decreases.[3]
Q2: What are the spectral properties of the fluorophores used in this assay?
A2:
-
Terbium (Donor): Typically excited around 340 nm and has a primary emission peak around 490 nm.[14]
-
BODIPY FL (Acceptor): The emission from the terbium donor overlaps with the excitation spectrum of BODIPY FL. BODIPY FL has a maximum absorption/excitation wavelength of approximately 502-505 nm and a maximum emission wavelength of about 511-520 nm.[2][13][15][16]
Q3: Why is a ratiometric readout (e.g., 520 nm/490 nm) used for data analysis?
A3: Calculating the ratio of the acceptor emission to the donor emission is a best practice for TR-FRET assays.[1] This ratiometric approach helps to normalize the data, correcting for variations in liquid handling, reagent concentrations, and well-to-well differences.[1][17] The donor signal often serves as an internal reference, as most donor molecules are not involved in the FRET process.[1] This normalization increases the robustness and reproducibility of the assay.[17]
Q4: Can this assay be used for high-throughput screening (HTS)?
A4: Yes, the this compound TR-FRET assay is well-suited for HTS. TR-FRET assays are homogeneous, meaning they do not require separation or wash steps, which simplifies automation.[10][18] The time-resolved detection minimizes interference from compound autofluorescence and light scatter, leading to high sensitivity and a good signal-to-noise ratio.[18] The assay has been shown to be robust and can be miniaturized for use in 384-well or 1536-well plate formats.[3][17]
Data Presentation
Table 1: Spectral Properties of Fluorophores
| Fluorophore | Role | Excitation Max (nm) | Emission Max (nm) |
| Terbium (Tb) | Donor | ~340 | ~490 |
| BODIPY FL | Acceptor | ~504 | ~520 |
Table 2: Optimized Reagent Concentrations for VHL TR-FRET Assay
| Reagent | Final Concentration |
| This compound | 4 nM |
| GST-VCB | 2 nM |
| Tb-anti-GST | 2 nM |
| Data from a specific study developing the assay.[3][12] Optimal concentrations may need to be determined empirically for different experimental setups. |
Table 3: Recommended Instrument Settings for TR-FRET
| Parameter | Setting | Rationale |
| Excitation Wavelength | 320 - 340 nm | To excite the Terbium donor.[17] |
| Donor Emission Wavelength | 490 nm | To measure the Terbium emission (internal reference).[12] |
| Acceptor Emission Wavelength | 520 nm | To measure the BODIPY FL emission (FRET signal).[12] |
| Delay Time | Microsecond range | To allow for the decay of short-lived background fluorescence.[17] |
| Integration (Counting) Window | Microsecond range | To measure the long-lived fluorescence from the donor and acceptor.[17] |
Experimental Protocols
General Protocol for this compound TR-FRET Binding Assay
This protocol is adapted from a published study.[12]
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM Tris (pH 7.5) and 0.01% Triton X-100.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute GST-VCB protein complex and Tb-anti-GST antibody in the assay buffer to the desired concentrations.
-
-
Compound Dispensing: Using an acoustic liquid handler or manual pipetting, dispense serial dilutions of test compounds (typically in DMSO) into the wells of a low-volume, black 384-well microplate. Include wells for positive (e.g., a known VHL inhibitor like VH298) and negative (DMSO vehicle) controls.
-
Reagent Addition:
-
Prepare a mixture of this compound and GST-VCB in assay buffer.
-
Add this mixture to the wells containing the test compounds.
-
Add the Tb-anti-GST antibody solution to all wells.
-
The final concentrations in the well should be optimized, for example, 4 nM this compound, 2 nM GST-VCB, and 2 nM Tb-anti-GST.[3]
-
-
Incubation: Incubate the plate at room temperature in the dark for at least 90 minutes. The signal is stable for up to 300 minutes.[3]
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader. Set the excitation wavelength to ~340 nm and measure the emission at 490 nm (donor) and 520 nm (acceptor) with an appropriate time delay and integration window.
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Signal at 520 nm / Signal at 490 nm) * 10,000.[12]
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a suitable dose-response model (e.g., four-parameter logistic regression) to determine IC50 values.
-
Visualizations
References
- 1. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Considerations for Development of FRET Assays [drugdiscoveryonline.com]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Spectrum [BODIPY FL] | AAT Bioquest [aatbio.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
Technical Support Center: Optimizing Signal in BODIPY FL VH032 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments using the BODIPY FL VH032 fluorescent probe.
Introduction to this compound
This compound is a high-affinity fluorescent probe designed for studying the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It is composed of VH032, a potent VHL ligand, conjugated to the BODIPY FL fluorophore via a polyethylene (B3416737) glycol (PEG) linker.[2][3] This probe is particularly useful in fluorescence polarization (FP) and time-resolved fluorescence resonance energy-transfer (TR-FRET) assays to screen for and characterize VHL ligands.[1][2][4] Such ligands are of significant interest for the development of proteolysis-targeting chimeras (PROTACs), which are novel therapeutic agents that induce the degradation of specific target proteins.[4][5][6]
Key Specifications
| Parameter | Value | Reference |
| Probe Composition | VH032 ligand, PEG4 linker, BODIPY FL fluorophore | [2] |
| Binding Affinity (Kd) | 3.01 nM (to VCB protein complex in TR-FRET assay) | [1][2] |
| Excitation Maximum | ~502-504 nm | [1][2][7] |
| Emission Maximum | ~511-520 nm | [1][2][7] |
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments.
Low Fluorescence Signal
A weak or undetectable signal can be a significant roadblock in fluorescence-based assays.
| Potential Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your plate reader are set correctly for BODIPY FL (Excitation: ~504 nm, Emission: ~520 nm).[8] Ensure appropriate filter sets are in use. |
| Low Probe Concentration | The concentration of this compound may be too low for detection. While lower concentrations can increase assay sensitivity, they can also lead to a weaker signal.[9] Consider titrating the probe concentration to find an optimal balance between signal strength and assay window. |
| Inactive Protein | The VHL protein or VCB (VHL-Elongin B-Elongin C) complex may be inactive or improperly folded. Verify protein integrity and activity using a positive control ligand known to bind VHL, such as VH298.[1] |
| Suboptimal Buffer Conditions | The assay buffer composition can significantly impact fluorescence. Ensure the buffer pH is optimal (typically around 7.5) and that it contains necessary additives like DTT and a non-ionic detergent (e.g., 0.01% Triton X-100) to maintain protein stability and prevent aggregation.[9][10] |
| Photobleaching | Excessive exposure to the excitation light source can lead to photobleaching of the BODIPY FL dye. Minimize light exposure and use antifade reagents if possible.[11][12] |
High Background Fluorescence
Elevated background signal can mask the specific signal from the probe-protein interaction, reducing the assay window.
| Potential Cause | Troubleshooting Steps |
| Autofluorescent Compounds | Test compounds may be inherently fluorescent at the excitation and emission wavelengths of BODIPY FL. Screen compounds for autofluorescence before performing the main assay. |
| Contaminated Reagents or Plates | Use high-purity reagents and black, non-binding surface microplates to minimize background fluorescence.[8][13] |
| Light Scatter | Precipitated protein or compounds can cause light scattering, leading to artificially high fluorescence readings. Centrifuge samples before reading and ensure all components are fully dissolved in the assay buffer. |
| Non-specific Binding | The probe may be binding to other components in the assay or to the plate itself. Include appropriate controls, such as wells with only the probe and buffer, to determine the level of non-specific binding.[14] |
Inconsistent Results (High Variability)
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracies | Ensure accurate and consistent pipetting, especially for low-volume additions. Use calibrated multichannel pipettes for plate-based assays.[8] |
| Incomplete Mixing | Thoroughly mix all reagents upon addition to the assay wells. Inadequate mixing can lead to heterogeneous reaction conditions. |
| Temperature Fluctuations | Maintain a stable temperature throughout the assay, as binding kinetics and fluorescence can be temperature-dependent. |
| Evaporation | Seal plates during incubation to prevent evaporation, which can concentrate reagents and alter assay conditions.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for a fluorescence polarization (FP) assay?
A1: The optimal concentration of this compound is a critical parameter that needs to be determined empirically for each specific assay setup. A concentration that is too high can decrease the sensitivity of the assay for detecting competitive binding, while a concentration that is too low may result in a poor signal-to-noise ratio.[9] A good starting point for optimization is in the low nanomolar range (e.g., 1-10 nM).[1] A titration of the probe against a constant concentration of the VCB complex should be performed to determine the concentration that gives a stable and robust signal.
Q2: What are the appropriate instrument settings for detecting BODIPY FL?
A2: For BODIPY FL, the excitation maximum is approximately 502-504 nm, and the emission maximum is around 511-520 nm.[1][2][7] It is recommended to use a plate reader with filter sets that are as close as possible to these wavelengths to maximize signal detection and minimize background. For FP assays, ensure the instrument is equipped with polarizers for both the excitation and emission light paths.
Q3: What control experiments are essential for a reliable this compound assay?
A3: Several controls are necessary to ensure the validity of your results:
-
No-protein control: Contains only the this compound probe in the assay buffer. This helps determine the baseline fluorescence or polarization of the free probe.
-
No-probe control: Contains the VCB complex and any test compounds in the assay buffer. This helps to identify any background signal from the protein or compounds.
-
Positive control: A known VHL ligand (e.g., VH298) should be included to confirm that the assay can detect displacement of the this compound probe.[1]
-
Negative control (DMSO): The vehicle used to dissolve test compounds (typically DMSO) should be added at the same concentration as in the test wells to account for any effects of the solvent on the assay.[1]
Q4: How can I ensure my VHL protein is active?
A4: The activity of the VHL protein, typically used as the VCB complex, can be confirmed by performing a binding experiment with the this compound probe. A titration of the VCB complex against a fixed concentration of the probe should result in a sigmoidal increase in fluorescence polarization, indicating a binding interaction. The inclusion of a known high-affinity VHL ligand as a positive control should demonstrate competitive displacement of the probe.
Q5: Can I use this compound in cellular assays?
A5: While this compound has been primarily developed for in vitro biochemical assays like FP and TR-FRET, its potential use in cellular assays would depend on its cell permeability and stability in the cellular environment.[1][4] Specific optimization and validation would be required for any cellular application.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This protocol outlines a general procedure for a competitive FP assay to screen for VHL ligands.
Materials:
-
This compound
-
GST-tagged VCB protein complex
-
Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100, 0.01% Bovine Serum Albumin (BSA), 1 mM DTT (freshly added)[9]
-
Test compounds dissolved in DMSO
-
Positive control: VH298
-
Black, non-binding surface 384-well plates
Procedure:
-
Prepare Reagents:
-
Dilute this compound to the desired final concentration (e.g., 10 nM) in assay buffer.
-
Dilute the GST-VCB protein complex to the desired final concentration (e.g., 100 nM) in assay buffer.[1]
-
Prepare serial dilutions of test compounds and the positive control in DMSO, and then dilute into assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., ≤1%).
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted test compounds, positive control, or DMSO vehicle to the appropriate wells of the 384-well plate.
-
Add an equal volume (e.g., 5 µL) of the diluted this compound solution to all wells.
-
Initiate the binding reaction by adding an equal volume (e.g., 5 µL) of the diluted GST-VCB protein complex to all wells except the "no-protein" control wells, to which an equal volume of assay buffer is added.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium. An incubation time of 90 minutes has been shown to be effective.[1]
-
-
Data Acquisition:
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for BODIPY FL (Excitation ~504 nm, Emission ~520 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from a "buffer only" control.
-
Calculate the fluorescence polarization (in mP units) for each well.
-
Plot the mP values against the log of the compound concentration and fit the data to a suitable model to determine the IC50 values.
-
Visualizations
VHL E3 Ubiquitin Ligase Signaling Pathway
Caption: VHL pathway under normoxic and hypoxic conditions.
Experimental Workflow for FP Competition Assay
Caption: Workflow for a fluorescence polarization competition assay.
Troubleshooting Logic for Low Signal
Caption: Decision tree for troubleshooting low signal issues.
References
- 1. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 7. Spectrum [BODIPY FL] | AAT Bioquest [aatbio.com]
- 8. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: BODIPY FL VH032
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding signal stability issues encountered when using the fluorescent probe BODIPY FL VH032 in research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescent probe consisting of the green-emitting fluorophore BODIPY FL conjugated to VH032. VH032 is a small molecule ligand that specifically binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The primary application of this probe is to visualize the localization and dynamics of VHL within cells using fluorescence-based techniques like microscopy and flow cytometry. It is often used in research related to targeted protein degradation (e.g., PROTACs).
Q2: What are the spectral properties of the BODIPY FL fluorophore?
A2: The BODIPY FL dye has spectral characteristics similar to fluorescein (B123965) (FITC), making it compatible with standard filter sets. Key quantitative properties are summarized in the table below.
Table 1: Spectral and Physicochemical Properties of BODIPY FL
| Property | Value | Notes |
|---|---|---|
| Excitation Maximum (λex) | ~503 nm | In methanol |
| Emission Maximum (λem) | ~512 nm | In methanol |
| Molar Extinction Coefficient | ~80,000 cm⁻¹M⁻¹ | At 503 nm |
| Quantum Yield (Φ) | > 0.9 | High fluorescence efficiency |
| Photostability | High | More photostable than fluorescein |
| pH Sensitivity | Low | Signal is stable across a wide pH range (3-9) |
| Solvent Polarity Sensitivity | Low | Fluorescence is largely independent of solvent polarity |
Q3: What are the most common causes of signal instability with this compound?
A3: The most common issues are photobleaching from excessive light exposure, sub-optimal probe concentration leading to either weak signal or high background, and improper sample preparation or storage.
Q4: How can I minimize photobleaching during my imaging experiments?
A4: To minimize photobleaching, reduce the intensity and duration of the excitation light. Use a neutral density filter, decrease the laser power on a confocal microscope, or reduce the exposure time on your camera. It is also highly recommended to use an anti-fade mounting medium for fixed cells.
Q5: What are the recommended storage and handling conditions for this compound?
A5: The probe should be stored as a stock solution in a high-quality, anhydrous solvent like DMSO at -20°C or -80°C, protected from light and moisture. For experiments, dilute the stock solution to the final working concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Troubleshooting Guide
This guide addresses specific signal stability issues in a problem-solution format.
Problem 1: Rapid Signal Fading or Photobleaching
| Possible Causes | Solutions and Recommendations |
| Excessive Light Exposure | • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides a detectable signal.• Minimize Exposure Time: Use shorter camera exposure times or faster scan speeds on confocal microscopes.• Use Anti-fade Reagents: For fixed cell imaging, mount coverslips with a commercially available anti-fade mounting medium (e.g., ProLong™ Gold). |
| High Oxygen Levels | • Use Deoxygenated Buffers: For in vitro assays, deoxygenating buffers can sometimes reduce the rate of photobleaching.• Use Commercial Scavengers: Some anti-fade reagents contain oxygen scavengers that help preserve the signal. |
Problem 2: High Background or Non-Specific Signal
| Possible Causes | Solutions and Recommendations |
| Probe Concentration Too High | • Titrate the Probe: Perform a concentration-response experiment to find the optimal concentration that maximizes the specific signal-to-noise ratio. Start with a range of 100 nM to 1 µM and optimize.• Reduce Incubation Time: Shorter incubation times can minimize non-specific uptake and binding. |
| Inadequate Washing Steps | • Increase Wash Volume and Duration: After probe incubation, wash the cells thoroughly with an appropriate buffer (e.g., PBS or HBSS) to remove unbound probe. We recommend at least 3 washes of 5 minutes each. |
| Hydrophobic Interactions | • Add a Surfactant: Including a low concentration of a non-ionic detergent like Pluronic F-127 (0.01-0.02%) in the incubation buffer can help reduce non-specific binding to plastic or glass surfaces. |
Problem 3: Weak or No Signal
| Possible Causes | Solutions and Recommendations |
| Probe Concentration Too Low | • Increase Probe Concentration: If titration experiments yield a weak signal, try increasing the working concentration. Ensure the signal increases in a dose-dependent manner to confirm it is specific. |
| Incorrect Filter/Laser Settings | • Verify Instrument Settings: Ensure the excitation source (e.g., 488 nm laser line) and emission filter (e.g., 500-550 nm bandpass) are correctly matched to the spectral properties of BODIPY FL (see Table 1). |
| Probe Degradation | • Use Fresh Aliquots: Prepare fresh dilutions from a properly stored, frozen stock solution for each experiment. Avoid using old or improperly stored working solutions.• Check Stock Solution: If problems persist, validate the integrity of the stock solution by measuring its absorbance or fluorescence. |
| Low Target (VHL) Expression | • Use a Positive Control: Use a cell line known to express high levels of VHL as a positive control to confirm the probe and protocol are working.• Overexpress Target: If working with a low-expression system, consider transiently overexpressing VHL to validate probe binding. |
Experimental Protocols & Methodologies
Protocol: Live-Cell Imaging of VHL with this compound
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide appropriate for microscopy and grow to 60-80% confluency.
-
Probe Preparation: Prepare a working solution of this compound in pre-warmed, serum-free cell culture medium or an appropriate imaging buffer (e.g., HBSS). The final concentration should be determined by titration, but a starting point of 200-500 nM is recommended.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed imaging buffer to remove unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~500-550 nm).
-
Data Acquisition: Use minimal excitation light and exposure time to prevent phototoxicity and photobleaching. Acquire images for analysis.
Visualizations
Diagram 1: Troubleshooting Flowchart for Signal Stability
Reducing background fluorescence with BODIPY FL VH032
Welcome to the technical support center for BODIPY FL VH032. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this fluorescent probe while minimizing background fluorescence in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide: Reducing Background Fluorescence
High background fluorescence can obscure specific signals and compromise experimental results. The table below outlines common issues encountered when using this compound and provides systematic steps to diagnose and resolve them.
| Problem | Potential Cause | Recommended Solution |
| High background across the entire sample | Autofluorescence: Endogenous fluorescence from the biological sample (e.g., collagen, NADH, flavins) or induced by fixation.[1][2] | - Check for Autofluorescence: Before staining, examine an unstained sample under the microscope using the same filter sets.[1][3] - Change Fixation Method: Aldehyde fixatives like glutaraldehyde (B144438) and formaldehyde (B43269) can increase autofluorescence.[2][4] Consider using a non-aldehyde fixative like ice-cold methanol (B129727) or ethanol.[1][5] If using aldehydes, reduce the fixation time and concentration.[2] - Use a Quenching Agent: Treat samples with sodium borohydride (B1222165) to reduce aldehyde-induced autofluorescence.[1][2] For lipofuscin autofluorescence, consider treatment with Sudan Black B.[2] - Photobleaching: Intentionally expose the sample to high-intensity light before labeling to bleach the autofluorescent components.[3] |
| Suboptimal Staining Concentration: The concentration of this compound may be too high, leading to non-specific binding. | - Titrate the Probe: Perform a concentration gradient experiment to determine the optimal staining concentration that provides the best signal-to-noise ratio. Start with a lower concentration than initially used. | |
| Inadequate Washing: Insufficient washing steps can leave unbound probe in the sample.[][7] | - Increase Wash Steps: Increase the number and duration of wash steps after incubation with this compound.[][7] Use a gentle washing buffer like PBS. | |
| Punctate or granular background staining | Probe Aggregation: this compound may form aggregates that appear as bright, non-specific dots. | - Freshly Prepare Staining Solution: Prepare the this compound working solution immediately before use. - Filter the Staining Solution: If aggregation is suspected, filter the working solution through a 0.22 µm syringe filter before applying it to the sample. |
| Non-specific Binding to Cellular Components: The hydrophobic nature of BODIPY dyes can lead to binding to lipids and other lipophilic structures.[8][9] | - Use a Blocking Agent: While typically used for antibodies, a blocking step with Bovine Serum Albumin (BSA) may help reduce non-specific hydrophobic interactions.[1] - Optimize Permeabilization: If permeabilizing cells, ensure the detergent concentration and incubation time are optimal, as excessive permeabilization can expose intracellular components that may non-specifically bind the probe. | |
| Signal fades quickly (photobleaching) | Fluorophore Instability: BODIPY dyes, like many fluorophores, are susceptible to photobleaching upon prolonged exposure to excitation light.[10] | - Use an Anti-fade Mounting Medium: Mount coverslips with a commercially available anti-fade reagent to preserve the fluorescent signal.[][11] - Minimize Light Exposure: Keep samples protected from light as much as possible during and after staining.[11][12] Minimize the duration of exposure to excitation light during microscopy by using neutral density filters and only illuminating the sample when acquiring an image. - Optimize Imaging Settings: Use the lowest possible laser power and shortest exposure time that still provides a detectable signal. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a high-affinity fluorescent probe.[13][14][15] It is composed of the green fluorescent dye BODIPY FL linked to VH032.[14][15] VH032 is a ligand that binds specifically to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[16][17][18] This probe is primarily used in biochemical and cellular assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), to identify and characterize molecules that bind to VHL.[13][14]
Q2: What are the spectral properties of BODIPY FL?
A2: BODIPY FL is a green-fluorescent dye with an excitation maximum around 500-505 nm and an emission maximum around 509-513 nm, making it compatible with standard FITC or Alexa Fluor 488 filter sets.[8][9][19]
Q3: Can I use this compound for live-cell imaging?
A3: Yes, BODIPY dyes are generally suitable for live-cell imaging. However, it's important to consider that VH032 is a component of PROTACs (Proteolysis Targeting Chimeras) and can recruit the VHL E3 ligase.[16][20] In living cells, this could potentially induce the degradation of proteins that bind to the this compound probe if those proteins also have a binding site for another component of a PROTAC system. For simple localization studies, using the lowest effective concentration and shortest incubation time is recommended.
Q4: Why is my background higher in fixed cells compared to live cells?
A4: Fixation, particularly with aldehyde-based fixatives like formaldehyde and glutaraldehyde, can induce autofluorescence by cross-linking proteins and other cellular components.[1][2][4] This fixation-induced fluorescence can significantly contribute to higher background signals.
Q5: What are the best controls to include in my experiment?
A5: To accurately assess background fluorescence, you should include the following controls:
-
Unstained Control: A sample that has not been treated with any fluorescent probe. This helps to determine the level of endogenous autofluorescence in your cells or tissue.[1][3]
-
Vehicle Control: A sample treated with the vehicle (e.g., DMSO) used to dissolve the this compound to ensure the solvent itself is not causing fluorescence.
Experimental Protocols
Protocol: Staining Fixed Cells with this compound
This protocol provides a general guideline for staining fixed cells. Optimal conditions, such as probe concentration and incubation times, should be determined experimentally.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS), if required
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Anti-fade mounting medium
Procedure:
-
Cell Culture: Plate cells on sterile coverslips in a culture dish and grow to the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.[]
-
(Optional) Permeabilization: If targeting an intracellular protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: If permeabilized, wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
Staining: Dilute the this compound stock solution to the desired working concentration (e.g., 0.5–5 µM) in PBS or an appropriate buffer.[] Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.[]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.[]
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[][11]
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for BODIPY FL (Excitation/Emission: ~503/512 nm).
Visualizations
Caption: Experimental workflow for staining fixed cells with this compound.
Caption: Simplified mechanism of action for a PROTAC utilizing a VH032 ligand.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. southernbiotech.com [southernbiotech.com]
- 7. sinobiological.com [sinobiological.com]
- 8. BODIPY FL色素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. app.fluorofinder.com [app.fluorofinder.com]
- 10. researchgate.net [researchgate.net]
- 11. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry [bio-protocol.org]
- 12. scispace.com [scispace.com]
- 13. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-techne.com [bio-techne.com]
- 15. This compound | TargetMol [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. VH-032 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: BODIPY FL VH032
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching and overcome common challenges when using the BODIPY FL VH032 fluorescent probe in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a high-affinity fluorescent probe designed for the von Hippel-Lindau (VHL) E3 ligase.[1] It consists of the VHL ligand VH032 conjugated to the bright, green-fluorescent BODIPY FL dye.[1] Its primary application is in sensitive, high-throughput screening assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) to identify and characterize novel VHL ligands.[2][3] These ligands are crucial for the development of Proteolysis Targeting Chimeras (PROTACs), a new class of drugs that hijack the cell's protein disposal system.[3][4] The probe has a high binding affinity to the VHL protein complex, with a dissociation constant (Kd) of 3.01 nM.[1][2]
Q2: What is photobleaching and why does it affect BODIPY FL?
A2: Photobleaching is the permanent loss of fluorescence from a fluorophore due to light-induced chemical damage.[5][6] When a fluorescent molecule like BODIPY FL absorbs light, it enters a temporary high-energy excited state before releasing that energy as light (fluorescence). However, high-intensity illumination can cause the molecule to transition to a chemically reactive, long-lived triplet state.[6][7] In this state, the fluorophore can react with surrounding molecules, particularly oxygen, leading to irreversible structural changes that prevent it from fluorescing again.[7][8] While BODIPY dyes are known for their relatively high photostability compared to other dyes like fluorescein, they are still susceptible to photobleaching under prolonged or intense light exposure.[5][][]
Q3: My this compound signal is fading rapidly during imaging. How can I minimize photobleaching?
A3: To minimize photobleaching, a multi-faceted approach is recommended:
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. High photon flux is a primary driver of photobleaching.[8]
-
Minimize Exposure Time: Use the shortest possible exposure times for image acquisition. Keep the shutter closed when not actively acquiring images.
-
Use Antifade Mounting Media: Mount your samples in a commercially available or self-prepared antifade reagent. These media contain chemicals that scavenge for reactive oxygen species, which are major contributors to photobleaching.[8][11] Note that some antifade reagents may not be fully compatible with BODIPY dyes, so testing is recommended.[12]
-
Oxygen Depletion: For live-cell imaging or in vitro assays, using an oxygen-depleted buffer or an oxygen scavenging system (e.g., glucose oxidase/catalase) can significantly enhance the photostability of BODIPY FL.[13]
-
Optimize Filter Selection: Use high-quality, narrow bandpass filters that match the excitation and emission spectra of BODIPY FL to minimize exposing the sample to unnecessary wavelengths of light.
Q4: I am observing high background fluorescence in my images. What are the common causes and solutions?
A4: High background significantly reduces the signal-to-noise ratio and can be caused by several factors:[]
-
Excessive Dye Concentration: Using a concentration of this compound that is too high can lead to nonspecific binding and high background. Optimize the concentration by performing a titration experiment.
-
Insufficient Washing: Inadequate washing after the staining step can leave unbound probe in the sample. Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS).[]
-
Inappropriate Mounting Medium: Some mounting media can exhibit autofluorescence.[12] Test your mounting medium for background fluorescence before use or select one specifically designed for low-fluorescence applications.
Q5: My fluorescence signal is weak or absent. What should I check?
A5: A weak or absent signal can be frustrating. Consider the following troubleshooting steps:
-
Confirm Probe Integrity: Ensure the this compound probe has been stored correctly, protected from light and moisture, to prevent degradation.[14]
-
Check Microscope Settings: Verify that you are using the correct excitation source (e.g., a 488 nm laser line is suitable) and emission filter for BODIPY FL (peak emission ~513 nm).[14][15] Ensure the detector gain and sensitivity are set appropriately.
-
Optimize Staining Protocol: The incubation time or probe concentration may be insufficient. Try increasing the incubation period or performing a concentration titration to find the optimal staining conditions.[]
-
Consider Fluorescence Quenching: At very high concentrations, BODIPY dyes can exhibit self-quenching, where fluorophores interact and reduce the overall fluorescence emission.[16] This is another reason why optimizing the probe concentration is critical.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid Signal Fading | Photobleaching: Excitation light intensity is too high; exposure time is too long; lack of antifade protection. | 1. Reduce laser power to the minimum required for a good signal. 2. Use shorter camera exposure times. 3. Employ a high-quality antifade mounting medium.[11] 4. For live-cell imaging, consider using an oxygen scavenging system in the media.[13] |
| High Background Signal | Excess Probe: Staining concentration is too high. Insufficient Washing: Unbound probe remains in the sample. Autofluorescent Medium: The mounting medium itself is fluorescent. | 1. Perform a titration to determine the optimal, lowest effective probe concentration.[] 2. Increase the number and/or duration of wash steps post-incubation.[] 3. Image a slide with only the mounting medium to check for autofluorescence. Switch to a different medium if necessary.[12] |
| Weak or No Signal | Incorrect Filter/Laser: Excitation and emission wavelengths are mismatched with the fluorophore. Low Probe Concentration: Insufficient probe to generate a strong signal. Probe Degradation: Improper storage or handling of the fluorescent probe. | 1. Confirm BODIPY FL spectral properties (Ex/Em: ~505/513 nm) and match them with your microscope's laser lines and filters.[14] 2. Increase the probe concentration or incubation time. 3. Store the probe as recommended by the manufacturer, typically at -20°C or -80°C, protected from light.[14] |
Quantitative Data Summary
This table summarizes the key photophysical properties of the BODIPY FL fluorophore, which is the fluorescent component of the VH032 probe.
| Parameter | Value | Significance |
| Max Excitation Wavelength (λex) | ~505 nm[14] | Optimal wavelength of light for exciting the fluorophore. |
| Max Emission Wavelength (λem) | ~513 nm[14] | Wavelength of peak fluorescence emission to be captured by the detector. |
| Extinction Coefficient | > 80,000 cm⁻¹M⁻¹[16][17] | A measure of how strongly the molecule absorbs light at the excitation wavelength. Higher is better. |
| Fluorescence Quantum Yield (Φ) | Up to ~1.0[16][17][18] | The efficiency of converting absorbed light into emitted light. A value near 1.0 indicates very high brightness. |
| Fluorescence Lifetime (τ) | > 5 nanoseconds[16][19] | The average time the molecule stays in the excited state. A longer lifetime is useful for applications like FP. |
| Solvent/pH Sensitivity | Relatively Insensitive[16][18] | The fluorescence properties are stable across a range of solvent polarities and pH values, leading to more reliable results. |
Experimental Protocols
Protocol 1: General Staining of Fixed Cells
-
Cell Preparation: Culture cells on sterile glass coverslips to an appropriate confluency (e.g., 70-80%).
-
Fixation: Wash cells briefly with Phosphate-Buffered Saline (PBS), then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS for 5 minutes each. If the target is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash cells three times with PBS for 5 minutes each to remove the permeabilization buffer.
-
Staining: Prepare the this compound working solution by diluting the stock solution in a suitable buffer (e.g., PBS) to the desired final concentration (typically in the range of 0.5–5 μM for fixed cells).[] Incubate the coverslips with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the coverslips three times with PBS for 5 minutes each to remove unbound probe.[]
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium. Use a minimal amount to avoid floating the coverslip.
-
Sealing (Optional): For non-hardening media, seal the edges of the coverslip with nail polish to prevent drying and movement.[15] Allow the mounting medium to cure or harden if necessary (as per manufacturer's instructions) before imaging.
Protocol 2: Recommended Microscope Settings for Minimizing Photobleaching
-
Power On: Turn on the microscope, laser sources, and camera.
-
Locate Sample: Begin with a low magnification objective (e.g., 10x or 20x) and use brightfield or DIC to locate the area of interest without exposing the sample to intense fluorescent excitation light.
-
Set Excitation/Emission: Select the appropriate laser line (e.g., 488 nm) and emission filter (e.g., a 525/50 nm bandpass filter) for BODIPY FL.
-
Minimize Excitation Power: Set the laser power to the lowest possible setting (e.g., 0.1-1% of maximum).
-
Set Initial Exposure: Switch to live view. Adjust the camera exposure time and gain to get a visible, but not saturated, image.
-
Optimize Signal-to-Noise: Gradually increase the laser power or exposure time only as needed to achieve a sufficient signal-to-noise ratio for your analysis. Always prioritize using the lowest possible excitation light dose.
-
Acquisition: Acquire images using these optimized settings. For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest. For Z-stacks, use the largest feasible step size.
-
Shuttering: Ensure the excitation light shutter is closed at all times except during the actual image capture.
Visual Guides
Caption: Experimental workflow highlighting key steps to reduce photobleaching.
Caption: Causes of photobleaching and corresponding prevention strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. bidc.ucsf.edu [bidc.ucsf.edu]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Video: Author Spotlight: Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment [jove.com]
- 16. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 17. BODIPY | AAT Bioquest [aatbio.com]
- 18. BODIPY - Wikipedia [en.wikipedia.org]
- 19. BODIPY FL色素 | Thermo Fisher Scientific - JP [thermofisher.com]
Solving low signal-to-noise ratio in VHL binding assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low signal-to-noise ratios in Von Hippel-Lindau (VHL) binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a VHL binding assay?
A VHL binding assay is typically a competitive assay designed to screen for and characterize compounds that bind to the VHL protein.[1][2] VHL is an E3 ubiquitin ligase that is crucial in cellular processes by targeting proteins for degradation, most notably the hypoxia-inducible factor (HIF-α).[3][4][5] In the context of drug discovery, particularly for developing Proteolysis-targeting chimeras (PROTACs), VHL is a popular target.[1]
These assays often employ techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP).[1][2][6] The general principle involves a fluorescently labeled ligand (probe) that binds to the VHL protein complex. This interaction produces a high signal (e.g., high FRET or high polarization). When a test compound that also binds to VHL is introduced, it competes with the fluorescent probe for the binding site. This competition leads to a decrease in the signal, which is proportional to the binding affinity of the test compound.[1][7][8]
Q2: What are the key metrics for assessing the quality of my VHL binding assay?
To assess the quality and reliability of your assay, you should consider the following metrics:
-
Signal-to-Background (S/B) Ratio: This is the ratio of the signal from a positive control (e.g., VHL with fluorescent probe) to the signal from a negative control (e.g., buffer and probe only). A higher S/B ratio indicates a larger dynamic range for the assay.[9]
-
Signal-to-Noise (S/N) Ratio: This metric compares the signal to the background noise, providing confidence in the measurement. A higher S/N ratio means the signal is clearly distinguishable from the background variability.[10][11]
-
Z'-factor: This value reflects the separation between the positive and negative control signals, taking into account the standard deviations of both. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[9]
Q3: What are the common causes of a low signal-to-noise ratio in VHL binding assays?
A low signal-to-noise ratio can stem from either a weak signal or high background noise.[9] Common causes include:
-
Reagent Issues:
-
Experimental Conditions:
-
Compound Interference:
Troubleshooting Guide
Problem: High Background Signal
A high background can obscure the specific signal from the binding interaction.[9]
| Potential Cause | Troubleshooting Step |
| Buffer Component Interference | Some buffer components, like BSA, can be inherently fluorescent. Test each buffer component individually to identify the source of fluorescence. Consider using alternative blocking agents like bovine gamma globulin (BGG).[13] |
| Contaminated Reagents | Ensure all reagents and solvents are of high purity and free from fluorescent impurities.[13] Prepare fresh reagents and buffers. |
| High Reagent Concentration | An excessively high concentration of the VHL protein or fluorescent probe can lead to a high background. Titrate both components to find the optimal concentrations. |
| Compound Autofluorescence | Run a control with the test compound in the absence of the VHL protein to check for intrinsic fluorescence. |
Problem: Weak or No Signal
A weak signal makes it difficult to distinguish the binding activity from the background noise.[9]
| Potential Cause | Troubleshooting Step |
| Suboptimal Reagent Concentrations | Titrate the VHL protein complex and the fluorescent probe to determine the optimal concentrations that provide a robust signal. For FP assays, a binder concentration that results in about 75% of the tracer being bound is a good starting point for competitive assays.[13] |
| Degraded Reagents | VHL protein is sensitive to freeze/thaw cycles. Aliquot reagents upon receipt and store them at the recommended temperatures, avoiding repeated temperature fluctuations.[12] Ensure reagents are protected from light and moisture.[14] |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the plate reader are correctly set for your fluorophore. Optimize the gain settings to enhance signal detection without saturating the detector.[13] |
| Insufficient Incubation Time | Ensure that the binding reaction has reached equilibrium by performing a time-course experiment. |
| Inactive Protein | Confirm the activity of your VHL protein complex using a known potent inhibitor as a positive control. |
VHL Signaling Pathway and Assay Principle
The following diagram illustrates the targeted VHL signaling pathway and the principle of a competitive binding assay.
Caption: VHL pathway and competitive assay principle.
Experimental Protocol: Fluorescence Polarization (FP) VHL Binding Assay
This protocol provides a general workflow for a competitive VHL binding assay using fluorescence polarization.
Materials:
-
Purified ELOB/ELOC/VHL protein complex
-
VHL inhibitor control (e.g., VH298)[2]
-
Assay Buffer
-
Test compounds dissolved in DMSO
-
Black, low-volume 96- or 384-well microplate
-
Fluorescence polarization plate reader
Workflow Diagram:
Caption: Workflow for a VHL FP binding assay.
Procedure:
-
Reagent Preparation:
-
Thaw the ELOB/ELOC/VHL Complex on ice. Avoid multiple freeze-thaw cycles.[2]
-
Prepare serial dilutions of the test compounds and control inhibitor in assay buffer. The final DMSO concentration should not exceed 1-2%.[2][7]
-
Dilute the fluorescent probe and VHL complex to their optimal working concentrations in the assay buffer.
-
-
Assay Plate Setup:
-
Add diluted test compounds, control inhibitor, or buffer (for positive and negative controls) to the wells of the microplate.
-
Add the diluted VHL protein complex to all wells except the "Negative Control" and "Blank" wells.
-
Add assay buffer to the "Negative Control" and "Blank" wells.
-
-
Reaction and Incubation:
-
Initiate the binding reaction by adding the diluted fluorescent probe to all wells.
-
Incubate the plate at room temperature for the predetermined optimal time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., λex 485 nm, λem 528 nm).[2]
-
-
Data Analysis:
-
Subtract the background mP value (from "Blank" wells) from all other readings.
-
Plot the change in millipolarization (ΔmP) against the concentration of the test compound.
-
Calculate the IC50 values from the resulting dose-response curves.
-
Troubleshooting Logic Diagram
When encountering a low signal-to-noise ratio, use the following logic to diagnose the issue.
References
- 1. revvity.com [revvity.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of VHL gene alterations and their relationship to clinical parameters in sporadic conventional renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 11. Signal-to-noise ratio - Wikipedia [en.wikipedia.org]
- 12. Strategies for getting the longest use out of reagents and accessories | FUJIFILM Wako [wakopyrostar.com]
- 13. benchchem.com [benchchem.com]
- 14. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
BODIPY FL VH032 assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the BODIPY FL VH032 assay for the identification and characterization of von Hippel-Lindau (VHL) E3 ligase ligands.
Frequently Asked Questions (FAQs)
Q1: What is the this compound probe and how does it work?
A1: this compound is a high-affinity fluorescent probe designed for studying the von Hippel-Lindau (VHL) E3 ligase.[1][2] It is composed of the VHL ligand VH032 chemically linked to a BODIPY FL fluorophore. This probe is primarily used in two types of fluorescence-based assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[3]
-
In a TR-FRET assay , this compound acts as the acceptor fluorophore. When it binds to the VHL protein complex, which is tagged with a donor fluorophore (e.g., terbium), the two fluorophores are brought into close proximity, resulting in a high FRET signal. A potential VHL ligand will compete with the probe for binding to VHL, leading to a decrease in the FRET signal.[4][5]
-
In an FP assay , the small, rapidly tumbling this compound probe has a low fluorescence polarization value. Upon binding to the much larger VHL protein complex, its rotation slows down, leading to an increase in fluorescence polarization. A competing ligand will displace the probe, causing a decrease in the polarization signal.[5]
Q2: What are the excitation and emission wavelengths for this compound?
A2: The maximum excitation wavelength for this compound is approximately 504 nm, and its maximum emission wavelength is around 520 nm.[1][2]
Q3: What is the binding affinity of this compound to the VHL complex?
A3: this compound is a high-affinity probe with a dissociation constant (Kd) of approximately 3.01 nM as determined by TR-FRET assay.[1][2] In a fluorescence polarization assay, the probe exhibits a Kd of 100.8 nM to the VCB (VHL-ElonginC-ElonginB) protein complex.[4]
Q4: How should I store the this compound probe?
A4: For long-term storage, the probe in powder form should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year. It is important to protect the probe from direct sunlight.[2]
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and low-retention tips. Consider using an automated liquid handler for high-throughput screening. |
| Incomplete Mixing | After adding reagents, ensure thorough mixing of the assay plate by gentle shaking or orbital shaking for a specified time. Avoid vigorous shaking that can introduce bubbles. |
| Edge Effects in Microplates | Plate-to-plate and intra-plate variability can be caused by temperature and evaporation gradients. Avoid using the outer wells of the plate, or fill them with buffer/media to create a humidity barrier. |
| Precipitation of Compounds | Visually inspect wells for any precipitation of test compounds. If observed, consider reducing the compound concentration or using a different solvent. Ensure the final solvent concentration is consistent across all wells. |
| Inconsistent Incubation Time | Ensure all plates are incubated for the same duration before reading. The TR-FRET signal for the this compound assay is reported to be stable between 90 and 300 minutes of incubation.[2] |
Issue 2: Low signal-to-background ratio or low Z' factor.
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | The concentrations of the this compound probe and the VHL protein complex are critical. Perform a cross-titration of both reagents to determine their optimal concentrations for your specific assay conditions. For the TR-FRET assay, published starting concentrations are 4 nM this compound and 2 nM GST-VCB.[4] For the FP assay, 10 nM probe and 100 nM GST-VCB have been used.[5] |
| Degraded Reagents | Ensure the probe and protein have been stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions of the probe and protein for each experiment. |
| Incorrect Instrument Settings | Optimize the settings on your plate reader, including excitation and emission wavelengths, dichroic mirrors, gain, and number of flashes. Use the recommended wavelengths of ~504 nm for excitation and ~520 nm for emission.[1][2] |
| Assay Buffer Composition | The composition of the assay buffer can impact protein stability and binding. Ensure the buffer has the correct pH and ionic strength. Consider adding a non-ionic detergent like Tween-20 (e.g., 0.01%) to reduce non-specific binding. |
| High Background Fluorescence | Test for background fluorescence from the microplate or test compounds. Use black, low-binding microplates for fluorescence assays. If compounds are fluorescent, measure their signal in the absence of the probe and subtract it from the assay signal. |
Issue 3: Inconsistent results with known inhibitors or control compounds.
| Potential Cause | Recommended Solution |
| DMSO Concentration Effects | The this compound TR-FRET assay is sensitive to the concentration of Dimethyl Sulfoxide (DMSO). The effect is minimal at 1% DMSO or less, but becomes more pronounced at higher concentrations (2%, 5%, or 10%).[4][5] It is recommended to keep the final DMSO concentration at or below 1% and consistent across all wells, including controls.[4][5] |
| Incorrect Dilution of Control Compounds | Carefully prepare serial dilutions of your positive and negative control compounds. Ensure the accuracy of the stock concentration and the dilution series. |
| Protein Quality and Activity | The VHL protein complex must be properly folded and active. If possible, verify the quality and activity of each new batch of protein. Inconsistent protein quality can lead to significant variability in assay results. |
| Photobleaching of the Probe | BODIPY dyes can be susceptible to photobleaching with prolonged exposure to light.[] Minimize the exposure of the probe and the assay plates to light. Read the plates promptly after the incubation period. |
Experimental Protocols & Data
This compound TR-FRET Assay Protocol
This protocol is a general guideline based on published literature.[4] Optimization may be required for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., PBS, 0.01% Tween-20, pH 7.4).
-
Dilute the GST-VCB protein complex and the Terbium-labeled anti-GST antibody in the assay buffer.
-
Dilute the this compound probe in the assay buffer. Protect from light.
-
Prepare serial dilutions of test compounds in DMSO, and then dilute in assay buffer to the desired final concentration. Ensure the final DMSO concentration remains ≤1%.
-
-
Assay Procedure:
-
In a 384-well black microplate, add the test compounds or DMSO vehicle (for controls).
-
Add the GST-VCB protein complex and the Terbium-labeled anti-GST antibody mixture to all wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add the this compound probe to all wells.
-
Incubate the plate for 90-300 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-capable plate reader.
-
Excitation: ~340 nm (for Terbium).
-
Emission: ~620 nm (Terbium reference) and ~520 nm (BODIPY FL FRET signal).
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 620 nm).
-
Quantitative Data Summary
| Parameter | TR-FRET Assay | FP Assay | Reference |
| Probe Concentration | 4 nM | 10 nM | [4][5] |
| GST-VCB Concentration | 2 nM | 100 nM | [4][5] |
| This compound Kd | 3.01 nM | 100.8 nM | [1][4] |
| Incubation Time | 90 - 300 minutes | 90 minutes | [2][4][5] |
| Max DMSO Concentration | ≤ 1% | ≤ 1% (recommended) | [4][5] |
Diagrams
Caption: TR-FRET assay principle with this compound.
Caption: General experimental workflow for the TR-FRET assay.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 4. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Effect of DMSO Concentration on BODIPY FL VH032 Assays
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the impact of dimethyl sulfoxide (B87167) (DMSO) concentration on assays utilizing the BODIPY FL VH032 fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum concentration of DMSO for a this compound assay?
It is recommended to keep the final DMSO concentration at 1% or less in this compound-mediated assays, such as Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET).[1] While the probe itself is soluble in high concentrations of DMSO, experimental data shows that concentrations above 1% can negatively affect assay performance.[1]
Q2: How does increasing the DMSO concentration affect the assay signal and results?
Increasing DMSO concentration has two primary negative effects on TR-FRET based assays using this compound:
-
Decreased Assay Signal: The raw signal, measured in Relative TR-FRET Units (RTUs), decreases as the DMSO concentration rises. For instance, in a negative control group, the signal dropped from 3491 RTU at 1% DMSO to 1141 RTU at 10% DMSO.[2]
-
Increased IC₅₀ Values: Higher DMSO concentrations lead to an apparent decrease in the potency of inhibitors, reflected by higher calculated IC₅₀ values. For the VHL inhibitor VH298, the IC₅₀ value was stable at ~45 nM for DMSO concentrations up to 1%, but increased to 81.1 nM at 5% DMSO and 110.6 nM at 10% DMSO.[1][2]
Q3: My calculated IC₅₀ values for test compounds are higher than expected. Could the DMSO concentration be the cause?
Yes. If your final assay concentration of DMSO is above 1%, it could be artificially inflating the IC₅₀ values of your test compounds.[1][2] This effect can mask the true potency of potential inhibitors. It is crucial to perform a DMSO tolerance test to establish a concentration that does not significantly alter the IC₅₀ of a known control compound.
Q4: I am observing a high background signal or unexpected fluorescence from my negative control (DMSO only). What are the potential causes?
While DMSO itself is not typically fluorescent, high background signals can arise from several sources:
-
Contaminated DMSO: The DMSO stock may be contaminated with fluorescent impurities. It is recommended to use high-purity, spectroscopy-grade DMSO and test new batches for background fluorescence.[3]
-
Assay Interference: At higher concentrations, DMSO can perturb protein structures or interact with other assay components, potentially leading to non-specific signals.[4]
-
Probe Instability: Although this compound is generally stable, extreme DMSO concentrations could potentially affect its photophysical properties.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Background Ratio | High DMSO concentration is quenching the TR-FRET signal. | Reduce the final DMSO concentration in the assay to ≤1%.[1] Ensure control wells (positive and negative) have the same final DMSO concentration as test wells. |
| Inconsistent or Inflated IC₅₀ Values | DMSO is interfering with the binding interaction between the probe/inhibitor and the VHL protein.[1][2] | Perform a DMSO tolerance curve using a known inhibitor (e.g., VH298) to determine the optimal DMSO concentration. Maintain this concentration across all experiments. |
| High Background Fluorescence | DMSO stock may be contaminated or interacting with assay components.[3] | Use a fresh, high-purity (spectroscopy grade) stock of DMSO. Test the DMSO alone in the assay buffer to measure any intrinsic fluorescence. |
Data Presentation
Table 1: Effect of DMSO Concentration on Negative Control Signal
This table summarizes the impact of varying DMSO concentrations on the TR-FRET signal of the negative control (no inhibitor).
| DMSO Concentration (%) | TR-FRET Signal (RTUs) |
| 0.2 | 3729 |
| 0.5 | 3685 |
| 1.0 | 3491 |
| 2.0 | 3108 |
| 5.0 | 2258 |
| 10.0 | 1141 |
| Data sourced from a study on this compound-mediated VHL TR-FRET binding assays.[2] |
Table 2: Effect of DMSO Concentration on VH298 IC₅₀ Value
This table illustrates how increasing DMSO concentrations affect the measured potency (IC₅₀) of the known VHL inhibitor, VH298.
| DMSO Concentration (%) | Observed IC₅₀ (nM) |
| 0.2 | 45.2 |
| 0.5 | 45.5 |
| 1.0 | 44.4 |
| 2.0 | 57.9 |
| 5.0 | 81.1 |
| 10.0 | 110.6 |
| Data sourced from a study on this compound-mediated VHL TR-FRET binding assays.[1][2] |
Experimental Protocols
Protocol: DMSO Tolerance Evaluation in a VHL TR-FRET Assay
This protocol outlines the methodology to determine the acceptable range of DMSO concentrations for your assay.
-
Reagent Preparation:
-
Assay Buffer: Prepare the appropriate buffer for the TR-FRET assay.
-
This compound Probe: Prepare a working stock solution. An example concentration is 4 nM.[2]
-
Protein Complex: Prepare the GST-VCB protein complex (e.g., 2 nM) and the Tb-anti-GST antibody (e.g., 2 nM).[2]
-
Positive Control: Prepare a dilution series of a known VHL inhibitor, such as VH298.
-
DMSO Stocks: Prepare a series of DMSO dilutions in assay buffer to achieve final concentrations ranging from 0.2% to 10% (or your desired range).
-
-
Assay Plate Setup:
-
Use a suitable low-volume, black microplate.
-
Negative Control Wells: Add assay components (probe, proteins) and the corresponding volume of each DMSO dilution to achieve the final target concentrations.
-
Positive Control Wells: Add assay components, the VH298 dilution series, and the corresponding volume of each DMSO dilution. Ensure the final DMSO concentration is constant for each complete VH298 dose-response curve.
-
-
Experimental Procedure:
-
Data Analysis:
-
Negative Controls: Plot the TR-FRET signal (RTUs) against the DMSO concentration to observe the effect on the assay window.
-
Positive Controls: For each DMSO concentration, normalize the data and fit a sigmoidal dose-response curve to calculate the IC₅₀ value for VH298.
-
Visualizations
Caption: Principle of the competitive TR-FRET assay using this compound.
Caption: Troubleshooting workflow for common DMSO-related issues in assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
BODIPY FL VH032 interference with other reagents
Welcome to the technical support center for BODIPY FL VH032. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this fluorescent probe, address potential issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a high-affinity fluorescent probe designed for studying the von Hippel-Lindau (VHL) E3 ligase.[][2][3][4] It consists of VH032, a potent VHL ligand, conjugated to the green-fluorescent dye BODIPY FL via a polyethylene (B3416737) glycol (PEG)4 linker.[][2][3] Its primary applications are in in vitro binding assays, specifically Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) and Fluorescence Polarization (FP) assays, to identify and characterize VHL ligands.[][2][3][4][5]
Q2: What are the spectral properties of this compound?
A2: this compound has an excitation maximum of approximately 504 nm and an emission maximum of around 520 nm, making it compatible with standard green channel fluorescence detection systems (e.g., 488 nm laser line).[][2][3] BODIPY FL dyes are known for their high fluorescence quantum yield, high extinction coefficient, narrow emission bandwidth, and relative insensitivity to solvent polarity and pH.[6][7]
Q3: How does VH032 interact with the VHL E3 ligase?
A3: VH032 is a small molecule that mimics the hydroxylated Hypoxia-Inducible Factor-1α (HIF-1α) peptide, the natural substrate of VHL. It binds to the substrate recognition pocket of VHL, thereby inhibiting the VHL/HIF-1α interaction.[5] This interaction is central to the ubiquitin-proteasome system that regulates HIF-1α levels in the cell.
Q4: Can this compound be used for live-cell imaging?
A4: While BODIPY dyes are generally cell-permeable due to their hydrophobic nature, the primary application of this compound as described in the literature is for in vitro assays (TR-FRET and FP).[5][6] For live-cell imaging, the probe's localization and potential off-target effects would need to be carefully validated. General protocols for using BODIPY dyes in live-cell staining are available and could be adapted.[]
Troubleshooting Guides
High Background Fluorescence in Cellular Imaging
| Potential Cause | Troubleshooting Steps |
| Excessive Probe Concentration | Optimize the staining concentration. For BODIPY dyes in cell culture, a starting range of 0.1–2 µM is recommended.[] High concentrations can lead to non-specific binding and aggregation, causing high background. |
| Insufficient Washing | Increase the number and duration of washing steps with a suitable buffer (e.g., PBS) after staining to remove unbound probe.[] |
| Autofluorescence | Image an unstained control sample to assess the level of cellular autofluorescence. If significant, consider using a different emission filter or spectral imaging and linear unmixing to separate the specific signal from the background. |
| Non-specific Binding | Include a blocking step (e.g., with BSA) before adding the probe. For competitive binding experiments, co-incubate with an excess of unlabeled VH032 to confirm signal specificity. |
Weak or No Fluorescence Signal
| Potential Cause | Troubleshooting Steps |
| Photobleaching | Minimize exposure to excitation light. Use an anti-fade mounting medium for fixed cells.[] Consider using an oxygen scavenging system for single-molecule studies to enhance photostability.[9][10] |
| Fluorescence Quenching | Avoid using reagents known to quench BODIPY fluorescence. High concentrations of the probe can also lead to self-quenching.[] |
| Incorrect Filter Set | Ensure that the excitation and emission filters on the microscope or plate reader are appropriate for the spectral properties of BODIPY FL (Excitation max ~504 nm, Emission max ~520 nm).[][2][3] |
| Probe Degradation | Store the this compound stock solution protected from light at -20°C or lower to prevent degradation.[2][3] Avoid repeated freeze-thaw cycles.[] |
Spectral Overlap with Other Fluorophores
| Potential Cause | Troubleshooting Steps |
| Co-staining with Spectrally Close Dyes | BODIPY FL has a narrow emission spectrum, which minimizes overlap with longer-wavelength dyes like tetramethylrhodamine (B1193902) (TMR) and Texas Red.[7] However, there can be bleed-through into the red channel under certain conditions.[11] When using other green or yellow fluorophores, significant spectral overlap may occur. |
| DAPI/Hoechst Counterstaining | The emission of DAPI and Hoechst (blue channel) is well-separated from BODIPY FL (green channel), so spectral overlap should be minimal.[6] No direct interference between GFP (similar spectrum to BODIPY FL) and Hoechst has been reported.[12] |
| Phalloidin (B8060827) Conjugates | If using a phalloidin conjugate with a spectrally similar fluorophore (e.g., Alexa Fluor 488), there will be significant overlap. Opt for a phalloidin conjugate in a different spectral range (e.g., red or far-red). |
| Mitigation Strategies | Use sequential scanning on a confocal microscope to acquire images for each fluorophore separately. Apply spectral unmixing algorithms if your imaging software supports it.[] Choose fluorophores with well-separated emission spectra for multi-color experiments.[] |
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~504 nm | [][2][3] |
| Emission Maximum (λem) | ~520 nm | [][2][3] |
| Binding Affinity (Kd) to VCB complex (TR-FRET) | 3.01 nM | [][4] |
| Binding Affinity (Kd) to VCB complex (FP) | 100.8 nM | [5] |
| Molecular Weight | 937.91 g/mol | [2] |
| Formula | C46H62BF2N7O9S | [2] |
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Assay
This protocol is adapted from Lin et al. (2020) for the characterization of VHL ligands.[5][13]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100.
-
This compound: Prepare a stock solution in DMSO and dilute to a working concentration of 4 nM in assay buffer.
-
GST-VCB protein complex: Dilute to 2 nM in assay buffer.
-
Tb-anti-GST antibody: Dilute to 2 nM in assay buffer.
-
Test Compounds: Prepare serial dilutions in DMSO.
-
-
Assay Procedure:
-
Dispense test compounds into a suitable microplate (e.g., 384-well low-volume plate).
-
Add the GST-VCB protein complex and Tb-anti-GST antibody solution to each well.
-
Add the this compound solution to initiate the binding reaction.
-
Incubate the plate in the dark at room temperature for 90-300 minutes. The signal is reported to be stable within this time frame.[2][3]
-
Measure the TR-FRET signal using a plate reader with excitation at ~340 nm and emission detection at 490 nm (terbium donor) and 520 nm (BODIPY FL acceptor).
-
Calculate the ratio of the acceptor to donor emission (520 nm / 490 nm) to determine the TR-FRET signal.
-
Protocol 2: Fluorescence Polarization (FP) Assay
This protocol is adapted from Lin et al. (2020).[5][13]
-
Reagent Preparation:
-
Assay Buffer: As per TR-FRET assay.
-
This compound: Prepare a stock solution in DMSO and dilute to a working concentration of 10 nM in assay buffer.[13]
-
GST-VCB protein complex: Prepare serial dilutions with a starting concentration of 100 nM in assay buffer.[13]
-
Test Compounds: Prepare serial dilutions.
-
-
Assay Procedure:
-
Add the this compound solution to each well of a suitable microplate (e.g., black, non-binding).
-
Add the GST-VCB protein complex or test compounds.
-
Incubate the plate for 90 minutes at room temperature.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters, with excitation at ~485 nm and emission at ~535 nm.
-
Calculate the change in millipolarization (mP) units to determine binding.
-
Protocol 3: General Cellular Staining with BODIPY FL-conjugated Probes
This is a general guideline for cellular imaging that can be adapted for this compound.
-
Cell Preparation:
-
Culture cells to 70-80% confluency on coverslips or in imaging plates.[]
-
-
Staining:
-
Prepare a working solution of the BODIPY FL probe (e.g., 1 µM in serum-free medium or PBS).
-
Remove the culture medium and wash the cells once with PBS.
-
Add the staining solution and incubate for 15-30 minutes at 37°C, protected from light.[]
-
-
Washing:
-
Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound dye.[]
-
-
Fixation (Optional):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[]
-
Wash 2-3 times with PBS.
-
-
Counterstaining and Mounting:
-
If desired, perform counterstaining (e.g., with a nuclear stain like DAPI).
-
Mount the coverslips using an anti-fade mounting medium.[]
-
-
Imaging:
-
Image the cells using a fluorescence microscope with a filter set appropriate for FITC/GFP (e.g., excitation 470/40 nm, emission 525/50 nm).
-
Visualizations
Figure 1. The VHL/HIF-1α signaling pathway under normoxic, hypoxic, and experimental conditions.
Figure 2. Experimental workflow and principle of the TR-FRET assay using this compound.
Figure 3. Troubleshooting logic for addressing weak or no fluorescence signal.
References
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Optimizing BODIPY FL VH032 Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the BODIPY FL VH032 probe in their experiments. The content is tailored for scientists and professionals in drug development engaged in assays involving the von Hippel-Lindau (VHL) E3 ligase.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a this compound assay?
A1: For both Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays, a standard incubation time of 90 minutes is recommended.[1][2] The TR-FRET signal has been shown to be stable for a period of 90 to 300 minutes.[3]
Q2: What are the excitation and emission wavelengths for this compound?
A2: The approximate excitation maximum is 504 nm, and the emission maximum is 520 nm.[3]
Q3: What is the binding affinity of this compound to the VHL protein complex?
A3: this compound is a high-affinity VHL fluorescent probe with a dissociation constant (Kd) of approximately 3.01 nM in a TR-FRET binding assay.[1][3][4]
Q4: Can I use this compound in assays other than TR-FRET?
A4: Yes, this compound is also suitable for Fluorescence Polarization (FP) assays to characterize VHL ligand binding.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal-to-Background Ratio | Suboptimal probe or protein concentration. | Titrate both the this compound probe and the VHL protein complex to determine the optimal concentrations for your specific assay conditions. For FP assays, a probe concentration of 10 nM and a GST-VCB concentration of 100 nM has been used successfully.[1] For TR-FRET, 4 nM of the probe and 2 nM of GST-VCB have been used.[1][2] |
| Insufficient incubation time. | While the signal is stable from 90 minutes, ensure you are incubating for at least this duration. For TR-FRET, you can extend the incubation up to 300 minutes without significant signal loss.[3] | |
| Incompatible buffer components. | Ensure your assay buffer is compatible with the fluorescent probe and proteins. A commonly used buffer is 50 mM Tris (pH 7.5) with 0.01% Triton X-100.[1] | |
| High Signal Variability Between Replicates | Pipetting errors or inaccurate dispensing. | Use calibrated pipettes and consider using an acoustic liquid handler for dispensing small volumes to improve accuracy.[1] |
| Incomplete mixing of reagents. | Gently mix the plate after adding all reagents and before incubation. Avoid vigorous shaking that could introduce bubbles. | |
| Temperature fluctuations. | Ensure a stable incubation temperature. Room temperature is generally acceptable, but drafts or direct sunlight should be avoided. | |
| Signal Decreases Over Time (Before 90 minutes) | Photobleaching of the fluorophore. | Minimize exposure of the plate to light before reading. Use a plate reader with a stable light source. |
| Protein degradation. | Ensure the VHL protein complex is properly stored and handled to maintain its activity. Avoid multiple freeze-thaw cycles. | |
| Assay Window (Z'-factor) is Poor | Suboptimal positive or negative controls. | For a positive control in a competitive binding assay, use a known VHL inhibitor like VH298 at a concentration sufficient to displace the probe (e.g., 30 µM).[1] The negative control should be the vehicle (e.g., DMSO) at the same final concentration as the test compounds.[1][2] |
| High background fluorescence. | Check for autofluorescence from your microplate or buffer components. Use low-fluorescence plates. |
Experimental Protocols
General TR-FRET Assay Protocol
This protocol is a general guideline for a competitive binding assay to identify VHL ligands.
-
Reagent Preparation:
-
Prepare the VHL TR-FRET binding assay buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100.[1]
-
Dilute GST-VCB protein complex, Tb-anti-GST antibody, and this compound in the assay buffer to the desired working concentrations. Based on published data, starting concentrations of 2 nM GST-VCB, 2 nM Tb-anti-GST antibody, and 4 nM this compound can be used.[1][2]
-
Prepare dilutions of test compounds and controls (e.g., VH298 as a positive control, DMSO as a negative control).[1]
-
-
Assay Procedure:
-
Use an acoustic liquid handler to dispense test compounds and controls into a suitable microplate.
-
Add the GST-VCB, Tb-anti-GST antibody, and this compound mixture to all wells.
-
Incubate the plate at room temperature for 90 to 300 minutes, protected from light.[3]
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with appropriate filters for terbium (donor) and BODIPY FL (acceptor).
-
General Fluorescence Polarization (FP) Assay Protocol
This protocol provides a general framework for a competitive FP binding assay.
-
Reagent Preparation:
-
Prepare the VHL FP binding assay buffer.
-
Dilute GST-VCB protein complex and this compound in the assay buffer. Optimal concentrations of 100 nM GST-VCB and 10 nM this compound have been reported.[1]
-
Prepare dilutions of test compounds and controls.
-
-
Assay Procedure:
-
Add the GST-VCB and this compound mixture to the wells of a low-binding microplate.
-
Add the test compounds and controls to the respective wells.
-
Incubate the plate for 90 minutes at room temperature, protected from light.[1]
-
-
Data Acquisition:
-
Measure the fluorescence polarization signal using a plate reader equipped with appropriate excitation and emission filters.
-
Visualizations
Caption: TR-FRET assay principle with this compound.
Caption: Fluorescence Polarization assay workflow.
Caption: Troubleshooting workflow for assay optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
Correcting for spectral overlap with BODIPY FL VH032
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to spectral overlap when using the BODIPY FL VH032 fluorescent probe in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a high-affinity fluorescent probe created by linking the BODIPY FL fluorophore to VH032, a small molecule ligand for the von Hippel-Lindau (VHL) E3 ligase.[1][2][3] VH032 is an inhibitor of the VHL:HIF-1α interaction.[4][5] This probe is primarily used in fluorescence-based binding assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), to identify and characterize VHL ligands in high-throughput screening.[3][6][7]
Q2: What are the spectral properties of the BODIPY FL fluorophore?
BODIPY FL is a bright, green-fluorescent dye known for its high fluorescence quantum yield, high extinction coefficient, and narrow emission bandwidth.[8][] Its spectral characteristics make it an excellent alternative to fluorescein (B123965) (FITC).[8][10] Unlike many other dyes, its absorption and fluorescence spectra are relatively insensitive to solvent polarity and pH.[8][10]
| Property | Wavelength (nm) | Reference |
| Maximum Excitation | ~502-505 nm | [11][12] |
| Maximum Emission | ~511-520 nm | [2][11][12] |
Q3: What is spectral overlap and why is it a concern with BODIPY FL?
Spectral overlap, also known as bleed-through or crosstalk, occurs when the fluorescence emission from one fluorophore is detected in the channel designated for another.[13] Although BODIPY FL has a narrow emission peak, its emission tail can extend into the detection channels of other fluorophores (e.g., yellow or red dyes) in a multicolor experiment.[8][13] This can lead to false-positive signals and inaccurate data interpretation, especially in co-localization studies or quantitative analyses like flow cytometry.[13][14]
Q4: How does VH032 function in a biological context?
VH032 is a ligand that binds to the von Hippel-Lindau (VHL) protein, which is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[4][15] This complex targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent degradation by the proteasome.[1][4] By binding to VHL, inhibitors like VH032 block the VHL:HIF-1α interaction, leading to the stabilization of HIF-1α and activation of the hypoxic response.[4] The this compound probe leverages this high-affinity interaction for assay development.[3][6]
Troubleshooting Guide
Q5: I see a signal in my PE/TRITC channel when only using this compound. Is this real?
This is a classic example of spectral bleed-through. The emission spectrum of BODIPY FL, while peaking around 511-520 nm, has a tail that can extend into the 575 nm range, where PE and TRITC are typically detected.[13][14] This results in a "false positive" signal. To solve this, you must apply a correction method like fluorescence compensation or spectral unmixing.[16]
Q6: My compensated data looks incorrect, with "swooping" populations or negative values. What went wrong?
Incorrect compensation is often due to improperly prepared controls.[17] Ensure your single-color compensation controls adhere to the following rules:
-
Brightness: The positive control must be at least as bright as the signal in your experimental sample.[17][18]
-
Matched Autofluorescence: The autofluorescence of the positive and negative populations in your control should be identical.[17][18] Using the same cell type for both is ideal.
-
Matched Fluorophore: The exact same fluorophore (this compound) must be used for the control as in the experiment.[17]
-
Identical Instrument Settings: Use the exact same instrument settings (voltages, gains) for acquiring control and experimental samples.[14][17]
Q7: How can I minimize spectral overlap from the start?
-
Instrument Setup: Use laser lines that maximally excite your primary fluorophore while minimally exciting others. For BODIPY FL, a 488 nm or 505 nm laser is optimal.[8][11]
-
Filter Selection: Use the narrowest possible bandpass filter for your BODIPY FL channel (e.g., 520/20 nm) to minimize the collection of off-peak emission.
-
Fluorophore Choice: When designing a multicolor panel, choose fluorophores with maximal spectral separation. Avoid fluorophores with significant excitation by the 488nm laser if their emission is close to BODIPY FL's. For example, pairing BODIPY FL with a far-red dye like APC-Cy7 is safer than pairing it with PE.
Experimental Protocols
Protocol 1: Fluorescence Compensation for Flow Cytometry
This protocol outlines the essential steps for calculating and applying fluorescence compensation to correct for the spectral overlap of this compound.
1. Prepare Controls:
-
Unstained Control: A sample of cells without any fluorescent labels. This is used to set the baseline autofluorescence.
-
Single-Color Controls: For each fluorophore in your experiment (including this compound), prepare a separate sample stained with only that single fluorophore.[16] It is critical that the positive population is clearly distinguishable from the negative.[18] Compensation beads can be used as an alternative if a bright positive population is hard to obtain with cells.[18]
2. Instrument Setup:
-
Load the unstained control sample onto the flow cytometer.
-
Adjust the Forward Scatter (FSC) and Side Scatter (SSC) voltages to place your cell population of interest on scale.
-
Adjust the fluorescence channel voltages so that the unstained population is visible and on scale, typically in the lower decades of the plot.
3. Data Acquisition & Compensation Calculation:
-
Record data for each of your single-color controls using the exact same voltage settings.
-
Using your instrument's software, create a compensation matrix. The software will use the single-color controls to calculate the percentage of signal from BODIPY FL that is spilling into other channels (and vice versa for all other fluorophores).[16]
-
For example, the software will measure the median fluorescence intensity of the BODIPY FL-positive population in the PE channel and use this to subtract the appropriate amount of signal from the PE channel for every event.[18]
-
Once the matrix is calculated, apply it to your fully stained experimental samples.
4. Verify Compensation:
-
Check the compensated data for your single-color controls. The median fluorescence intensity of the positive population should be the same as the negative population in all channels except its primary one.[18] For instance, for the BODIPY FL control, the median of the FITC channel should be the same for both the BODIPY-negative and BODIPY-positive populations.
Protocol 2: Spectral Unmixing for Fluorescence Microscopy
Spectral unmixing is a more powerful technique that separates overlapping spectra by treating the signal in each pixel as a combination of pure emission signals.[19][20] This is particularly useful when fluorophores have highly overlapping spectra.[19]
1. Acquire a Reference Spectral Library:
-
Prepare samples stained with a single fluorophore each (e.g., one for this compound, one for your red fluorophore, etc.).
-
Using a spectral confocal microscope, acquire a "lambda stack" or "spectral image" of each single-stained sample. This involves collecting the fluorescence intensity across a range of narrow wavelength bands (e.g., from 500 nm to 700 nm in 10 nm steps).[19]
-
The resulting data for each fluorophore is its "reference spectrum" or "spectral signature".[17]
2. Acquire Image of Experimental Sample:
-
Using the identical instrument settings, acquire a lambda stack of your fully stained experimental sample.
3. Perform Linear Unmixing:
-
In your microscope's analysis software (e.g., ZEN, LAS X, or an ImageJ/Fiji plugin), open the linear unmixing function.[21]
-
Provide the software with the reference spectra you collected in Step 1.
-
The software will then analyze the lambda stack from your experimental sample. For each pixel, it will calculate the proportional contribution of each reference spectrum required to reconstruct the measured mixed spectrum.[19][21]
-
The output will be a set of images, one for each fluorophore, where the signal from spectral bleed-through has been computationally removed.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of this compound as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 8. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - TR [thermofisher.com]
- 10. BODIPY FL Dye | Thermo Fisher Scientific - BR [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Spectrum [BODIPY FL] | AAT Bioquest [aatbio.com]
- 13. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 14. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 15. VH 032, amine | Degrader Building Blocks: R&D Systems [rndsystems.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 20. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
Technical Support Center: BODIPY FL VH032 HTS Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their High-Throughput Screening (HTS) assays using the BODIPY FL VH032 probe, with a focus on improving the Z' factor.
Frequently Asked Questions (FAQs)
Q1: What is the this compound probe and what is it used for?
A1: this compound is a high-affinity fluorescent probe designed for the von Hippel-Lindau (VHL) E3 ligase.[1][2] It consists of a VHL ligand (VH032) linked to a BODIPY FL fluorophore.[3] This probe is primarily used in in vitro binding assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), to identify and characterize novel VHL ligands, which are crucial for the development of PROTACs (Proteolysis Targeting Chimeras).[1][2]
Q2: What are the key spectral properties of the this compound probe?
A2: The BODIPY FL fluorophore has an excitation maximum of approximately 504 nm and an emission maximum of around 520 nm.[3] Its key features include a high extinction coefficient, high fluorescence quantum yield, and spectral properties that are relatively insensitive to solvent polarity and pH.[4]
Q3: What is a Z' factor and why is it important for my HTS assay?
A3: The Z' factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[5][6] It reflects the separation between the high and low control signals, taking into account the data variation. A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5] A low Z' factor (below 0.5) suggests that the assay window is too small or the data is too variable to reliably distinguish hits from non-hits.[5]
Q4: Can I use this compound in both TR-FRET and FP assay formats?
A4: Yes, this compound has been successfully used in both TR-FRET and FP assay formats to study VHL binding.[1][2][3] The choice of assay format may depend on available equipment, sensitivity requirements, and susceptibility to interference. TR-FRET assays are generally less prone to interference from scattered light and autofluorescent compounds.[7]
Troubleshooting Guide: Improving Z' Factor
Issue 1: Low Z' Factor in Fluorescence Polarization (FP) Assay
A common challenge in FP assays is a small signal window or high data variability, leading to a poor Z' factor. Below are potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Probe Concentration | An inappropriate concentration of this compound can reduce assay sensitivity and robustness.[1] Perform a concentration optimization experiment by titrating the probe against a fixed concentration of the VCB protein complex. Aim for a concentration that gives a stable and robust signal without being excessive.[1] |
| Suboptimal Protein Concentration | The concentration of the GST-VCB protein complex is critical. Titrate the protein complex against a fixed concentration of the this compound probe to determine the optimal concentration that yields a sufficient signal window. |
| DMSO Interference | High concentrations of DMSO, a common solvent for test compounds, can negatively impact assay performance.[1] Test the tolerance of your assay to a range of DMSO concentrations (e.g., 0.2% to 10%). If a significant decrease in signal or increase in variability is observed, consider reducing the final DMSO concentration in your screening library plates.[1][8] |
| Incubation Time Not Optimized | The binding of this compound to VHL may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time that provides a stable signal. A 90-minute incubation has been shown to be effective.[1] |
| Assay Component Aggregation | Proteins or compounds may aggregate, causing light scatter and increased FP signal. Ensure high purity of the protein preparation.[9] Consider adding a small amount of non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer to prevent aggregation. |
| Non-Specific Binding | The probe may bind to the microplate surface, increasing background polarization.[9] Use non-binding surface microplates. Including a carrier protein like bovine gamma globulin (BGG) instead of BSA in the buffer can also help minimize non-specific binding.[9] |
Issue 2: High Variability Between Replicate Wells
High variability in either the high (bound) or low (unbound) control wells can significantly lower the Z' factor.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracies | Inconsistent dispensing of reagents can lead to well-to-well variations. Ensure pipettes are properly calibrated. Use automated liquid handlers for better precision in HTS. |
| Incomplete Mixing | Reagents may not be uniformly mixed in the wells. After adding all components, gently mix the plate on a plate shaker for a short period. Avoid vigorous shaking that can introduce bubbles. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and alter assay performance. Use a plate sealer to minimize evaporation. Avoid using the outermost wells for samples and controls if edge effects are significant. |
| Temperature Fluctuations | Fluorescence polarization is sensitive to temperature changes. Allow all reagents and plates to equilibrate to room temperature before starting the assay. Ensure the plate reader maintains a stable temperature during measurements. |
Experimental Protocols & Workflows
Protocol 1: Optimizing this compound Concentration for FP Assay
This protocol describes how to determine the optimal concentration of the this compound probe for a robust FP assay.
-
Prepare Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.01% BGG).
-
GST-VCB Stock Solution: Prepare a concentrated stock of the purified protein complex.
-
This compound Stock Solution: Prepare a stock solution in DMSO (e.g., 10 mM) and then create a serial dilution series in assay buffer.[3]
-
-
Experimental Setup:
-
In a 384-well, low-volume, non-binding surface plate, add a fixed, saturating concentration of GST-VCB to a set of wells.
-
To these wells, add varying final concentrations of this compound (e.g., ranging from 1 nM to 100 nM).[1]
-
Include control wells with this compound only (no protein) to measure baseline polarization.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a set time (e.g., 90 minutes), protected from light.[1]
-
Measure the fluorescence polarization using a plate reader with appropriate filters for BODIPY FL (Excitation: ~485 nm, Emission: ~535 nm).
-
-
Data Analysis:
-
Plot the FP signal (in mP) against the this compound concentration.
-
Select the lowest probe concentration that gives a robust and stable signal in the presence of the protein, providing a good assay window compared to the probe-only control.
-
Workflow for Troubleshooting Low Z' Factor
The following diagram illustrates a logical workflow for diagnosing and addressing a low Z' factor in your HTS assay.
A logical workflow for troubleshooting a low Z' factor.
This compound Binding to VHL Signaling Pathway
The diagram below illustrates the competitive binding mechanism underlying the HTS assay.
Competitive binding mechanism in the this compound assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 3. rndsystems.com [rndsystems.com]
- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Validation & Comparative
A Head-to-Head Battle for VHL: BODIPY FL VH032 vs. Fluorescent Peptide Probes
For researchers and drug development professionals targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, the choice of a fluorescent probe is a critical decision that can significantly impact the quality and efficiency of their screening and binding assays. This guide provides an in-depth, objective comparison of the small-molecule probe, BODIPY FL VH032, and the more traditional fluorescently-labeled peptide probes derived from Hypoxia-Inducible Factor-1α (HIF-1α).
The von Hippel-Lindau protein is a crucial tumor suppressor, and its interaction with HIF-1α is a key regulatory point in cellular response to hypoxia.[1][2] Modulating this interaction has significant therapeutic potential, making robust and reliable binding assays paramount.[3] The two main classes of fluorescent probes used to investigate this interaction are the small-molecule conjugate this compound and synthetic peptides mimicking the HIF-1α binding domain, typically labeled with fluorescein (B123965) derivatives like FAM.
Performance at a Glance: A Quantitative Comparison
A direct comparison of the key performance metrics reveals distinct advantages for each probe type. This compound, a novel small-molecule probe, exhibits exceptionally high affinity for the VHL-elonginB-elonginC (VCB) complex.[4][5] In contrast, the affinity of fluorescent peptide probes can vary depending on their length, with longer peptides generally showing higher affinity.
| Feature | This compound | Fluorescent Peptide Probes (FAM-labeled HIF-1α) |
| Probe Type | Small Molecule | Peptide |
| Binding Affinity (Kd) | ~3.01 nM (in TR-FRET assay)[3] | ~3 nM (19-mer)[6][7], 180-560 nM (10-mer)[8] |
| Common Assays | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP)[4][5] | Fluorescence Polarization (FP)[7][8] |
| Key Advantage | High affinity and suitability for sensitive TR-FRET assays[3] | Mimics the natural binding partner of VHL |
| Photostability | Generally higher than fluorescein derivatives[9][10] | Lower than BODIPY dyes[9][10] |
Delving Deeper: A Head-to-Head Analysis
Binding Affinity and Assay Sensitivity
This compound was developed as a high-affinity ligand for VHL, and its low nanomolar dissociation constant (Kd) makes it particularly well-suited for highly sensitive assays like TR-FRET.[3] This high affinity allows for the use of lower concentrations of both the probe and the target protein, which can be advantageous when working with precious or difficult-to-express proteins.[5]
Fluorescent peptide probes, derived from the HIF-1α sequence, also demonstrate high affinity for VHL, especially the longer 19-mer versions which can achieve a Kd in the low nanomolar range, comparable to this compound.[6][7] However, shorter peptide sequences, such as the 10-mer, have a significantly lower affinity.[8] While effective in FP assays, the requirement for higher protein concentrations with peptide probes can sometimes be a limitation.[5]
Specificity
Both this compound and FAM-labeled HIF-1α peptides have demonstrated high specificity for the VHL protein complex.[4][7] The specificity of this compound has been confirmed in assays where only known VHL ligands were able to displace the probe.[4] Similarly, the peptide probes are based on the native binding sequence of HIF-1α, ensuring a high degree of target specificity.[7]
Photostability
A crucial consideration for any fluorescence-based assay is the photostability of the fluorophore. BODIPY dyes are well-documented to be more photostable than fluorescein and its derivatives, such as FAM.[9][10] This superior photostability can lead to more robust and reproducible results, especially in high-throughput screening applications where samples may be exposed to light for extended periods.
Cellular Uptake
Information on the direct comparison of cellular uptake for these specific probes is limited. However, general characteristics of the components can provide some insights. Small molecules, like the core of this compound, can sometimes exhibit better cell permeability than larger peptides. Conversely, certain peptide sequences are known to facilitate cellular entry.[11][12] The cellular uptake of FAM-labeled peptides has been demonstrated in various contexts, often depending on the peptide sequence and cell type.[13][14] The efficiency of cellular uptake for either probe in a specific experimental system would likely need to be determined empirically.
Experimental Methodologies: A Closer Look
The choice of probe often dictates the type of assay that can be performed. The high affinity of this compound makes it ideal for TR-FRET assays, which offer high sensitivity and are less prone to interference from autofluorescent compounds.[3][5] Both probe types are suitable for Fluorescence Polarization (FP) assays, a common technique for studying molecular interactions in solution.[4][7][8]
Fluorescence Polarization (FP) Assay Protocol with FAM-labeled HIF-1α Peptide
This protocol is a representative example for a competitive binding assay.
-
Reagents:
-
VCB protein complex
-
FAM-labeled HIF-1α peptide (e.g., 19-mer)
-
Assay Buffer (e.g., 100 mM Bis-tris, 100 mM NaCl, 1 mM DTT, pH 7.0)
-
Test compounds (potential VHL ligands)
-
-
Procedure:
-
Prepare a solution containing the VCB protein complex (e.g., 15 nM) and the FAM-labeled HIF-1α peptide (e.g., 10 nM) in the assay buffer.
-
Add serial dilutions of the test compounds to a 384-well plate.
-
Add the VCB/peptide solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour) to reach binding equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~520 nm.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the FAM-labeled peptide by the test compound.
-
Calculate the IC50 value for each compound, representing the concentration at which 50% of the labeled peptide is displaced.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol with this compound
This protocol outlines a typical TR-FRET assay for VHL ligand screening.
-
Reagents:
-
GST-tagged VCB protein complex
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
This compound (acceptor fluorophore)
-
Assay Buffer
-
Test compounds
-
-
Procedure:
-
Add the test compounds at various concentrations to a microplate.
-
Add a mixture of GST-VCB, Terbium-anti-GST antibody, and this compound to each well.
-
Incubate the plate to allow for binding to occur.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
The TR-FRET signal (ratio of acceptor to donor emission) will decrease as the test compound displaces this compound from the VCB complex.
-
Determine the IC50 values for the test compounds based on the dose-response curves.
-
Visualizing the Mechanisms
To better understand the principles behind these assays, the following diagrams illustrate the experimental workflows.
Figure 1. Workflow of a competitive Fluorescence Polarization assay.
Figure 2. Principle of a competitive TR-FRET assay.
Conclusion: Making the Right Choice
Both this compound and fluorescent peptide probes are valuable tools for studying the VHL-HIF-1α interaction. The choice between them will ultimately depend on the specific experimental needs.
-
This compound is the superior choice for researchers requiring the highest sensitivity, particularly for high-throughput screening using TR-FRET. Its small-molecule nature and high affinity offer significant advantages in this context.
-
Fluorescent peptide probes , especially the longer 19-mer, remain a robust and reliable option for FP-based assays. They have the advantage of closely mimicking the natural ligand of VHL, which may be desirable in certain mechanistic studies.
For any given project, it is advisable to consider the specific requirements for assay sensitivity, throughput, and the availability of instrumentation when selecting the most appropriate fluorescent probe.
References
- 1. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of this compound as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HIF-1α-derived cell-penetrating peptides inhibit ERK-dependent activation of HIF-1 and trigger apoptosis of cancer cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison: BODIPY FL VH032 vs. Peptide-Based Probes for VHL Research
In the landscape of chemical biology and drug discovery, particularly in the burgeoning field of targeted protein degradation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase has emerged as a critical target. The development of robust and sensitive assays to identify and characterize VHL ligands is paramount. For years, fluorescently labeled peptides derived from the Hypoxia-Inducible Factor-1α (HIF-1α) have been the standard tools for these investigations. However, the introduction of the small molecule fluorescent probe, BODIPY FL VH032, has marked a significant advancement in the field. This guide provides a comprehensive comparison of this compound with traditional peptide-based VHL probes, supported by experimental data and detailed protocols.
At a Glance: Key Quantitative Data
A direct comparison of the key performance metrics reveals the distinct advantages of the small molecule probe.
| Property | This compound | FAM-labeled HIF-1α Peptides |
| Probe Type | Small Molecule | Peptide |
| Binding Affinity (Kd) | 3.01 nM (TR-FRET)[1][2][3], 100.8 nM (FP)[4] | 3 nM (19-mer)[5][6], 180-560 nM (10-mer)[7] |
| Excitation Maxima | ~504 nm[2][3][4] | ~485 nm[5][6] |
| Emission Maxima | ~520 nm[2][3][4] | ~520 nm[5][6] |
| Assay Compatibility | TR-FRET, Fluorescence Polarization (FP)[2][4] | Fluorescence Polarization (FP)[7] |
Delving Deeper: A Comparative Analysis
This compound is a novel fluorescent probe constructed from the high-affinity VHL ligand VH032, a small molecule, linked to a BODIPY FL fluorophore.[2] This design offers several advantages over the traditional peptide-based probes, which are synthetic peptides mimicking the HIF-1α binding motif, typically labeled with a fluorophore like 5-carboxyfluorescein (B1664652) (FAM).[5][7]
Binding Affinity and Assay Sensitivity:
This compound exhibits a remarkably high binding affinity to the VHL complex, with a dissociation constant (Kd) of 3.01 nM as determined by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1][2][3] This high affinity is a key advantage, as it allows for the development of highly sensitive assays capable of detecting VHL ligands with a wide range of binding affinities.[4][8] In contrast, while a longer 19-mer FAM-labeled HIF-1α peptide also shows a high affinity with a Kd of 3 nM, a shorter and more commonly used 10-mer peptide has a significantly lower affinity, with a Kd in the range of 180-560 nM.[5][6][7] The higher affinity of this compound translates to more sensitive and robust assays, particularly in high-throughput screening formats.
Assay Technology:
This compound is versatile and has been successfully applied in both TR-FRET and Fluorescence Polarization (FP) assays.[2][4] The TR-FRET assay, in particular, is less susceptible to interference from colored compounds and scattered light, which can be problematic in high-throughput screening campaigns.[4][8] Peptide-based probes are predominantly used in FP assays.[7]
Small Molecule vs. Peptide Nature:
The fundamental difference in their chemical nature—a small molecule versus a peptide—has significant implications. Small molecules like this compound generally exhibit better cell permeability and stability compared to peptides, which can be susceptible to proteolytic degradation. While this specific guide focuses on in vitro assays, the small molecule nature of this compound opens up potential for future applications in cell-based assays.
Visualizing the Science
To better understand the context and application of these probes, the following diagrams illustrate the relevant biological pathway and experimental workflows.
Experimental Protocols
The following are generalized protocols for competitive binding assays using either this compound or a FAM-labeled HIF-1α peptide. Specific concentrations and incubation times may need to be optimized for individual experimental setups.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay with this compound
Objective: To determine the binding affinity of a test compound for the VHL complex.
Materials:
-
GST-tagged VCB (VHL, Elongin B, Elongin C) complex
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
This compound (acceptor fluorophore)[4]
-
Test compounds
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the VCB complex and the terbium-labeled anti-GST antibody. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for antibody-protein binding.
-
Add the test compound dilutions to the wells.
-
Add this compound to all wells.
-
Incubate the plate for a sufficient time (e.g., 60-90 minutes) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[4]
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., terbium at ~620 nm and BODIPY FL at ~520 nm).
-
Calculate the TR-FRET ratio and plot the results against the test compound concentration to determine the IC50 value.
Fluorescence Polarization (FP) Assay with this compound or FAM-labeled HIF-1α Peptide
Objective: To determine the binding affinity of a test compound for the VHL complex.
Materials:
-
VCB complex
-
This compound or FAM-labeled HIF-1α peptide[6]
-
Test compounds
-
Assay buffer (e.g., 100 mM Bis-tris, 100 mM NaCl, 1 mM DTT, pH 7)[6]
-
384-well black, low-volume microplates[6]
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the VCB complex and the fluorescent probe (either this compound or FAM-labeled peptide).
-
Add the test compound dilutions to the wells.
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[4]
-
Read the fluorescence polarization on a suitable plate reader using appropriate excitation and emission filters (e.g., 485 nm excitation and 520 nm emission).[6]
-
Plot the change in fluorescence polarization against the test compound concentration to determine the IC50 value.
Conclusion
This compound represents a significant step forward in the available tools for studying the VHL E3 ligase. Its high affinity, small molecule nature, and compatibility with robust assay formats like TR-FRET make it a superior choice for high-throughput screening and detailed mechanistic studies compared to traditional fluorescently labeled HIF-1α peptides. While peptide-based probes remain useful tools, researchers seeking higher sensitivity, lower assay interference, and a wider dynamic range should consider this compound as their probe of choice for VHL ligand discovery and characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAM-DEALAHypYIPMDDDFQLRSF | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 6. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of this compound as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: BODIPY FL VH032 vs. FAM-labeled HIF-1α Peptide for VHL Binding Validation
For researchers, scientists, and drug development professionals engaged in targeting the von Hippel-Lindau (VHL) E3 ligase, the selection of an appropriate fluorescent probe is a critical first step for robust and reliable binding assays. This guide provides a comprehensive comparison of two prominent probes: the small molecule-based BODIPY FL VH032 and the peptide-based FAM-labeled HIF-1α. We present key performance data, detailed experimental protocols, and visual workflows to facilitate an informed decision for your research needs.
Executive Summary
This compound emerges as a high-affinity, small-molecule fluorescent probe for VHL, offering distinct advantages in sensitivity and assay format versatility, particularly in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[1][2] While the more traditional FAM-labeled HIF-1α peptides are effective tools, especially in Fluorescence Polarization (FP) assays, this compound demonstrates a significantly higher binding affinity in TR-FRET assays, enabling more sensitive detection of VHL ligands across a wide range of potencies.[1][3]
Quantitative Data Comparison
The selection of a fluorescent probe is often dictated by its binding affinity (Kd) to the target protein. A lower Kd value signifies a stronger interaction, which is crucial for developing sensitive assays. The following tables summarize the binding affinities of this compound and various FAM-labeled HIF-1α peptides to the VHL protein complex.
Table 1: VHL Fluorescent Probe Binding Affinities
| Probe | Assay Type | Binding Affinity (Kd) to VHL | Reference |
| This compound | TR-FRET | 3.01 nM | [1][2][3][4][5] |
| This compound | FP | 100.8 nM | [1][3] |
| FAM-DEALAHyp-YIPMDDDFQLRSF (19-mer) | FP | 3 nM | [6] |
| FAM-DEALAHyp-YIPD (10-mer) | FP | 180 - 560 nM | [1][7] |
Table 2: IC50 Values of VHL Ligands Determined by Different Probes
This table showcases the utility of this compound in determining the potency of known VHL ligands.
| VHL Ligand | This compound TR-FRET IC50 | This compound FP IC50 | FAM-HIF-1α peptide (19-mer) FP IC50 | Reference |
| VH032 | 44.31 nM (average) | Not Reported | Not Reported | [1] |
| VH298 | Not Reported | Not Reported | Not Reported | |
| BOC-VH032 | Not Reported | Not Reported | Not Reported | [1] |
Experimental Protocols
Reproducibility is paramount in scientific research. Here, we provide detailed protocols for utilizing this compound in both FP and TR-FRET assays.
Fluorescence Polarization (FP) Assay Protocol
This protocol is designed to measure the displacement of this compound from the VHL complex by a competitive inhibitor.
Materials:
-
This compound
-
Purified ELOB/ELOC/VHL (VCB) complex
-
Assay Buffer (e.g., PBS, 0.01% BSA)
-
Test compounds (VHL ligands)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no protein" control.
-
Reaction Setup: In a 384-well plate, add:
-
Incubation: Incubate the plate at room temperature for 90 minutes, protected from light.[1]
-
Measurement: Measure fluorescence polarization on a plate reader with excitation at ~485 nm and emission at ~528 nm.
-
Data Analysis: Calculate the change in millipolarization (mP) units. The decrease in mP is proportional to the displacement of this compound by the test compound. Determine IC50 values by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol
This protocol outlines a highly sensitive method to quantify the binding of this compound to the VHL complex.
Materials:
-
This compound
-
GST-tagged VCB complex
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
Assay Buffer (e.g., TR-FRET buffer from a commercial supplier)
-
Test compounds (VHL ligands)
-
White, low-volume 384-well plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare solutions of GST-VCB complex, Terbium-anti-GST antibody, and this compound in assay buffer.
-
Reaction Setup: In a 384-well plate, add:
-
Incubation: Incubate the plate at room temperature for 90 minutes, protected from light.[1]
-
Measurement: Measure the time-resolved fluorescence at two wavelengths: the terbium donor emission (~490 nm) and the BODIPY FL acceptor emission (~520 nm), after excitation at ~340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A decrease in the TR-FRET ratio indicates displacement of this compound from the VHL complex. Determine IC50 values from dose-response curves.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental processes and the underlying biological mechanism, we provide the following diagrams created using the DOT language.
Conclusion
This compound represents a significant advancement in the available tools for studying VHL biology and developing novel therapeutics. Its high affinity, particularly in TR-FRET assays, allows for highly sensitive and robust screening of potential VHL inhibitors and PROTACs. While FAM-labeled HIF-1α peptides remain a viable option, especially for established FP assays, researchers seeking higher sensitivity and assay flexibility should strongly consider the adoption of this compound. The detailed protocols and comparative data provided in this guide aim to equip scientists with the necessary information to make the best choice for their specific research objectives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
BODIPY FL VH032: A High-Affinity Fluorescent Probe Demonstrating Superior Selectivity for the von Hippel-Lindau E3 Ligase
For researchers in targeted protein degradation and drug discovery, the specificity of chemical probes for their intended targets is paramount. BODIPY FL VH032, a fluorescently-labeled small molecule, has emerged as a critical tool for studying the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in cellular oxygen sensing and a popular target for Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of this compound's selectivity against other E3 ligases, supported by experimental data and detailed protocols.
Developed by researchers at St. Jude Children's Research Hospital, this compound is a high-affinity probe designed for use in sensitive and selective Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays.[1][2] It is constructed from the potent VHL ligand VH032, a derivative of the natural VHL binder HIF-1α, linked to a BODIPY FL fluorophore.[3][4] This design allows for direct and quantitative measurement of binding to the VHL protein complex.
Exceptional Selectivity Profile of this compound
The utility of a chemical probe is intrinsically tied to its selectivity. Experimental evidence robustly demonstrates that this compound is highly selective for the VHL E3 ligase. In competitive binding assays, the probe's interaction with the VHL complex was not disrupted by ligands designed for other E3 ligases, such as cereblon (CRBN).[5]
A study published in ACS Omega detailed the testing of this compound in both TR-FRET and FP assays against a panel of VHL and non-VHL ligands.[1][5] The results unequivocally showed that only known VHL ligands could displace this compound from the VHL protein complex. Non-VHL ligands, including a ligand for the cereblon E3 ligase and a bivalent PROTAC engaging CRBN, exhibited no binding activity in the VHL-specific assays.[5] This indicates a high degree of specificity of the probe for its intended target.
| Compound | Target E3 Ligase | Binding to VHL (in this compound Assay) |
| This compound | VHL | High Affinity (Kd = 3.01 nM) [3][4][6][7] |
| Thalidomide derivative | Cereblon (CRBN) | No significant binding[5] |
| dBET1 (BRD-CRBN PROTAC) | Cereblon (CRBN) | No significant binding[5] |
| (+)-JQ1 (BET inhibitor) | Not an E3 ligase ligand | No significant binding[5] |
The VHL Signaling Pathway and the Role of VH032
The von Hippel-Lindau E3 ligase is a central player in the cellular response to changes in oxygen levels. Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) is hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This modification allows VHL to recognize, bind to, and ubiquitinate HIF-1α, targeting it for degradation by the proteasome.[2][8][9] In hypoxic conditions, PHDs are inactive, leading to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus to activate genes involved in angiogenesis, metabolism, and other responses to low oxygen.[2]
This compound, being a derivative of VH032, mimics the binding of hydroxylated HIF-1α to VHL, thereby acting as a competitive inhibitor of this interaction.[10] This property is harnessed in the TR-FRET and FP assays to screen for and characterize other small molecules that bind to VHL.
Experimental Protocols
The following are detailed methodologies for the key assays used to determine the selectivity and affinity of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of this compound to the VHL-ElonginB-ElonginC (VBC) complex. The assay relies on the transfer of energy from a terbium-labeled anti-GST antibody (donor) bound to a GST-tagged VBC complex to the BODIPY FL fluorophore (acceptor) on VH032 when they are in close proximity.
Materials:
-
This compound
-
GST-tagged VBC protein complex
-
Terbium-labeled anti-GST antibody
-
Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100
-
Test compounds (e.g., potential VHL ligands)
-
384-well low-volume microplates
Procedure:
-
Prepare a solution of GST-VBC (e.g., 4 nM) and Terbium-anti-GST antibody (e.g., 4 nM) in assay buffer.
-
Add the test compounds at various concentrations to the microplate wells.
-
Add the GST-VBC/Terbium-anti-GST antibody mixture to the wells.
-
Add this compound (e.g., 8 nM) to all wells.
-
Incubate the plate at room temperature for 90-300 minutes in the dark.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 490 nm (terbium) and 520 nm (BODIPY FL).
-
The TR-FRET signal is calculated as the ratio of the acceptor emission (520 nm) to the donor emission (490 nm). A decrease in this ratio indicates displacement of this compound by the test compound.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescent light emitted by this compound upon binding to the larger VBC protein complex. Small, unbound probes tumble rapidly in solution, leading to depolarization of the emitted light. When bound to the large VBC complex, the probe's rotation slows, and the emitted light remains more polarized.
Materials:
-
This compound
-
GST-tagged VBC protein complex
-
Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100
-
Test compounds
-
384-well black, low-volume microplates
Procedure:
-
Add test compounds at various concentrations to the microplate wells.
-
Add a fixed concentration of this compound (e.g., 10 nM) to all wells.
-
Add the GST-VBC protein complex (e.g., 100 nM) to the wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 90 minutes.
-
Read the plate on an FP-capable plate reader, with excitation at ~485 nm and emission at ~535 nm, measuring both parallel and perpendicular polarized light.
-
The fluorescence polarization (mP) values are calculated. A decrease in mP indicates the displacement of this compound from the VBC complex by a competing ligand.
Conclusion
This compound stands out as a highly selective and high-affinity fluorescent probe for the von Hippel-Lindau E3 ligase. The experimental data strongly supports its specificity for VHL over other E3 ligases like cereblon. The availability of robust and sensitive TR-FRET and FP assays utilizing this probe provides researchers with powerful tools to accelerate the discovery and characterization of novel VHL ligands for the development of new therapeutics, including PROTACs. The detailed protocols provided herein offer a solid foundation for the implementation of these assays in a high-throughput screening setting.
References
- 1. E3 ubiquitin ligase von Hippel-Lindau (VHL) protein promotes Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. von Hippel-Lindau tumor suppressor protein (VHL)-dependent HIF-1α signaling pathways. Under normoxia conditions, HIF-1α protein is recognized by prolyl hydroxylase protein (PHD), before combination with von Hippel-Lindau protein (VHL) and ubiquitination (Ub). It is subsequently degraded by the proteasome. Under hypoxia conditions, PHD is inactivated. HIF-1α and HIF-1β translocate to the nucleus, thus forming a complex with p300 in the nucleus, binding to hypoxic response element (HRE) and activating gene transcription [cjnmcpu.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxygen-independent degradation of HIF-α via bioengineered VHL tumour suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Development of this compound as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
BODIPY FL VH032: A Comparative Guide to its Specificity for the von Hippel-Lindau Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BODIPY FL VH032, a fluorescent probe, and its specificity for the von Hippel-Lindau (VHL) protein. It includes experimental data, detailed protocols for key assays, and visual diagrams of relevant pathways and workflows to aid in research and drug development.
High Affinity and Selectivity of this compound for VHL
This compound has been developed as a high-affinity and selective fluorescent probe for the VHL E3 ligase.[1] It is composed of the VHL ligand VH032 and the fluorophore BODIPY FL, connected by a polyethylene (B3416737) glycol (PEG) linker.[2][3] This design allows for sensitive and selective detection of VHL in various biochemical assays.[4]
Experimental data demonstrates that this compound binds to the VHL-Elongin C-Elongin B (VCB) protein complex with a high affinity, exhibiting a dissociation constant (Kd) of 3.01 nM in a Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) binding assay.[1][2][3][5][6][7] In a Fluorescence Polarization (FP) assay, it showed a Kd of 100.8 nM.[1][4] The probe's specificity has been validated by testing it against non-VHL ligands, such as (+)-JQ1 (a BRD4 inhibitor), a cereblon E3 ligase ligand, and dBET1 (a bivalent BRD-CRBN PROTAC), none of which showed significant binding in TR-FRET and FP assays.[1][4]
Comparison with Alternative Probes
This compound offers advantages over other methods for studying VHL-ligand interactions. Traditional methods like isothermal titration calorimetry and surface plasmon resonance can be limited by the need for high protein concentrations or protein immobilization.[8]
A common alternative fluorescent probe is a FAM-labeled HIF-1α peptide.[4][9][10] While the FP assay using this compound shows similar sensitivity to the one using the FAM-labeled HIF-1α peptide, the TR-FRET assay with this compound is reported to be more sensitive and requires less VCB protein.[4]
Data Presentation
Table 1: Binding Affinity of this compound for VHL
| Assay Type | Binding Partner | Dissociation Constant (Kd) | Reference |
| Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) | GST-VCB protein complex | 3.01 nM | [1][2][3][5][6][7] |
| Fluorescence Polarization (FP) | GST-VCB protein complex | 100.8 nM | [1][4] |
Table 2: Specificity of this compound - Comparison with Non-VHL Ligands
| Compound | Target | Binding to VHL (TR-FRET/FP) | Reference |
| This compound | VHL | Yes | [1] |
| VH032 | VHL | Yes | [1] |
| VH298 | VHL | Yes | [1] |
| MZ1 | VHL/BRD | Yes | [1] |
| (+)-JQ1 | BRD | No | [1][4] |
| thalidomide-4′-oxyacetamido-alkylC4-amine | Cereblon | No | [1][4] |
| dBET1 | BRD/CRBN | No | [1][4] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Assay
This assay is used to determine the binding affinity of ligands to the VHL protein.
Materials:
-
This compound probe
-
GST-VCB protein complex
-
Terbium-labeled anti-GST antibody (Tb-anti-GST)
-
Assay buffer
-
Test compounds
Protocol:
-
Prepare a solution containing 10 nM this compound and 100 nM GST-VCB in the assay buffer.
-
Add the terbium-labeled anti-GST antibody.
-
Add the test compounds at various concentrations. A known VHL ligand like VH298 can be used as a positive control, and DMSO as a negative control.
-
Incubate the mixture for 90 minutes.
-
Measure the TR-FRET signal. The donor fluorophore (terbium) is excited, and if this compound is bound to the VCB complex, energy is transferred to the acceptor fluorophore (BODIPY FL), which then emits light at 520 nm.[1][4]
-
The displacement of this compound by a competing ligand results in a decreased TR-FRET signal.
Fluorescence Polarization (FP) Assay
This assay also measures the binding of ligands to VHL.
Materials:
-
This compound probe
-
GST-VCB protein complex
-
Assay buffer
-
Test compounds
Protocol:
-
Prepare a solution of 10 nM this compound and 100 nM GST-VCB in the assay buffer.
-
Add the test compounds at various concentrations.
-
Incubate the mixture for 90 minutes.
-
Measure the fluorescence polarization. The binding of the small fluorescent probe to the larger protein complex results in a slower rotation and thus a higher polarization value.
-
Competitive inhibitors will displace the probe, leading to a decrease in the fluorescence polarization signal.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tenovapharma.com [tenovapharma.com]
- 8. Development of this compound as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BODIPY FL VH032 for VHL Binding Affinity Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent probe BODIPY FL VH032 with other common ligands for determining the binding affinity (Kd) to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document includes quantitative data, detailed experimental protocols, and visualizations to aid in the selection of appropriate reagents and methodologies for VHL-related research, particularly in the context of PROTAC development and targeted protein degradation.
Quantitative Comparison of VHL Ligands
The selection of a suitable ligand is critical for the development of robust and sensitive VHL binding assays. The following table summarizes the dissociation constants (Kd) of this compound and other widely used VHL ligands, determined by various biophysical methods.
| Ligand/Probe | Kd Value | Measurement Method | Reference |
| This compound | 3.01 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1][2][3] |
| This compound | 100.8 nM | Fluorescence Polarization (FP) | [1][4] |
| VH032 | 185 nM | Not Specified | [5][6][7] |
| VH032 | 33.4 nM (Ki) | This compound-based TR-FRET | [1] |
| VH298 | 80-90 nM | In vitro binding assays | [8][9][10] |
| VH298 | 90 nM | Isothermal Titration Calorimetry (ITC) | [11] |
| VH298 | 80 nM | Competitive Fluorescence Polarization | [11] |
| VH298 | 18.9 nM (Ki) | This compound-based TR-FRET | [4] |
| MZ1 | 6.3 nM (Ki) | This compound-based TR-FRET | [1][4] |
| MZ1 | 66 nM | Isothermal Titration Calorimetry (ITC) | [12] |
| FAM-DEALAHyp-YIPD (10-mer HIF-1α peptide) | 560 nM | Fluorescence Polarization (FP) | [1] |
Note: Ki values are inhibitory constants and can be considered an approximation of Kd in competitive binding assays.
Experimental Protocols
Accurate determination of binding affinity relies on meticulously executed experimental protocols. Below are detailed methodologies for two common assays utilizing this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay measures the displacement of this compound from the VHL complex by a test compound.
Materials:
-
GST-tagged VCB (VHL-ElonginC-ElonginB) protein complex
-
Terbium (Tb)-labeled anti-GST antibody (FRET donor)
-
This compound (FRET acceptor)
-
Test compounds (potential VHL ligands)
-
Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100
-
384-well low-volume microplates
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense serial dilutions of test compounds into the microplate wells. Include a DMSO control.
-
Reagent Preparation: Prepare a master mix containing Tb-anti-GST antibody and GST-VCB complex in assay buffer. The final concentration in the well should be approximately 2 nM for each.
-
Incubation 1: Add the master mix to the wells containing the test compounds and incubate for a specified period (e.g., 90 minutes) at room temperature.
-
Probe Addition: Add this compound to all wells at a final concentration of approximately 4 nM.
-
Incubation 2: Incubate the plate for at least 90 minutes at room temperature, protected from light. The TR-FRET signal is stable for up to 300 minutes.[3][10]
-
Measurement: Read the plate on a TR-FRET compatible reader, measuring the emission at 520 nm (BODIPY FL) and 620 nm (Terbium).
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 620 nm emission). Plot the ratio against the concentration of the test compound and fit the data to a suitable model to determine the IC50, from which the Ki can be calculated.
Fluorescence Polarization (FP) Assay
This assay measures the change in the rotational speed of this compound upon binding to the larger VHL complex.
Materials:
-
GST-tagged VCB protein complex
-
This compound
-
Test compounds
-
Assay Buffer (as above)
-
Black, low-binding 384-well microplates
Procedure:
-
Reagent Preparation: Prepare solutions of GST-VCB complex and test compounds in assay buffer.
-
Mixing: In the microplate wells, combine the GST-VCB complex (final concentration ~100 nM) with serial dilutions of the test compounds. Include a control with no compound.
-
Probe Addition: Add this compound to all wells to a final concentration of approximately 10 nM.
-
Incubation: Incubate the plate for 90 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~528 nm.
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the test compound indicates competitive binding. Plot the polarization values against the compound concentration to determine the IC50 and subsequently the Ki.
Visualizations
VHL E3 Ligase Signaling Pathway
The von Hippel-Lindau protein is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation under normal oxygen conditions (normoxia).
Caption: VHL pathway under normoxic vs. hypoxic conditions.
Experimental Workflow for Kd Determination
The following diagram outlines the general workflow for determining the binding affinity of a ligand to VHL using a competitive binding assay.
Caption: General experimental workflow for Kd determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of this compound as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BDY FL VH032 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 4. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]
- 7. VH032 - Immunomart [immunomart.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. excenen.com [excenen.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Pardon Our Interruption [opnme.com]
A Comparative Guide to Z' Factor Calculation for BODIPY FL VH032 Assays in VHL Ligand Discovery
For researchers and drug development professionals engaged in the discovery of von Hippel-Lindau (VHL) E3 ligase ligands, robust and reliable high-throughput screening (HTS) assays are critical. The small-molecule fluorescent probe, BODIPY FL VH032, has emerged as a valuable tool for this purpose. This guide provides a comparative analysis of its application in two key assay formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), with a focus on the Z' factor, a statistical measure of assay quality.
Performance Comparison: this compound vs. Alternatives
The performance of this compound-based assays has been benchmarked against traditional methods that utilize fluorescently labeled hypoxia-inducible factor 1-alpha (HIF-1α) peptides. The following table summarizes key performance metrics.
| Assay Format | Probe | Dissociation Constant (Kd) | Z' Factor | Key Advantages |
| TR-FRET | This compound | 3.01 nM [1] | 0.91 [1] | High affinity, high sensitivity, resistant to interference, suitable for HTS.[1] |
| FP | This compound | 100.8 nM [1] | Not explicitly reported | Sensitive and selective for detecting VHL ligands.[1] |
| FP | FAM-HIF-1α peptide (10-mer) | 560 nM | Not reported | Established method. |
| FP | FAM-HIF-1α peptide (19-mer) | Not reported | Not reported | Used for comparison in the development of the this compound probe.[1] |
Note: A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing assay results. The following are protocols for the this compound-based TR-FRET and FP assays.
This compound TR-FRET Assay Protocol
This protocol is designed to identify and characterize VHL ligands in a high-throughput format.
Materials:
-
This compound
-
GST-VCB (VHL-ElonginC-ElonginB) protein complex
-
Terbium-labeled anti-GST antibody (Tb-anti-GST)
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% BSA)
-
Test compounds (VHL ligands)
-
384-well low-volume microplates
Procedure:
-
Prepare a solution containing 2 nM GST-VCB and 2 nM Tb-anti-GST in assay buffer.
-
Add the GST-VCB/Tb-anti-GST mixture to the wells of a 384-well plate.
-
Add test compounds at various concentrations. For controls, add a known inhibitor (positive control) or DMSO (negative control).
-
Add this compound to a final concentration of 10 nM.
-
Incubate the plate for 90-300 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 490 nm (terbium) and 520 nm (BODIPY FL).
-
Calculate the TR-FRET ratio (520 nm emission / 490 nm emission).
-
For Z' factor calculation, use the TR-FRET ratios from the positive and negative controls.
This compound Fluorescence Polarization (FP) Assay Protocol
This protocol outlines the steps for a competitive FP assay to determine the binding affinities of unlabeled VHL ligands.
Materials:
-
This compound
-
GST-VCB protein complex
-
Assay Buffer
-
Test compounds
-
384-well black, low-volume microplates
Procedure:
-
Prepare a solution of 100 nM GST-VCB in assay buffer.[1]
-
Add the GST-VCB solution to the wells of a 384-well plate.
-
Add test compounds at various concentrations. For controls, use a known inhibitor (positive control, e.g., 30 µM VH298) and DMSO (negative control).[1]
-
Add this compound to a final concentration of 10 nM.[1]
-
Incubate the plate for 90 minutes at room temperature, protected from light.[1]
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate filters for BODIPY FL (e.g., excitation at 485 nm, emission at 535 nm).
-
For Z' factor calculation, use the mP values from the positive and negative controls.
Z' Factor Calculation Workflow
The Z' factor is a critical parameter for validating the quality of a high-throughput screening assay. It is calculated using the means and standard deviations of the positive and negative controls.
References
For researchers in drug discovery and chemical biology, the precise targeting of proteins is paramount. This guide provides a detailed comparison of BODIPY FL VH032, a high-affinity fluorescent probe for the von Hippel-Lindau (VHL) E3 ligase, with alternative probes. We present experimental data on its cross-reactivity with related proteins, offering a clear perspective on its specificity and utility in high-throughput screening and ligand characterization assays.
This compound has emerged as a potent tool for investigating the VHL-hypoxia-inducible factor 1α (HIF-1α) signaling pathway, a critical axis in cellular response to oxygen levels and a key target in cancer therapeutics. Its high affinity and fluorescent properties enable sensitive detection of VHL ligands, crucial for the development of novel therapeutics, including proteolysis-targeting chimeras (PROTACs).
Performance Comparison: this compound vs. Alternative Probes
The performance of a fluorescent probe is defined by its binding affinity (Kd), specificity, and utility in various assay formats. Here, we compare this compound with a commonly used alternative, the FAM-labeled HIF-1α peptide.
| Probe | Target Protein | Binding Affinity (Kd) | Assay Formats | Key Advantages |
| This compound | von Hippel-Lindau (VHL) | 3.01 nM[1][2][3][4] | TR-FRET, FP | High affinity, small molecule-based, suitable for HTS |
| FAM-labeled HIF-1α peptide (19-mer) | von Hippel-Lindau (VHL) | 3 nM[5][6] | FP | Mimics natural substrate |
| FAM-labeled HIF-1α peptide (10-mer) | von Hippel-Lindau (VHL) | 180-560 nM[1][2][7] | FP | Shorter peptide sequence |
Cross-Reactivity Profile of this compound
A critical aspect of a probe's utility is its specificity. Experimental data demonstrates that this compound is highly selective for the VHL protein. In competitive binding assays, the probe showed no significant binding to other E3 ligase components or unrelated proteins, underscoring its specificity.
| Protein/Compound | Protein Family/Target | Binding Observed with this compound |
| (+)-JQ1 | Bromodomain (BRD) Ligand | No[1][2] |
| Thalidomide-4'-oxyacetamido-alkylC4-amine | Cereblon (CRBN) E3 Ligase Ligand | No[1][2] |
| dBET1 | Bivalent BRD-CRBN PROTAC | No[1][2] |
This high degree of selectivity ensures that signals generated in assays using this compound are directly attributable to interactions with the VHL protein, minimizing the risk of off-target effects and false positives.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the context in which this compound is utilized, the following diagrams illustrate the VHL-HIF-1α signaling pathway and the experimental workflows for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for TR-FRET and FP assays for screening VHL ligands.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of this compound to a GST-tagged VHL protein complex.
Materials:
-
This compound
-
GST-VCB (von Hippel-Lindau, Elongin C, Elongin B) protein complex
-
Terbium-labeled anti-GST antibody (Tb-anti-GST)
-
Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100[1]
-
Test compounds
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compounds.
-
Prepare a master mix containing GST-VCB and Tb-anti-GST in assay buffer.
-
Add the master mix to each well containing the test compound.
-
Prepare a solution of this compound in assay buffer.
-
Add the this compound solution to all wells.
-
Incubate the plate at room temperature for 90-300 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at approximately 340 nm and emission at 490 nm (terbium) and 520 nm (BODIPY FL).
-
Calculate the TR-FRET ratio (520 nm emission / 490 nm emission) to determine the degree of inhibition.
Fluorescence Polarization (FP) Assay
This assay measures the displacement of this compound from the VHL complex by a competitive ligand.
Materials:
-
This compound
-
VHL protein complex (e.g., ELOB/ELOC/VHL)
-
Assay Buffer (e.g., 100 mM Bis-Tris, 100 mM NaCl, 1 mM DTT, pH 7)[8]
-
Test compounds
-
Black, low-binding 384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a black, low-binding 384-well plate, add the test compounds.
-
Prepare a master mix containing the VHL protein complex and this compound in assay buffer.
-
Add the master mix to each well.
-
Incubate the plate at room temperature for at least 60 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~520 nm.
-
A decrease in polarization indicates displacement of the probe by the test compound.
References
- 1. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of this compound as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Sensitivity of VHL Fluorescent Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the successful investigation of the Von Hippel-Lindau (VHL) protein, a key tumor suppressor involved in cellular oxygen sensing. This guide provides an objective comparison of the sensitivity of commercially available VHL fluorescent probes, supported by experimental data, to aid in the selection of the optimal tool for your research needs.
The two main classes of fluorescent probes for VHL are small molecule-based probes and peptide-based probes derived from the Hypoxia-Inducible Factor-1α (HIF-1α), a primary substrate of VHL. This guide will focus on the comparison of a widely used small molecule probe, BDY FL VH032, and fluorescently-labeled HIF-1α peptides.
Quantitative Data Presentation
The sensitivity of a fluorescent probe is primarily determined by its binding affinity (Kd) to the target protein. A lower Kd value indicates a higher affinity and, generally, a more sensitive probe. The following table summarizes the key quantitative data for representative VHL fluorescent probes.
| Probe Name | Type | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Binding Affinity (Kd) | Assay Application(s) |
| BDY FL VH032 | Small Molecule | BODIPY FL | ~504 | ~520 | 3.01 nM[1][2][3] | TR-FRET, FP |
| FAM-DEALAHypYIPMDDDFQLRSF | Peptide (HIF-1α) | Fluorescein (FAM) | 485 | 520 | 3 nM[4] | FP |
| FAM-DEALA-Hyp-YIPD | Peptide (HIF-1α) | Fluorescein (FAM) | - | - | 180-560 nM[5] | FP |
Sensitivity in Different Assay Formats
The choice of assay format also significantly impacts the apparent sensitivity of a VHL fluorescent probe. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are two common assay formats used for studying VHL-ligand interactions.
A study directly comparing TR-FRET and FP assays using the BDY FL VH032 probe found that the TR-FRET assay is more sensitive for characterizing VHL ligands, yielding lower Ki values for all tested compounds.[6] This increased sensitivity in the TR-FRET format is attributed to a lower probe Kd value and the use of smaller amounts of proteins and probes compared to the FP assay.[6]
The following table presents the inhibitor constant (Ki) values for various VHL ligands determined by both TR-FRET and FP assays using the BDY FL VH032 probe, highlighting the superior sensitivity of the TR-FRET assay.
| VHL Ligand | TR-FRET Ki (nM) | FP Ki (nM) |
| MZ1 | 6.3 | - |
| VH032-PEG4-amine | 6.8 | - |
| VH032 phenol | 14.6 | - |
| VH298 | 18.9 | 110.4 |
| VH032 | 33.4 | - |
| BOC-VH032 | 2100 | - |
| Me-VH032 amine | 3400 | - |
| VH032 amine | 5700 | - |
Data adapted from Lin, W. et al. (2021).[6]
Signaling Pathways and Experimental Workflows
To provide a better understanding of the biological context and the experimental procedures, the following diagrams illustrate the VHL-HIF signaling pathway and a general workflow for a fluorescence polarization assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BODIPY FL VH032 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VHL Ligand Screening: Evaluating the Reproducibility and Performance of BODIPY FL VH032
For researchers, scientists, and drug development professionals engaged in the discovery of von Hippel-Lindau (VHL) E3 ligase ligands, the choice of screening assay is critical. This guide provides an objective comparison of the fluorescent probe BODIPY FL VH032 with alternative methods, focusing on reproducibility, performance, and supporting experimental data to inform assay selection.
The development of small-molecule VHL ligands is a cornerstone of targeted protein degradation, particularly in the design of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Accurate and reproducible screening methods are paramount for identifying and characterizing novel VHL binders. A key tool in this endeavor is the fluorescent probe this compound, a high-affinity ligand for VHL.[4][5] This guide delves into the performance of this probe, particularly in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays, and compares it with other established methodologies.
Performance of this compound in VHL Ligand Screening
This compound is a fluorescent probe constructed by linking the VHL ligand VH032 to a BODIPY FL fluorophore via a polyethylene (B3416737) glycol (PEG) linker.[4][6] This design leverages the high affinity of VH032 for VHL to enable robust and sensitive detection of ligand binding.[2][3]
A key study by Lin et al. (2020) extensively characterized the performance of this compound in both TR-FRET and FP assays.[4] The TR-FRET assay, in particular, demonstrated high sensitivity, selectivity, and resistance to interference, making it well-suited for high-throughput screening (HTS).[4][7]
Quantitative Comparison of VHL Ligand Screening Assays
The following tables summarize the quantitative data on the performance of this compound-based assays in comparison to a traditional peptide-based FP assay.
Table 1: Binding Affinity and Assay Performance of this compound
| Parameter | This compound TR-FRET Assay | This compound FP Assay | FAM-HIF-1α Peptide FP Assay |
| Probe | This compound | This compound | FAM-labeled HIF-1α peptide |
| Kd of Probe | 3.01 nM | 100.8 nM | Not Reported |
| Z' Factor | 0.91 | Not Reported | Not Reported |
Data sourced from Lin et al., 2020.[4]
The high Z' factor of 0.91 for the TR-FRET assay indicates a very robust and reproducible assay, with a large separation between positive and negative controls, making it highly suitable for HTS.[4]
Table 2: Comparison of Inhibitory Potency (Ki values) of Known VHL Ligands
| Compound | This compound TR-FRET Assay (Ki, nM) | This compound FP Assay (Ki, nM) | FAM-HIF-1α Peptide FP Assay (Ki, nM) |
| VH032 | 33.4 | 110.4 | Not Reported |
| VH298 | 18.9 | 110.4 | 80 |
| MZ1 | 6.3 | Not Reported | Not Reported |
Data sourced from Lin et al., 2020.[4]
The data clearly indicates that the this compound-based TR-FRET assay is more sensitive in detecting VHL inhibitors, yielding lower Ki values compared to the FP assay.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following are summarized protocols for the TR-FRET and FP assays using this compound.
This compound TR-FRET Assay Protocol
This protocol is adapted from Lin et al., 2020.[4]
-
Reagents:
-
GST-VCB protein complex (VHL, Elongin B, Elongin C)
-
This compound probe
-
Terbium-labeled anti-GST antibody (Tb-anti-GST)
-
Assay Buffer (e.g., PBS, 0.01% BSA, 0.005% Tween-20)
-
Test compounds (VHL ligands)
-
-
Procedure:
-
Add 2 µL of test compound or DMSO control to a 384-well plate.
-
Add 4 µL of a mixture of GST-VCB and Tb-anti-GST antibody.
-
Incubate for 30 minutes at room temperature.
-
Add 4 µL of this compound probe.
-
Incubate for 90 to 300 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 520 nm and 495 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
-
Determine IC50 values by fitting the dose-response curves.
-
Calculate Ki values using the Cheng-Prusoff equation.
-
Fluorescence Polarization (FP) Assay Protocol
This protocol is based on commercially available kits and the methodology described by Lin et al., 2020.[4][8]
-
Reagents:
-
VHL protein complex (e.g., ELOB/ELOC/VHL)
-
This compound probe
-
VHL Assay Buffer
-
Test compounds
-
-
Procedure:
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Determine IC50 values from the dose-response curves.
-
Visualizing the Workflow and Pathway
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for VHL ligand screening using this compound.
Caption: Simplified VHL signaling pathway and the mechanism of VHL inhibitors.
Comparison with Alternative Methods
While this compound-based assays offer high sensitivity and throughput, other methods for studying VHL ligand binding exist, each with its own advantages and limitations.
-
Peptide-Based FP Assays: These assays traditionally use a fluorescently labeled peptide derived from HIF-1α. While effective, the this compound TR-FRET assay has been shown to be more sensitive.[4] The small molecule nature of the this compound probe may also offer advantages in terms of stability and reduced potential for non-specific interactions compared to a longer peptide.[9]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS). However, it is a low-throughput technique that requires larger amounts of protein and compound, making it unsuitable for primary screening but valuable for validating hits.[4][7]
-
Surface Plasmon Resonance (SPR): SPR is a label-free method for measuring binding kinetics (kon, koff) and affinity. It requires immobilization of the protein on a sensor chip, which can sometimes affect its activity.[4][7] Like ITC, it is generally lower throughput than fluorescence-based assays.
-
19F NMR Displacement Assay: This is a powerful technique for fragment-based screening and for determining the binding affinity of inhibitors by observing the displacement of a fluorine-containing "spy" molecule.[1][10] It provides valuable structural information but requires specialized equipment and expertise.
Conclusion
The this compound fluorescent probe, particularly when used in a TR-FRET assay format, offers a highly reproducible, sensitive, and high-throughput method for screening and characterizing VHL ligands. The excellent Z' factor demonstrates its suitability for large-scale screening campaigns.[4] While other methods like ITC and SPR provide valuable orthogonal data for hit validation and mechanistic studies, the this compound-based assays represent a robust and efficient platform for the initial identification and optimization of novel VHL inhibitors. The choice of assay will ultimately depend on the specific stage of the drug discovery pipeline and the questions being addressed.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Development of this compound as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Small molecule this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Validating VHL Ligand Binding: A Comparative Guide to Orthogonal Assays for BODIPY FL VH032 Findings
For researchers engaged in the discovery and development of von Hippel-Lindau (VHL) ligands, particularly those utilizing the fluorescent probe BODIPY FL VH032, robust validation of initial findings is paramount. This guide provides a comparative overview of key orthogonal assays essential for confirming on-target engagement and cellular activity. Detailed experimental protocols and data interpretation are presented to assist researchers in building a comprehensive validation strategy.
This compound is a high-affinity fluorescent probe designed for the VHL protein, enabling the identification and characterization of VHL ligands through assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[1][2][3][4][5][6] While these primary assays are powerful for high-throughput screening, orthogonal methods are crucial to eliminate artifacts and confirm the binding affinity and functional consequences of putative ligands. This guide explores biophysical and cellular assays that provide the necessary cross-validation.
Biophysical Assays for Direct Binding Validation
To corroborate the binding data obtained from TR-FRET and FP assays, direct, label-free techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to its target protein.[7][8][9] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes, in a single experiment.[7][9] Unlike fluorescence-based assays, ITC is a label-free, in-solution technique, which minimizes the potential for artifacts arising from fluorescent tags.[7][9] However, it typically requires larger amounts of protein and compound and has a lower throughput compared to TR-FRET and FP.[10]
Surface Plasmon Resonance (SPR): SPR is another label-free technique that measures the binding of an analyte (e.g., a VHL ligand) to a ligand (e.g., the VHL protein) immobilized on a sensor chip.[11][12][13] It provides real-time kinetic data on the association (ka) and dissociation (kd) rates of the binding event, from which the equilibrium dissociation constant (Kd) can be calculated.[12] SPR is highly sensitive and can be used to screen and characterize a wide range of binders.[11][14]
Cellular Assays for Functional Validation
Confirming that a ligand engages VHL in a cellular context and elicits the expected downstream biological response is a critical validation step. The primary function of the VHL protein is to act as the substrate recognition component of an E3 ubiquitin ligase complex that targets hypoxia-inducible factor-alpha (HIF-α) for proteasomal degradation under normoxic conditions.[1][2][3][15][16] Therefore, a bona fide VHL ligand is expected to stabilize HIF-1α by inhibiting its interaction with VHL.
HIF-1α Stabilization Assay (Western Blot): A common and effective method to assess the cellular activity of VHL ligands is to monitor the levels of HIF-1α protein by Western blotting. Cells are treated with the compound of interest, and the accumulation of HIF-1α is measured. An increase in the HIF-1α protein level indicates that the compound is engaging VHL and disrupting its ability to target HIF-1α for degradation.[17][18] This assay provides a direct readout of the functional consequence of VHL engagement in a cellular environment.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the described assays, offering a clear comparison of their performance characteristics.
| Assay | Principle | Output Parameters | Typical Throughput | Key Advantages | Key Limitations |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer | IC50, Ki, Kd[19] | High | High sensitivity, low background, suitable for HTS[10][19] | Requires fluorescent probe and labeled antibody, potential for interference |
| FP | Fluorescence Polarization | IC50, Ki, Kd[20] | High | Homogeneous, simple, suitable for HTS[20] | Susceptible to interference from colored or fluorescent compounds[10] |
| ITC | Isothermal Titration Calorimetry | Kd, ΔH, ΔS, n[7][9] | Low | Label-free, in-solution, provides full thermodynamic profile[7][9] | Requires high protein and compound concentrations, low throughput[10] |
| SPR | Surface Plasmon Resonance | ka, kd, Kd[12] | Medium | Label-free, real-time kinetics, high sensitivity[11][12] | Requires protein immobilization, potential for mass transport limitations |
| Western Blot | Immunoblotting | Relative protein levels | Low | Direct measure of cellular activity, widely accessible | Semi-quantitative, lower throughput |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and the validation process, the following diagrams are provided.
Caption: VHL-HIF-1α signaling pathway under normoxia and hypoxia/VHL inhibition.
Caption: Experimental workflow for validating VHL ligands identified using this compound.
Experimental Protocols
This compound TR-FRET Assay
Objective: To determine the inhibitory activity of compounds against the VHL:this compound interaction.
Materials:
-
GST-tagged VCB (VHL/Elongin B/Elongin C) complex
-
This compound probe
-
Tb-labeled anti-GST antibody
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
Test compounds
-
384-well low-volume microplates
Procedure:
-
Prepare a solution of GST-VCB (final concentration ~2 nM) and Tb-anti-GST antibody (final concentration ~2 nM) in assay buffer.
-
Add the GST-VCB/Tb-anti-GST antibody mix to the wells of the microplate.
-
Add test compounds at various concentrations.
-
Add this compound (final concentration ~4 nM) to all wells.
-
Incubate the plate at room temperature for 90 minutes in the dark.
-
Measure the TR-FRET signal on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 665 nm (Tb) and 520 nm (BODIPY FL).
-
Calculate the ratio of the emission at 520 nm to 665 nm and determine the IC50 values for the test compounds.
Fluorescence Polarization (FP) Assay
Objective: To measure the displacement of this compound from VHL by a test compound.
Materials:
-
GST-tagged VCB complex
-
This compound probe
-
Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% BSA
-
Test compounds
-
384-well black microplates
Procedure:
-
Prepare a solution of GST-VCB (final concentration ~100 nM) in assay buffer.
-
Add the GST-VCB solution to the wells of the microplate.
-
Add test compounds at various concentrations.
-
Add this compound (final concentration ~10 nM) to all wells.
-
Incubate the plate at room temperature for 90 minutes in the dark.
-
Measure fluorescence polarization on a plate reader equipped with an FP optic module (excitation: 485 nm; emission: 520 nm).
-
Determine the IC50 values for the test compounds based on the change in polarization.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the VHL-ligand interaction.
Materials:
-
Purified VCB complex (in ITC buffer, e.g., PBS)
-
Test compound (dissolved in the same ITC buffer)
-
ITC instrument
Procedure:
-
Dialyze the VCB protein extensively against the ITC buffer. Dissolve the ligand in the final dialysis buffer.
-
Load the VCB solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine Kd, n, ΔH, and ΔS.
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetic parameters (ka, kd) and affinity (Kd) of the VHL-ligand interaction.
Materials:
-
Purified VCB complex
-
SPR sensor chip (e.g., CM5)
-
Amine coupling kit
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Test compound
Procedure:
-
Immobilize the VCB complex onto the sensor chip surface via amine coupling.
-
Inject a series of concentrations of the test compound in running buffer over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between compound injections if necessary.
-
Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate Kd.
HIF-1α Stabilization Assay (Western Blot)
Objective: To assess the ability of a compound to stabilize HIF-1α in cells.
Materials:
-
Human cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a defined period (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against HIF-1α.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in HIF-1α levels.
References
- 1. The von Hippel–Lindau Tumor Suppressor Protein | Annual Reviews [annualreviews.org]
- 2. Functions of the von Hippel-Lindau tumour suppressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Von Hippel–Lindau disease - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. BDY FL VH032 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of this compound as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Surface plasmon resonance in protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 15. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 16. VHL gene: MedlinePlus Genetics [medlineplus.gov]
- 17. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Development of this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BODIPY FL VH032: A Guide for Laboratory Professionals
Researchers and drug development professionals utilizing the high-affinity VHL fluorescent probe, BODIPY FL VH032, must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulatory standards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, minimizing risks and environmental impact.
I. Chemical and Safety Data Overview
| Property | Value | Source |
| Chemical Formula | C46H62BF2N7O9S | [1] |
| Molecular Weight | 937.91 g/mol | [1] |
| Appearance | Orange Solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C, protected from light | [2] |
| Excitation/Emission Maxima | ~502-504 nm / ~511-520 nm | [1][2][3] |
II. Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the recommended procedure for the disposal of this compound waste. This procedure is based on general best practices for chemical waste management and should be adapted to comply with the specific regulations of your institution and local authorities.
1. Waste Segregation:
- All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (e.g., gloves), must be segregated from general waste.
- A dedicated, clearly labeled hazardous waste container should be used for all this compound waste. The label should include the chemical name ("this compound"), the primary solvent (e.g., DMSO), and appropriate hazard symbols.
2. Waste Collection:
- Liquid Waste: Collect all liquid waste containing this compound in a sealable, chemically resistant container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Solid Waste: Place all contaminated solid waste, such as gloves, paper towels, and plasticware, into a designated solid hazardous waste container.
3. Decontamination of Work Surfaces:
- Wipe down all surfaces that may have come into contact with this compound with a suitable laboratory disinfectant or cleaning agent.
- Dispose of the cleaning materials (e.g., wipes, paper towels) as solid hazardous waste.
4. Final Disposal:
- Once the hazardous waste container is full, it should be securely sealed.
- Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal company.
- Never dispose of this compound down the drain or in the regular trash.
III. Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
